molecular formula C16H15Cl3O2 B150320 Methoxychlor CAS No. 72-43-5

Methoxychlor

Katalognummer: B150320
CAS-Nummer: 72-43-5
Molekulargewicht: 345.6 g/mol
InChI-Schlüssel: IAKOZHOLGAGEJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxychlor is a synthetic organochlorine insecticide that was originally developed as a replacement for DDT . Although its agricultural use has been banned in many regions, it retains significant value in scientific research primarily as a model endocrine-disrupting chemical (EDC) . Its primary research applications involve studying the mechanisms and multigenerational impacts of environmental contaminants on the reproductive system . Its main mechanism of action is mediated through its bioactive metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) . HPTE acts as an estrogen receptor agonist, an anti-estrogen, and an anti-androgen, thereby interfering with normal hormonal signaling . This multifaceted endocrine activity makes this compound a crucial tool for investigating disruptions in steroidogenesis, fetal epigenetic imprinting, and the development of reproductive organs . Research has demonstrated that exposure to this compound can produce epigenetic marks that are transmitted multigenerationally . In vivo studies are fundamental for assessing its effects, including reduced fertility, altered sexual behavior, ovarian atrophy, impaired spermatogenesis, and accelerated vaginal opening in animal models . Furthermore, this compound induces oxidative stress, which can lead to mitochondrial dysfunction and apoptosis in cells of the reproductive system, providing a key model for studying this pathway of toxicity . It has also been shown to bind to the aryl hydrocarbon receptor (AHR) pathway, inhibiting growth and inducing atresia in ovarian antral follicles . More recent research continues to explore its toxicity, such as its capacity to impair early embryonic development by inducing oxidative stress and DNA damage .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKOZHOLGAGEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O2
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020827
Record name Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to light-yellow crystals with a slight, fruity odor., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methoxychlor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/239
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methoxychlor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0388.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methoxychlor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0388.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Soluble in alcohol, Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents, Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/, Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C)., For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page., Solubility in water: none, 0.00001%
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOXYCHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Methoxychlor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0388.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.41 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.41 g/cu cm at 25 °C, Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/, 1.4 g/cm³, 1.41
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOXYCHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methoxychlor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0388.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

Very low (NTP, 1992), 0.00000258 [mmHg], negligible, Very low
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methoxychlor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/239
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methoxychlor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0388.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples., Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane.
Record name METHOXYCHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals (technical, grey powder), Dimorphic crystals, Crystals from dilute alcohol, White to light yellow solid, For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page.

CAS No.

72-43-5
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methoxychlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxychlor [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methoxychlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methoxychlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxychlor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIA79UD69L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHOXYCHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethane, 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KJ381378.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

187 to 190 °F (NTP, 1992), 87 °C, MP: 172 °F (77.78 °C), MP: 89 °C (technical, 77 °C), 89 °C, 171 °F
Record name METHOXYCHLOR
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3875
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHOXYCHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name METHOXYCHLOR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name METHOXYCHLOR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/494
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methoxychlor
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0388.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Dichotomous Dance: Methoxychlor's Mechanism of Action on Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The organochlorine pesticide methoxychlor, once a widely used replacement for DDT, presents a complex and compelling case study in endocrine disruption. While its parent form exhibits weak estrogenic properties, its metabolic transformation unlocks a potent and nuanced interaction with estrogen receptors (ERs), the cellular mediators of estrogen signaling. This technical guide synthesizes current research to provide a detailed understanding of this compound's mechanism of action, focusing on its receptor binding, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Metabolic Activation: The Proestrogen Unmasked

This compound itself is considered a proestrogen, requiring metabolic activation in the liver to exert its primary estrogenic effects.[1][2] The key transformation is the O-demethylation to its primary active metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[1][2][3][4] This conversion is catalyzed by the microsomal monooxygenase system and is crucial for the compound's estrogenic potency, with HPTE being approximately 100 times more active at the estrogen receptor alpha (ERα) than the parent this compound compound.[3][5] Other metabolites, such as mono- and bis-hydroxy derivatives of both this compound and its olefinic derivative MDDE, also contribute to the overall estrogenic activity.[4][6]

Receptor Interaction: A Tale of Two Receptors

The estrogenic activity of this compound's metabolites is primarily mediated through direct binding to two isoforms of the estrogen receptor: ERα and ERβ.[3][7] Crucially, the interaction is not uniform across these subtypes. HPTE demonstrates a distinct differential affinity, acting as a potent agonist for ERα and an antagonist for ERβ.[3][5][8] This dual personality is a critical determinant of the tissue-specific and often contradictory biological effects observed following this compound exposure.

Quantitative Binding and Activity Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its primary metabolite, HPTE, on estrogen receptors.

CompoundReceptorAssay TypeCell Line/SystemValueUnitReference
This compoundERαCompetitive BindingRat Uterine Cytosol0.05-65μM (Ki)[9]
HPTEERαCompetitive BindingMouse Uterine ER~1nM (Ki)[10]
HPTEhuman ERαReporter Gene AssayHepG2~5 x 10⁻⁸M (EC₅₀)[5]
HPTErat ERαReporter Gene AssayHepG2~10⁻⁸M (EC₅₀)[5]
HPTEhuman ERβReporter Gene AssayHepG2Minimal Agonist Activity-[5]
HPTErat ERβReporter Gene AssayHepG2Minimal Agonist Activity-[5]

Table 1: Binding Affinity and Agonist Potency of this compound and HPTE on Estrogen Receptors.

Signaling Pathways: Genomic and Non-Genomic Cascades

Upon binding to estrogen receptors, HPTE initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway (Classical Pathway)

The classical genomic pathway involves the binding of the HPTE-ERα complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes. In contrast, the HPTE-ERβ complex, acting as an antagonist, would fail to recruit co-activators, thereby inhibiting the transcription of ERβ-regulated genes.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPTE HPTE ERa ERα HPTE->ERa Binds ERb ERβ HPTE->ERb Binds HPTE_ERa HPTE-ERα (Agonist Complex) ERa->HPTE_ERa HPTE_ERb HPTE-ERβ (Antagonist Complex) ERb->HPTE_ERb ERE Estrogen Response Element HPTE_ERa->ERE Binds HPTE_ERb->ERE Binds Gene_Activation Gene Transcription (e.g., c-fos, cyclin D1) ERE->Gene_Activation Activates Gene_Repression Gene Transcription Inhibited ERE->Gene_Repression Inhibits

Caption: Genomic signaling pathway of HPTE via ERα and ERβ.

Non-Genomic Pathways

Emerging evidence suggests that this compound can also elicit rapid, non-genomic effects that do not require direct gene transcription. These pathways can involve the activation of membrane-associated estrogen receptors and subsequent modulation of intracellular signaling cascades, such as those involving c-fos.[11] Furthermore, interactions between ER and other signaling molecules, like the androgen receptor (AR), can lead to complex cross-talk between pathways.[11]

Experimental Protocols

The characterization of this compound's estrogenic activity relies on a suite of well-established in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the endogenous ligand, 17β-estradiol (E2).

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized rats (7-10 days post-surgery).

    • Tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged to pellet the nuclear fraction.

    • The supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[12]

  • Competitive Binding Reaction:

    • A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, HPTE) are added to compete for binding to the ER.

    • Non-specific binding is determined in the presence of a large excess of unlabeled E2.[12]

  • Separation and Quantification:

    • Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation.

    • The amount of bound [³H]-E2 is quantified by liquid scintillation counting.[12]

  • Data Analysis:

    • A competition curve is generated by plotting the percentage of [³H]-E2 binding against the log concentration of the competitor.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of [³H]-E2 binding) is calculated.

    • The Ki (inhibition constant) can be derived from the IC₅₀ value.[9]

binding_assay_workflow Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Incubate Incubate Cytosol with [³H]-E2 and Test Compound Prepare_Cytosol->Incubate Separate Separate Bound and Free Ligand (HAP) Incubate->Separate Quantify Quantify Bound [³H]-E2 (Scintillation) Separate->Quantify Analyze Calculate IC₅₀ and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for an ER competitive binding assay.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Protocol:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HepG2, HeLa, T47D-KBluc) is cultured in appropriate media.[3][13][14]

    • Cells are transiently or stably transfected with two plasmids:

      • An expression vector for the desired estrogen receptor (e.g., human ERα or ERβ).

      • A reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (e.g., containing EREs).[3][13][14]

  • Compound Treatment:

    • Transfected cells are treated with various concentrations of the test compound.

    • For agonist testing, the compound is added alone.

    • For antagonist testing, the compound is added in the presence of a known ER agonist like E2.[3][5]

  • Luciferase Assay:

    • After an incubation period, cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The resulting luminescence, which is proportional to the transcriptional activity of the ER, is measured using a luminometer.[13][14]

  • Data Analysis:

    • Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

reporter_assay_workflow Start Start Transfect_Cells Transfect Cells with ER and Reporter Plasmids Start->Transfect_Cells Treat_Cells Treat Cells with Test Compound Transfect_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data Determine EC₅₀ or IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an ER reporter gene assay.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of estrogen-responsive cells.

Protocol:

  • Cell Culture:

    • Estrogen-dependent cells, such as MCF-7 or BG-1 ovarian cancer cells, are cultured in a medium stripped of estrogens.[15]

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compound.

  • Assessment of Proliferation:

    • Cell proliferation can be measured using various methods:

      • MTT Assay: Measures the metabolic activity of viable cells.[15]

      • BrdU Incorporation: Measures DNA synthesis in proliferating cells.

      • Real-time Cell Analysis (RTCA): Monitors changes in cell impedance as cells proliferate.[16]

  • Data Analysis:

    • The effect of the compound on cell number or metabolic activity is quantified and compared to controls.

proliferation_assay_workflow Start Start Culture_Cells Culture Estrogen- Responsive Cells Start->Culture_Cells Treat_Cells Treat Cells with Test Compound Culture_Cells->Treat_Cells Measure_Proliferation Measure Cell Proliferation (e.g., MTT) Treat_Cells->Measure_Proliferation Analyze_Data Quantify Effect on Cell Growth Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay.

Conclusion

The mechanism of action of this compound on estrogen receptors is a multifaceted process characterized by metabolic activation to a more potent metabolite, HPTE, which then exhibits a dichotomous interaction with ERα (as an agonist) and ERβ (as an antagonist). This differential activity leads to complex downstream signaling events, influencing gene expression and cellular processes in a tissue-specific manner. A thorough understanding of this mechanism, facilitated by the experimental protocols detailed herein, is essential for accurately assessing the toxicological risks posed by this compound and for the broader study of endocrine-disrupting chemicals. The continued application of these and more advanced techniques will further illuminate the intricate dance between environmental compounds and the delicate hormonal balance that governs physiological function.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Methoxychlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane] is a synthetic organochlorine pesticide that was introduced as a substitute for DDT. Despite its lower bioaccumulation potential in vertebrates compared to DDT, this compound is persistent in the environment and is recognized as a persistent, bioaccumulative, and toxic (PBT) chemical.[1][2] Its use has been banned or restricted in many countries due to its adverse effects on ecosystems and potential human health risks, including endocrine disruption.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its long-term impact and developing remediation strategies. This guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Quantitative Degradation Data

The degradation of this compound is influenced by a variety of environmental factors. The following tables summarize the quantitative data on its degradation rates under different conditions.

Table 1: Abiotic Degradation of this compound

Degradation ProcessMatrixConditionsHalf-life (t½)Reference(s)
HydrolysisHumid Soils-~1 year[3]
HydrolysisWaterpH 3-7, 27 °C367 days[4]
HydrolysisWaterpH 9, 27 °C270 days[4]
PhotodegradationWater (distilled)Midsummer, 40° N Latitude4.5 months[4]
PhotodegradationWater (natural, filtered)34° N Latitude2.2 - 5.4 hours[4]
PhotodegradationGlass SurfaceWinter26.66 days[4]
VolatilizationShallow Waters-4.5 days[3]

Table 2: Biotic Degradation of this compound

Degradation ConditionMatrix/OrganismSpecific ConditionsHalf-life (t½)Reference(s)
AerobicSoil-> 3 months[2][3]
AnaerobicSoil-1 week to 2 months[3]
AerobicSedimentAir-purged flasks (Eh 220 to 464 mv)115 - 206 days[4][5]
AnaerobicSedimentNitrogen aeration (Eh < -50 mv)< 28 days[4][5]
Static AerobicSediment-49 - 55 days[4][5]
Biotic and AbioticEstuarine Water-208 - 8,837 days[6]
Biotic and AbioticSediment/Water Systems-12 - 45 days[6]

Environmental Fate and Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, leading to a variety of transformation products.

Abiotic Degradation

Hydrolysis: this compound is relatively stable to hydrolysis, particularly in neutral to acidic conditions.[4] However, under alkaline conditions, the rate of hydrolysis increases. The primary hydrolysis products include anisoin and anisil.[6]

Photodegradation: this compound can be degraded by sunlight, both in aquatic environments and on soil surfaces.[3][7] In water, photodegradation can lead to the formation of 1,1-bis(p-methoxyphenyl)-2,2-dichloroethene (DMDE).[3][8] The photolysis of its degradation product, DMDE, is surprisingly rapid in sunlight, with a half-life of about one hour near the surface of a water body in summer.[8]

Biotic Degradation

Microbial activity is a primary driver of this compound degradation in soil and sediment. The rate and pathway of biotic degradation are highly dependent on the redox conditions.

Anaerobic Degradation: Under anaerobic conditions, this compound undergoes reductive dechlorination. This is a biologically mediated process that occurs more rapidly than aerobic degradation.[9][10] A key initial step is the removal of a chlorine atom to form 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane (DMDD).[3][5] Further degradation involves demethylation of the methoxy groups, leading to the formation of mono- and di-hydroxylated derivatives of both this compound and DMDD.[3][5] Several bacterial species, including Klebsiella pneumoniae, have been shown to carry out the reductive dechlorination of this compound.[11][12]

Aerobic Degradation: Aerobic degradation of this compound is a much slower process.[3] While primary degradation is limited under aerobic conditions, subsequent aerobic conditions can lead to the mineralization of anaerobically formed metabolites to CO2.[9][10] Some fungi, such as Trichoderma viride, Mortierella isabellina, and Saprolegnia parasitica, are capable of partially degrading this compound, primarily through the cleavage of the methoxy groups.[11] White-rot fungi, such as Stereum hirsutum, can degrade this compound through dechlorination and dehydrogenation, converting it to metabolites including DMDD and DMDE.[13]

Key Metabolites:

  • HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane): An estrogenic metabolite formed through the demethylation of this compound.[1]

  • DMDE (1,1-bis(p-methoxyphenyl)-2,2-dichloroethene): A product of dehydrochlorination.

  • DMDD (1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane): A product of reductive dechlorination.

  • Mono- and Dihydroxy-derivatives: Formed by the cleavage of one or both methoxy groups from the parent compound or its metabolites.

Experimental Protocols

Detailed methodologies are essential for reproducible studies on the environmental fate of this compound. Below are representative protocols for key experiments.

Soil Incubation Study for Anaerobic Degradation

Objective: To determine the rate and pathway of this compound degradation in soil under anaerobic conditions.

Materials:

  • Test soil, characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • ¹⁴C-ring-labeled this compound of known specific activity.

  • Analytical grade this compound standard.

  • Incubation vessels (e.g., serum bottles with septa).

  • Gas-tight syringes.

  • Nitrogen gas (high purity).

  • Solvents for extraction (e.g., acetone, hexane).

  • Analytical instrumentation (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS), Liquid Scintillation Counter (LSC)).

Procedure:

  • Soil Preparation: Sieve fresh soil to remove large debris. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

  • Spiking: Prepare a stock solution of ¹⁴C-methoxychlor in a suitable solvent. Apply the solution to a small portion of the soil and allow the solvent to evaporate. Thoroughly mix the spiked soil with the bulk soil to achieve the desired initial concentration.

  • Incubation Setup: Dispense a known weight of the spiked soil into replicate incubation vessels.

  • Establishment of Anaerobic Conditions: Purge the headspace of each vessel with nitrogen gas for a sufficient time to displace oxygen. Seal the vessels with septa and crimp caps.

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, sacrifice replicate vessels for analysis.

  • Extraction: Extract the soil samples with a suitable solvent mixture (e.g., acetone:hexane). The extraction can be performed by shaking, sonication, or accelerated solvent extraction.

  • Analysis:

    • Parent Compound and Metabolites: Analyze the extracts using GC-ECD or GC-MS to identify and quantify this compound and its degradation products.

    • Radioactivity: Determine the total radioactivity in the extracts and in the extracted soil (to assess bound residues) using LSC.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics. Identify and quantify the major metabolites over time.

Aquatic Photodegradation Study

Objective: To determine the rate of this compound degradation in water due to sunlight.

Materials:

  • Sterilized, purified water (e.g., Milli-Q).

  • Natural water, filtered to remove microorganisms.

  • ¹⁴C-ring-labeled this compound.

  • Quartz or borosilicate glass tubes.

  • A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters) or natural sunlight.

  • Actinometer solution to measure light intensity.

  • Analytical instrumentation (e.g., HPLC with UV or radiometric detection, GC-MS).

Procedure:

  • Solution Preparation: Prepare solutions of ¹⁴C-methoxychlor in both purified and natural water at a known concentration.

  • Sample Irradiation: Fill the glass tubes with the test solutions. Seal the tubes.

  • Exposure: Expose the sample tubes to the light source. Place dark control tubes (wrapped in aluminum foil) alongside the irradiated samples to measure any degradation not due to light.

  • Sampling: At specified time intervals, remove replicate tubes for analysis.

  • Analysis: Directly analyze the water samples using HPLC or after extraction with a suitable solvent, followed by GC-MS analysis.

  • Data Analysis: Determine the rate of photodegradation and calculate the quantum yield and environmental half-life.

Mandatory Visualization

This compound Degradation Pathways

Methoxychlor_Degradation This compound This compound (1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane) HPTE HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane) This compound->HPTE O-demethylation (Biotic) DMDD DMDD (1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane) This compound->DMDD Reductive Dechlorination (Anaerobic Biotic) DMDE DMDE (1,1-bis(p-methoxyphenyl)-2,2-dichloroethene) This compound->DMDE Dehydrochlorination (Abiotic/Biotic) Mono_OH_MXC Mono-hydroxy this compound This compound->Mono_OH_MXC O-demethylation (Biotic) Mono_OH_DMDD Mono-hydroxy DMDD DMDD->Mono_OH_DMDD O-demethylation (Biotic) Mineralization Mineralization (CO2, H2O, Cl-) DMDD->Mineralization Further Degradation DMDE->Mineralization Further Degradation Di_OH_MXC Di-hydroxy this compound (HPTE) Mono_OH_MXC->Di_OH_MXC O-demethylation (Biotic) Di_OH_MXC->Mineralization Further Degradation Di_OH_DMDD Di-hydroxy DMDD Mono_OH_DMDD->Di_OH_DMDD O-demethylation (Biotic) Di_OH_DMDD->Mineralization Further Degradation Soil_Degradation_Workflow start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment) start->soil_prep spiking Spiking with ¹⁴C-Methoxychlor soil_prep->spiking incubation Incubation (Aerobic or Anaerobic) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analysis (GC-MS, LSC) extraction->analysis data_analysis Data Analysis (Half-life, Metabolite ID) analysis->data_analysis end End data_analysis->end

References

Methoxychlor's Endocrine Disrupting Properties in Fish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor (MXC), an organochlorine pesticide once widely used as a replacement for DDT, is a recognized endocrine-disrupting chemical (EDC) with significant impacts on the reproductive health of fish.[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its disruptive effects on the fish endocrine system. It summarizes key quantitative data from various studies, details common experimental protocols for assessing these effects, and visualizes the involved signaling pathways and experimental workflows. The primary audience for this guide includes researchers in ecotoxicology, scientists in drug development screening for endocrine activity, and other professionals requiring a comprehensive understanding of this compound's endocrine toxicity in aquatic vertebrates.

Introduction: this compound as an Endocrine Disruptor

This compound is considered a pro-estrogen, meaning its parent form is less active than its metabolites.[1] In fish, as in mammals, this compound is metabolized in the liver by cytochrome P450 enzymes into more estrogenic compounds, primarily monohydroxythis compound (OH-MXC) and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[1][3] These metabolites are structurally similar to endogenous estrogens like 17β-estradiol (E2) and can interact with various components of the endocrine system, leading to a cascade of adverse effects.[3]

The primary mechanisms of this compound's endocrine disruption in fish include:

  • Estrogen Receptor (ER) Agonism: this compound's metabolites can bind to and activate estrogen receptors, mimicking the effects of natural estrogens.[4][5] This is a key pathway leading to many of the observed reproductive disruptions.

  • Anti-androgenic Activity: There is evidence to suggest that this compound and its metabolites can also interfere with the androgen signaling pathway, potentially by acting as antagonists to the androgen receptor (AR).[2][4][5]

  • Alterations in Steroidogenesis: this compound can impact the production of sex hormones by altering the expression of genes involved in steroid biosynthesis.[1][6]

  • Thyroid System Disruption: Emerging research indicates that this compound may also interfere with the thyroid hormone system, which is crucial for development and growth in fish.[7][8]

These interactions can lead to a range of adverse outcomes, including feminization of male fish, impaired gonadal development, reduced fertility, and altered reproductive behaviors.[2][9]

Quantitative Effects of this compound on Fish Endocrine Systems

The following tables summarize quantitative data from various studies on the effects of this compound exposure in different fish species. These data highlight the dose-dependent nature of this compound's endocrine-disrupting properties.

Table 1: Vitellogenin (VTG) Induction in Male Fish Exposed to this compound

Fish SpeciesExposure ConcentrationDurationObserved EffectReference
Sheepshead Minnow (Cyprinodon variegatus)> 2.5 µg/LContinuousRapid, dose-dependent increase in VTG mRNA and plasma VTG.[4][10]
Fathead Minnow (Pimephales promelas)5.0 µg/LNot SpecifiedSignificant induction of plasma VTG in males.[4]
Largemouth Bass (Micropterus salmoides)2.5, 10, and 25 mg/kg (IP injection)24 hoursSignificant increase in hepatic vtg1 mRNA expression.[1][4]
Zebrafish (Danio rerio)5 and 50 µg/L14 daysInduction of vitellogenin in males.[11]
Rainbow Trout (Oncorhynchus mykiss)4.4 and 6.5 µg/L14 daysLowest observed effect concentrations for VTG induction.[12]

Table 2: Effects of this compound on Gene Expression in Fish

Fish SpeciesTissueGeneExposure ConcentrationDurationChange in ExpressionReference
Largemouth Bass (Micropterus salmoides)Liveresr1 (Estrogen Receptor α)10 and 25 mg/kg (IP injection)48 hoursSignificantly increased.[1][4]
Largemouth Bass (Micropterus salmoides)Liverar (Androgen Receptor)High dose (IP injection)24 hoursLower than control.[4]
Largemouth Bass (Micropterus salmoides)Livercyp3a2.5, 10, 25 mg/kg (IP injection)24 hoursIncreased activity.[6]
Largemouth Bass (Micropterus salmoides)Testeserβa2.5, 10, 25 mg/kg (IP injection)24-48 hoursUp-regulated.[1][6]
Largemouth Bass (Micropterus salmoides)TesteserβbAll concentrations (IP injection)Up to 72 hoursStimulated.[1][6]
Largemouth Bass (Micropterus salmoides)TestesStAR (Steroidogenic Acute Regulatory Protein)All concentrations (IP injection)72 hoursDecreased.[1][6]

Table 3: Toxicological Endpoints of this compound in Fish

Fish SpeciesEndpointValueExposure DurationReference
Zebrafish (Danio rerio)96-h LC50 (males)36 µg/L96 hours[11]
Zebrafish (Danio rerio)96-h LC50 (females)129 µg/L96 hours[11]
Largemouth Bass (Micropterus salmoides)96-h LC50< 20 µg/L96 hours[1]
Fathead Minnow (Pimephales promelas)96-h LC5020 - 65 µg/L96 hours[1]
Rainbow Trout (Oncorhynchus mykiss)Mortality58%13.0 µg/L for 14 days[12]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature on this compound's endocrine disrupting effects in fish.

Fish Exposure
  • Static Renewal or Flow-Through Systems: For aqueous exposures, either static renewal (where a portion of the test water is replaced at regular intervals) or flow-through systems (continuous delivery of fresh test solution) are used to maintain stable concentrations of this compound.

  • Intraperitoneal (IP) Injection: For direct dosing and to bypass variations in uptake from water, this compound dissolved in a vehicle (e.g., corn oil) is injected into the peritoneal cavity of the fish.

  • Dietary Exposure: this compound can also be incorporated into the feed to simulate exposure through the food chain.

Tissue Collection and Preparation
  • Liver: The liver is a primary target organ for this compound metabolism and the site of vitellogenin synthesis. It is dissected, weighed (for gonadosomatic index calculation), and flash-frozen in liquid nitrogen or stored in RNAlater for gene expression analysis.

  • Gonads (Testes and Ovaries): Gonads are dissected and weighed to determine the gonadosomatic index (GSI). Tissues are then preserved for histological analysis (e.g., in Bouin's fixative) or molecular analysis.

  • Blood Plasma/Serum: Blood is collected from the caudal vein using a heparinized syringe. Plasma or serum is separated by centrifugation and stored at -80°C for hormone and vitellogenin protein analysis.

Key Assays
  • Vitellogenin (VTG) Quantification:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive method to quantify VTG protein levels in plasma using species-specific antibodies.

    • Quantitative Real-Time PCR (qRT-PCR): Measures the expression of VTG mRNA in the liver, providing an early indicator of estrogenic exposure.

  • Hormone Analysis:

    • Radioimmunoassay (RIA) or ELISA: Used to measure the concentrations of steroid hormones such as 17β-estradiol (E2) and testosterone (T) in plasma.

  • Gene Expression Analysis:

    • qRT-PCR: The standard method for quantifying changes in the expression of target genes, including estrogen receptors (esr1, esr2), androgen receptor (ar), and genes involved in steroidogenesis (e.g., StAR, cyp family genes).

  • Histological Analysis:

    • Gonadal tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to examine for abnormalities such as intersex (testis-ova), altered germ cell development, and tissue degeneration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its endocrine disrupting effects.

Signaling Pathways

Methoxychlor_Signaling_Pathways cluster_Metabolism Metabolism in Liver cluster_Endocrine_Disruption Endocrine Disruption cluster_Adverse_Outcomes Adverse Outcomes in Fish MXC This compound (MXC) Metabolites Estrogenic Metabolites (HPTE, OH-MXC) MXC->Metabolites Cytochrome P450 Thyroid Thyroid Hormone System MXC->Thyroid Disrupts ER Estrogen Receptor (ER) Metabolites->ER Binds and Activates AR Androgen Receptor (AR) Metabolites->AR Antagonizes Steroidogenesis Steroidogenesis Metabolites->Steroidogenesis Alters Gene Expression VTG Vitellogenin (VTG) Induction in Males ER->VTG Repro_Dev Impaired Reproductive Development ER->Repro_Dev AR->Repro_Dev Hormone_Imbalance Hormone Imbalance Steroidogenesis->Hormone_Imbalance Growth_Dev Altered Growth and Development Thyroid->Growth_Dev Fertility Reduced Fertility Hormone_Imbalance->Fertility

Figure 1: Signaling pathways of this compound's endocrine disruption in fish.
Experimental Workflow

Experimental_Workflow cluster_Analysis Analysis start Start: Hypothesis Formulation exposure Fish Acclimation and Exposure (e.g., Aqueous, IP, Dietary) start->exposure sampling Sampling (Blood, Liver, Gonads) exposure->sampling plasma_analysis Plasma Analysis - VTG ELISA - Hormone RIA/ELISA sampling->plasma_analysis liver_analysis Liver Analysis - VTG qRT-PCR - ER/AR qRT-PCR sampling->liver_analysis gonad_analysis Gonad Analysis - GSI Calculation - Histology - Gene Expression sampling->gonad_analysis data_integration Data Integration and Statistical Analysis plasma_analysis->data_integration liver_analysis->data_integration gonad_analysis->data_integration conclusion Conclusion and Reporting data_integration->conclusion

Figure 2: A typical experimental workflow for assessing this compound's effects.

Conclusion

This compound poses a significant threat to fish populations due to its potent endocrine-disrupting properties. Its ability to mimic estrogen, interfere with androgen signaling, and alter steroidogenesis can lead to severe reproductive impairments. The data and protocols summarized in this guide provide a foundation for researchers and professionals to further investigate the impacts of this compound and other EDCs. Understanding these mechanisms is crucial for developing effective environmental risk assessments and for screening new chemical entities for potential endocrine activity in the drug development process. Future research should continue to explore the long-term and transgenerational effects of this compound exposure in fish, as well as its interactions with other environmental stressors.

References

The Endocrine Disruptor Methoxychlor: A Toxicological Deep-Dive into its Impact on Reproductive Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor (MXC), an organochlorine pesticide, has garnered significant scientific attention due to its profound toxicological effects on the reproductive systems of both males and females.[1][2] Functioning as an endocrine-disrupting chemical (EDC), this compound and its metabolites can mimic or antagonize the actions of endogenous hormones, leading to a cascade of adverse outcomes including impaired fertility, developmental abnormalities, and even transgenerational effects.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a specific focus on its impact on reproductive development. It synthesizes key findings from in vivo and in vitro studies, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies, and illustrating critical signaling pathways and experimental workflows through diagrammatic representations.

Mechanism of Action: An Endocrine Masquerade

This compound itself exhibits weak estrogenic activity.[5] However, its primary toxicological impact stems from its metabolic conversion in the liver to more potent estrogenic and anti-androgenic metabolites, most notably 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[5][6][7] These metabolites can interact with several key receptors, disrupting the delicate hormonal balance essential for normal reproductive function.

The primary mechanisms of action include:

  • Estrogen Receptor (ER) Agonism: this compound's metabolites, particularly HPTE, can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estradiol.[1][8] This can lead to inappropriate activation of estrogen-responsive genes, disrupting processes like the estrous cycle, uterine development, and puberty onset.[1][9][10]

  • Androgen Receptor (AR) Antagonism: this compound and its metabolites have been shown to act as androgen receptor antagonists, blocking the action of androgens like testosterone.[1] This can lead to demasculinization of the male reproductive tract, delayed puberty, and impaired spermatogenesis.[1][11]

  • Alteration of Steroidogenesis: this compound can directly impact the synthesis of steroid hormones. Studies have shown that it can decrease the expression of key steroidogenic enzymes such as aromatase (Cyp19a1) and cholesterol side-chain cleavage (Cyp11a1), leading to reduced levels of estradiol, testosterone, and progesterone.[12][13]

Signaling Pathway of this compound's Endocrine Disruption

MXC This compound (MXC) Metabolism Hepatic Metabolism MXC->Metabolism Ingestion/Exposure HPTE HPTE & other metabolites Metabolism->HPTE ER Estrogen Receptors (ERα, ERβ) HPTE->ER Binds & Activates AR Androgen Receptor (AR) HPTE->AR Binds & Blocks Steroidogenesis Steroidogenesis Enzymes (e.g., Aromatase, Cyp11a1) HPTE->Steroidogenesis Inhibits Estrogenic_Effects Estrogenic Effects ER->Estrogenic_Effects Anti_Androgenic_Effects Anti-Androgenic Effects AR->Anti_Androgenic_Effects Hormone_Imbalance Hormone Imbalance Estrogenic_Effects->Hormone_Imbalance Anti_Androgenic_Effects->Hormone_Imbalance Steroidogenesis->Hormone_Imbalance Reproductive_Toxicity Reproductive & Developmental Toxicity Hormone_Imbalance->Reproductive_Toxicity

Caption: this compound's metabolic activation and subsequent interaction with hormone receptors.

Toxicological Effects on Female Reproductive Development

The female reproductive system is a primary target for this compound-induced toxicity.[1] Exposure, particularly during critical developmental windows, can lead to a range of adverse effects.

Key Pathological Outcomes:
  • Altered Puberty Onset: Perinatal exposure to this compound has been shown to cause precocious puberty in females.[1][11][14]

  • Disrupted Estrous Cyclicity: Adult exposure can lead to persistent vaginal estrus, indicating a disruption of the normal hormonal cycling.[3][10]

  • Ovarian and Uterine Abnormalities: Studies have reported decreased ovary weights, an increased incidence of atretic follicles, and the formation of cystic ovaries.[5][10] Uterine hypertrophy has also been observed.[5]

  • Impaired Fertility and Pregnancy Outcome: this compound exposure is associated with reduced fertility, decreased litter size, and an increase in pre- and post-implantation losses.[1][15] Neonatal exposure can significantly alter the ability to initiate and maintain pregnancy in adulthood.[15]

  • Transgenerational Effects: Ancestral exposure to this compound in gestating females has been linked to an increased incidence of ovarian disease in subsequent generations (F1 and F3).[4][16]

Quantitative Data on Female Reproductive Toxicity
Endpoint Species/Model Dose/Concentration Exposure Duration Observed Effect Citation
Puberty OnsetMice20 µg/kg/dayPerinatal (GD11-PND8)Advanced vaginal opening[14][17]
Estrous CycleMice1.25, 2.5, 5.0 mg5 days/week for 2 or 4 weeksDose-dependent increase in persistent vaginal estrus[10]
Ovary WeightMice1.25, 2.5, 5.0 mg5 days/week for 2 or 4 weeksSignificantly lower ovary weights compared to controls[10]
Follicular AtresiaMice2.5 and 5.0 mg5 days/week for 4 weeksIncreased number of atretic large follicles[10]
FertilityRats2500 or 5000 ppm in dietAdulthoodReduced mating rate and litter size[9]
Pregnancy OutcomeMice0.5 and 1.0 mg (i.p.)Neonatal (14 days)Reduced number of pregnant animals and live fetuses/litter[15]
Ovarian SteroidogenesisMouse Antral Follicles (in vitro)10 and 100 µg/ml96 hoursDecreased estradiol, testosterone, and progesterone levels[12][13]
Transgenerational Ovarian DiseaseRats200 mg/kg body weightGestation Days 8-14 (F0)Increased incidence of ovary disease in F1 and F3 generations[4][16]

Toxicological Effects on Male Reproductive Development

The male reproductive system is also highly susceptible to the endocrine-disrupting effects of this compound.

Key Pathological Outcomes:
  • Delayed Puberty: In contrast to females, this compound exposure in males can lead to delayed sexual maturation.[1][11][18]

  • Atrophy of Reproductive Organs: A reduction in the weight of the testes, epididymis, seminal vesicles, and prostate has been documented in multiple studies.[1][8][14]

  • Impaired Spermatogenesis: this compound can lead to decreased sperm counts and motility.[3][4] It can also increase apoptosis of spermatogenic cells.[4]

  • Altered Hormone Levels: Perinatal exposure has been shown to decrease serum testosterone levels and increase estradiol levels in adult males.[19]

  • Behavioral Changes: Prenatal exposure can lead to altered social and sexual behaviors in adult males.[7][20]

  • Transgenerational Effects: Ancestral exposure to this compound has been shown to cause transgenerational male testis abnormalities, including increased spermatogenic cell apoptosis and decreased sperm counts and motility in the F1 and F3 generations.[3][4]

Quantitative Data on Male Reproductive Toxicity
Endpoint Species/Model Dose/Concentration Exposure Duration Observed Effect Citation
Puberty OnsetRats200, 300, 400 mg/kg/day10 months (from weanling)Delayed puberty by as much as 10 weeks[18]
Testis WeightXenopus tropicalis100 µg/L90 days (chronic)Reduction in testis weight[21][22]
Sperm CountXenopus tropicalis100 µg/L90 days (chronic)Reduction in sperm cell count[21][22]
Sperm CountRats200 mg/kg body weightGestation Days 8-14 (F0)Decreased sperm counts in F1 and F3 generations[3][4]
Testosterone LevelsMice20 µg/kg/dayPerinatal (GD11-PND8)Reduced testosterone levels in adulthood[14][17]
Reproductive Organ WeightMice20 µg/kg/dayPerinatal (GD11-PND8)Reduced weight of epididymis and seminiferous vesicles[14][17]
Testicular HistologyC57BL/6 Mice1 mg/kg/d (i.p.)Gestational and lactational periodsDisturbed testicular development[19]

Experimental Protocols: A Methodological Overview

The understanding of this compound's reproductive toxicity is built upon a variety of in vivo and in vitro experimental designs.

In Vivo Two-Generation Reproduction Toxicity Study

This is a cornerstone study design for assessing the impact of a substance on the entire reproductive cycle.

cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_Exposure Exposure to this compound (e.g., in diet, gavage) F0_Mating Mating F0_Exposure->F0_Mating F0_Gestation Gestation F0_Mating->F0_Gestation F0_Lactation Lactation F0_Gestation->F0_Lactation F1_Pups F1 Pups Weaned F0_Lactation->F1_Pups F1_Selection Selection for F1 Breeding Stock F1_Pups->F1_Selection F1_Mating F1 Mating F1_Selection->F1_Mating F1_Gestation F1 Gestation F1_Mating->F1_Gestation F1_Lactation F1 Lactation F1_Gestation->F1_Lactation F2_Pups F2 Pups Weaned F1_Lactation->F2_Pups F2_Analysis Necropsy & Histopathology of F1 Adults & F2 Pups F2_Pups->F2_Analysis

Caption: Workflow of a typical two-generation reproductive toxicity study.

  • Animal Model: Typically rats or mice.

  • Exposure: The F0 generation is exposed to varying doses of this compound, usually through diet or oral gavage, for a period before mating and throughout gestation and lactation.

  • Endpoints: Key parameters monitored include fertility indices, litter size, pup survival, anogenital distance, age at puberty, and estrous cyclicity. At the end of the study, a comprehensive necropsy and histopathological examination of the reproductive organs of the F0 and F1 adults, and F2 pups is conducted.

In Vitro Ovarian Follicle Culture

This method allows for the direct assessment of a toxicant's effect on ovarian function, independent of systemic influences.

  • Follicle Isolation: Antral follicles are mechanically isolated from the ovaries of untreated female mice.

  • Culture Conditions: Follicles are cultured individually in media supplemented with hormones like FSH. They are treated with different concentrations of this compound or its metabolites.

  • Endpoints: Follicle growth is monitored daily. At the end of the culture period, the media is collected to measure steroid hormone levels (e.g., estradiol, progesterone) via ELISA or RIA. The follicles themselves can be harvested for gene expression analysis (e.g., qPCR) of steroidogenic enzymes.[12][13]

Transgenerational Epigenetic Inheritance Study

This experimental design is crucial for investigating the long-term, multi-generational impacts of ancestral exposure.

  • F0 Exposure: Gestating female rats (F0 generation) are exposed to this compound during the critical period of fetal gonadal sex determination.

  • Breeding and Lineage Advancement: The F1 generation is bred to produce the F2 generation, and the F2 generation is bred to produce the F3 generation, all without any further exposure to this compound.

  • Endpoint Analysis: The F1 and F3 generations are aged to adulthood and then assessed for a range of pathologies, including reproductive diseases, kidney disease, and obesity. Sperm from F3 males can be collected to analyze for epigenetic changes, such as altered DNA methylation patterns.[4][16]

Conclusion and Future Directions

The body of evidence clearly demonstrates that this compound is a potent reproductive toxicant. Its ability to disrupt endocrine signaling pathways through estrogenic and anti-androgenic mechanisms leads to a wide array of adverse effects on the development and function of both male and female reproductive systems. The transgenerational effects observed in animal studies raise significant concerns about the long-term public health implications of environmental exposure to this pesticide.[23]

For researchers, scientists, and drug development professionals, understanding the specific molecular targets and signaling cascades disrupted by this compound is crucial. This knowledge can inform the development of screening assays to identify other potential endocrine disruptors and aid in the design of safer alternatives. Future research should continue to elucidate the epigenetic mechanisms underlying the transgenerational inheritance of this compound-induced diseases and further investigate the potential for low-dose exposure effects in human populations. A deeper understanding of these toxicological pathways is essential for accurate risk assessment and the protection of reproductive health.

References

An In-Depth Technical Guide to the In Vitro Estrogenic Activity of Methoxychlor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxychlor (MXC), an organochlorine pesticide, is recognized as a proestrogen, meaning it requires metabolic activation to exert significant estrogenic effects.[1][2] Its activity as an endocrine disruptor is primarily attributed to its metabolites, which interact with estrogen receptors (ERs) to modulate gene expression. This technical guide provides a comprehensive overview of the in vitro estrogenic activity of these metabolites, focusing on quantitative data, the underlying molecular mechanisms, and detailed experimental protocols for their assessment. The primary active metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), exhibits a complex interaction with ER subtypes, acting as a potent agonist for ERα while simultaneously antagonizing ERβ.[3][4] This differential activity underscores the necessity of detailed in vitro characterization to understand the potential biological impacts of this compound exposure.

Metabolic Activation of this compound

The estrogenic potential of this compound is realized following its metabolism in the liver.[5] The parent compound has a very low binding affinity for estrogen receptors.[6][7] The primary metabolic pathway is O-demethylation by hepatic monooxygenases, which transforms this compound into more polar mono- and bis-phenolic derivatives.[3][5] The bis-phenolic metabolite, HPTE, is considered the principal carrier of this compound's estrogenic activity and is significantly more potent than the parent compound.[1][2][3] Another metabolite, MDDE, an olefinic derivative of this compound, is also formed and can be further metabolized to mono- and bishydroxy derivatives that exhibit estrogenic activity.[8]

G cluster_mx_path Primary Pathway cluster_mdde_path Secondary Pathway MXC This compound (1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane) mono_OH_MXC Mono-hydroxy this compound MXC->mono_OH_MXC O-demethylation MDDE MDDE MXC->MDDE HPTE HPTE (bis-hydroxy this compound) mono_OH_MXC->HPTE O-demethylation mono_OH_MDDE Mono-hydroxy MDDE MDDE->mono_OH_MDDE bis_OH_MDDE Bis-hydroxy MDDE mono_OH_MDDE->bis_OH_MDDE

Caption: Metabolic activation pathways of this compound (MXC).

Molecular Mechanisms of Action: Interaction with Estrogen Receptors

Estrogenic activity is mediated through ligand binding to specific intracellular estrogen receptors, primarily ERα and ERβ, which are highly homologous.[3][5] This binding induces a conformational change in the receptor, leading to dimerization and interaction with specific DNA sequences known as estrogen response elements (EREs).[1][5] This complex then modulates the transcription of estrogen-responsive genes.[3]

The this compound metabolite HPTE demonstrates differential and complex interactions with ER subtypes. It acts as a potent agonist for ERα, initiating the transcriptional cascade similar to the endogenous ligand 17β-estradiol (E₂).[3][4] Conversely, HPTE behaves as an antagonist to ERβ, binding to the receptor but inhibiting E₂-induced activity.[3][5] This dual functionality highlights the complexity of assessing endocrine-active compounds, as the net biological effect can depend on the relative expression levels of ERα and ERβ in a given tissue.[3] For instance, the antagonistic effect of this compound in the ovary may be due to the high relative expression of ERβ in that tissue.[3]

G cluster_alpha ERα Agonism cluster_beta ERβ Antagonism HPTE_a HPTE ERa ERα HPTE_a->ERa binds Dimer_a Receptor Dimerization ERa->Dimer_a ERE_a Binds ERE in DNA Dimer_a->ERE_a Transcription_a Gene Transcription ERE_a->Transcription_a Effect_a Estrogenic Effect Transcription_a->Effect_a HPTE_b HPTE ERb ERβ HPTE_b->ERb binds E2 17β-Estradiol E2->ERb binding prevented Block Binding Blocked ERb->Block NoEffect No Transcriptional Activation Block->NoEffect

Caption: Differential signaling of the metabolite HPTE at ERα and ERβ.

Quantitative In Vitro Data

The estrogenic potency of this compound metabolites has been quantified using various in vitro assays. The data consistently show that the hydroxylated metabolites are significantly more active than the parent compound.

Estrogen Receptor Binding Affinity

Competitive binding assays are used to determine the relative binding affinity (RBA) of a test compound for ERα and ERβ compared to 17β-estradiol (E₂), whose RBA is set to 1.0. HPTE shows a clear preference for ERβ over ERα in terms of binding affinity.[3]

Table 1: Relative Binding Affinity (RBA) of HPTE

Compound Receptor Relative Binding Affinity (E₂ = 1.0) Reference
HPTE ERα 0.004 [3][5]

| HPTE | ERβ | 0.02 |[3][5] |

The order of binding affinity for a series of this compound and MDDE metabolites has been determined as: bis-OH-MDDE >> bis-OH-MXC (HPTE) > mono-OH-MDDE > mono-OH-MXC.[1]

Transcriptional Activation (Reporter Gene Assays)

Reporter gene assays in transfected cell lines measure the ability of a compound to induce gene expression via an estrogen receptor. The half-maximal effective concentration (EC₅₀) is a key metric for potency.

Table 2: Transcriptional Activation of ERα by HPTE

Metabolite Receptor Cell Line EC₅₀ (M) Reference
HPTE human ERα HepG2 ~ 5 x 10⁻⁸ [3][5]

| HPTE | rat ERα | HepG2 | ~ 1 x 10⁻⁸ |[5] |

In contrast to its potent agonist activity on ERα, HPTE exhibits minimal to no agonist activity with ERβ and acts as an antagonist, abolishing E₂-induced ERβ-mediated activity.[5]

Detailed Experimental Protocols

Standardized in vitro test systems are crucial for evaluating estrogenic activity.[9] Commonly used methods include receptor binding assays and reporter gene assays.[9][10]

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to purified ERα or ERβ.

Methodology:

  • Receptor Preparation: Full-length recombinant human or rat ERα and ERβ are used.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., 5 nM [³H]E₂) is incubated with the receptor protein in the presence of increasing concentrations of the unlabeled test compound (e.g., HPTE) or a reference competitor (unlabeled E₂).

  • Separation: After reaching equilibrium, bound and free radioligands are separated. This is often achieved by adding dextran-coated charcoal, which adsorbs the free [³H]E₂, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant, corresponding to the receptor-bound [³H]E₂, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined. The RBA is then calculated relative to the IC₅₀ of unlabeled E₂.

G start Start prep Prepare Recombinant ERα or ERβ start->prep mix Mix ER, [³H]E₂, and Test Compound (Metabolite) prep->mix incubate Incubate to Equilibrium mix->incubate separate Separate Bound/Free Ligand (e.g., Charcoal Adsorption) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Calculate IC₅₀ and Relative Binding Affinity count->analyze end End analyze->end

Caption: Workflow for a competitive estrogen receptor binding assay.
In Vitro Reporter Gene Assay

This cell-based assay measures the transcriptional activation of a reporter gene under the control of an estrogen-responsive promoter.

Methodology:

  • Cell Culture: Human cell lines, such as human hepatoma cells (HepG2) or human cervical cancer cells (HeLa), are cultured under appropriate conditions.[3][5]

  • Transient Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the gene for either human ERα or ERβ.

    • A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of an estrogen-responsive promoter (e.g., a complement 3 gene promoter).[3][5]

  • Treatment: After transfection, the cells are treated with various concentrations of the test metabolite (to assess agonism) or with the metabolite in the presence of a fixed concentration of E₂ (to assess antagonism).[3][5]

  • Cell Lysis and Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer after adding the appropriate substrate.

  • Data Analysis: Luciferase activity is normalized (e.g., to total protein content). Dose-response curves are generated to calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.

G start Start culture Culture Cells (e.g., HepG2) start->culture transfect Transfect Cells with Plasmids: 1. ERα or ERβ Expression Vector 2. ERE-Luciferase Reporter Vector culture->transfect treat Treat Cells with Test Metabolite ± E₂ transfect->treat incubate Incubate (e.g., 24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Generate Dose-Response Curve and Calculate EC₅₀/IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a cell-based estrogenicity reporter gene assay.

Conclusion and Implications

The in vitro evidence is conclusive that this compound is metabolically activated to compounds with significant estrogenic activity.[7][8] The primary metabolite, HPTE, is a potent ERα agonist and ERβ antagonist.[3] This differential activity, along with the estrogenicity of other metabolites, creates a complex biological profile. The technical protocols and quantitative data presented herein provide a framework for the continued investigation of this compound and other potential endocrine disruptors. For drug development professionals, these methodologies are fundamental for screening compounds for off-target estrogenic effects, while for researchers, they are essential tools for elucidating the mechanisms of endocrine disruption. The use of a battery of in vitro tests is critical for accurately predicting potential in vivo effects.[9][11]

References

Methoxychlor Bioaccumulation in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor, a persistent organochlorine pesticide, has been recognized for its potential to bioaccumulate in aquatic ecosystems, posing a significant threat to the health of aquatic organisms and, by extension, to the integrity of the food web.[1] This technical guide provides an in-depth analysis of the bioaccumulation of this compound, detailing its uptake, distribution, and trophic transfer within aquatic environments. It summarizes quantitative bioaccumulation data, outlines standardized experimental protocols for its assessment, and elucidates the molecular signaling pathways through which this compound exerts its endocrine-disrupting effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in environmental toxicology and risk assessment.

Introduction

This compound (MXC) was introduced as a safer alternative to DDT; however, its use has been curtailed due to its persistence, bioaccumulative properties, and toxic effects.[1] Classified as a persistent, bioaccumulative, and toxic (PBT) chemical, this compound's low water solubility and high octanol-water partition coefficient (log Kow) contribute to its strong adsorption to sediment and organic matter in aquatic environments.[2][3] This affinity for particulate matter facilitates its entry into the food chain, leading to bioaccumulation in a variety of aquatic organisms.[4][5][6] The primary concern with this compound lies in its ability to act as an endocrine disruptor, primarily through its estrogenic activity, which can lead to adverse reproductive and developmental effects in aquatic wildlife.[7][8]

Quantitative Bioaccumulation Data

The bioaccumulation of this compound is quantified using several key metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF). The BCF represents the accumulation of a chemical from water, while the BAF considers all routes of exposure, including diet.[9][10][11] The BSAF measures the transfer of a chemical from sediment to an organism. Below are tables summarizing reported bioaccumulation values for this compound in various aquatic organisms.

Table 1: Bioconcentration Factors (BCF) for this compound in Aquatic Organisms

SpeciesCommon NameBCF ValueExposure ConditionsReference
Pimephales promelasFathead Minnow8,300Not Specified[12][13]
Oncorhynchus mykissRainbow Trout1,550Static water[12]
Oncorhynchus mykissRainbow Trout2,358 - 5,207Not Specified[13]
Cyprinodon variegatusSheepshead Minnow113 - 264Flowing seawater, 140 days[12][14]
Various SpeciesFish1,500Model ecosystem[12]
Various SpeciesFish185Flowing water[12]
Mytilus edulisBlue Mussel12,000Continuous-flow system[13][14]
Various SpeciesSnails5,000 - 8,570 (average 6,945)Not Specified[13][14]
Culex spp.Mosquitoes120,000Model ecosystem[12]
Various SpeciesClams1,500Not Specified[12]
Aerobacter aerogenesBacteria411 - 2,758Not Specified[12]
Bacillus subtilisBacteria2,114 - 8,138Not Specified[12]
Pteronarcys dorsataStoneflies348 - 1,130Not Specified[12]

Table 2: Biota-Sediment Accumulation Factors (BSAF) for this compound

SpeciesCommon NameBSAF ValueLocationReference
Bellamya aeruginosaFreshwater Snail0.11 - 0.36Taihu Lake, China[14]
Corbicula flumineaFreshwater Clam0.33 - 3.86Taihu Lake, China[14]

Experimental Protocols for Bioaccumulation Assessment

The standardized methodology for assessing the bioaccumulation of chemicals in fish is outlined in the OECD Test Guideline 305. This guideline provides a framework for both aqueous and dietary exposure tests.

OECD Test Guideline 305: Bioaccumulation in Fish

This guideline consists of two phases: an uptake phase and a depuration phase.

  • Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant concentration in the water (for BCF determination) or in their diet (for BMF determination). This phase typically lasts for 28 days, but can be extended if a steady state is not reached.

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or feed) free of the test substance. The concentration of the chemical in the fish tissues is monitored over time to determine the depuration rate constant.

A typical experimental workflow for an aqueous exposure study is depicted below.

experimental_workflow cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Acclimation Fish Acclimation (e.g., 2 weeks) Exposure Exposure to this compound (Constant Concentration) Acclimation->Exposure Sampling1 Tissue Sampling (Multiple Time Points) Exposure->Sampling1 Transfer Transfer to Clean Water Sampling1->Transfer Extraction Tissue Extraction Sampling1->Extraction Sampling2 Tissue Sampling (Multiple Time Points) Transfer->Sampling2 Sampling2->Extraction Analysis Chemical Analysis (GC-ECD/MS) Extraction->Analysis Calculation BCF Calculation Analysis->Calculation

A generalized workflow for a fish bioconcentration study.
Key Experimental Parameters

Successful and reproducible bioaccumulation studies require careful control of several experimental parameters:

  • Test Organism: Species selection is critical and should be relevant to the ecosystem of concern. Rainbow trout (Oncorhynchus mykiss) is a commonly used species in regulatory testing.

  • Water Quality: Key parameters such as temperature, pH, dissolved oxygen, and hardness must be maintained within narrow limits throughout the experiment. For example, for rainbow trout, the temperature is typically maintained around 14°C.

  • Test Concentration: The concentration of this compound in the water or diet should be environmentally relevant and maintained at a constant level during the uptake phase.

  • Feeding: For dietary exposure studies, the feeding rate and the lipid content of the feed are important variables that can influence bioaccumulation.

  • Sampling and Analysis: Tissue samples are typically collected at multiple time points during both the uptake and depuration phases. The concentration of this compound in the tissues is determined using analytical methods such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Analytical Methods for this compound Detection

Accurate quantification of this compound in environmental and biological matrices is crucial for bioaccumulation assessment.

Table 3: Analytical Methods for this compound Determination

Sample MatrixPreparation MethodAnalytical MethodReference
WaterSolid-phase extraction (SPE), liquid-liquid extractionGC-ECD, GC-MS[15][16]
Sediment/SoilSoxhlet extraction, pressurized fluid extractionGC-ECD, GC-MS[15]
Biota (Fish tissue)Homogenization, lipid extraction (e.g., with hexane/acetone), cleanup (e.g., gel permeation chromatography)GC-ECD, GC-MS[16]

Signaling Pathways of this compound's Endocrine Disruption

This compound is a proestrogen, meaning it is metabolized in vivo to a more estrogenically active compound. The primary metabolite responsible for its endocrine-disrupting effects is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[2] HPTE acts as an agonist for the estrogen receptor (ER), mimicking the action of the natural hormone 17β-estradiol (E2). This interaction initiates a cascade of molecular events that can disrupt normal endocrine function.

The diagram below illustrates the proposed signaling pathway for this compound-induced endocrine disruption in fish.

signaling_pathway cluster_environment Aquatic Environment cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects MXC_env This compound (MXC) MXC_cell MXC MXC_env->MXC_cell Uptake Metabolism Metabolism (CYP450) MXC_cell->Metabolism HPTE HPTE (Active Metabolite) Metabolism->HPTE ER Estrogen Receptor (ERα / ERβ) ER_HSP ER-HSP Complex HPTE->ER_HSP Binding & HSP Dissociation HPTE_ER HPTE-ER Complex HPTE->HPTE_ER ER->ER_HSP HSP HSP90 HSP->ER_HSP Dimerization Dimerization HPTE_ER->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) on DNA Nuclear_Translocation->ERE Transcription Transcription ERE->Transcription Vtg_mRNA Vitellogenin (Vtg) mRNA Transcription->Vtg_mRNA Translation Translation Vtg_mRNA->Translation Vtg_protein Vtg Protein Translation->Vtg_protein Effects Feminization of Males Reproductive Impairment Vtg_protein->Effects Secretion into Bloodstream

This compound's estrogenic signaling pathway in fish hepatocytes.

The binding of HPTE to the estrogen receptor displaces heat shock proteins (HSPs), leading to receptor dimerization and translocation to the nucleus. Inside the nucleus, the HPTE-ER complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes, most notably the vitellogenin (Vtg) gene. Vitellogenin is an egg yolk precursor protein normally produced by females; its presence in male fish is a well-established biomarker of exposure to estrogenic compounds. This inappropriate production of Vtg in males is a hallmark of feminization and can lead to severe reproductive impairment.

Furthermore, studies have shown that this compound can also affect the expression of other crucial genes involved in reproduction, such as the steroidogenic acute regulatory protein (StAR), which is essential for steroid hormone production.

Conclusion and Future Perspectives

The bioaccumulation of this compound in aquatic ecosystems remains a significant environmental concern. Its ability to persist and accumulate in the food web, coupled with its potent endocrine-disrupting effects, highlights the need for continued monitoring and research. This technical guide has provided a comprehensive overview of the current knowledge on this compound bioaccumulation, including quantitative data, standardized testing protocols, and the underlying molecular mechanisms of its toxicity.

For researchers and scientists, a deeper understanding of the factors influencing this compound's bioavailability and trophic transfer is essential for accurate risk assessment. For professionals in drug development, the study of this compound's interaction with nuclear receptors provides valuable insights into the potential for environmental chemicals to interfere with human health, offering a model for investigating the endocrine-disrupting potential of other compounds. Future research should focus on the long-term, sublethal effects of this compound exposure, particularly in the context of complex environmental mixtures, to better predict and mitigate its impact on aquatic ecosystems.

References

Methoxychlor: A Technical Guide to its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxychlor, an organochlorine pesticide, has been the subject of numerous studies to determine its potential to cause genetic damage. This technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of this compound, summarizing key findings from a range of in vitro and in vivo assays. The evidence indicates that this compound is not mutagenic in prokaryotic systems. However, results from mammalian cell assays are conflicting, with some studies indicating a potential for genotoxicity, particularly at higher concentrations. The primary mechanisms underlying this compound's genotoxic effects appear to be linked to the induction of oxidative stress and its estrogenic activity, which can indirectly lead to DNA damage. This guide presents a comprehensive overview of the experimental protocols, quantitative data from key studies, and the signaling pathways implicated in this compound-induced genotoxicity.

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the quantitative data from key genotoxicity and mutagenicity studies on this compound.

Table 1: In Vitro Genotoxicity and Mutagenicity of this compound

AssayTest SystemConcentration/Dose RangeMetabolic Activation (S9)ResultsReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA1538)Up to 10,000 µ g/plate With and WithoutNegative[1][2]
Mouse Lymphoma Assay (MLA) L5178Y TK+/- mouse lymphoma cellsNot specified in available abstracts; positive findings reportedWith and WithoutPositive[3][4]
Chromosomal Aberration Test Chinese Hamster Ovary (CHO) cellsUp to 3500 µg/mLWith and WithoutNegative[5]
Chromosomal Aberration Test Chinese Hamster Ovary (CHO) cellsNot specified in available abstracts; conflicting results reportedWith and WithoutConflicting[6][7]
Comet Assay (Single Cell Gel Electrophoresis) Human LymphocytesNot specified in available abstracts; indicates DNA damageNot applicablePositive for DNA damage[8][9]
Oxidative Stress Assay Mouse Ovarian Surface Epithelial Cells3µMNot applicableIncreased oxidative DNA damage[10]

Table 2: In Vivo Genotoxicity of this compound

AssayTest SystemDose RangeRoute of AdministrationResultsReference
Micronucleus Test Mouse bone marrowUp to 2000 mg/kgIntraperitoneal injectionNegative[11][12]
Micronucleus Test Mouse bone marrowNot specified in available abstracts; generally negative findingsOral gavageNegative[13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of findings.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, which are histidine auxotrophs (his-).

  • Principle: The assay measures the frequency of reverse mutations that restore the functional synthesis of histidine, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Overnight cultures of the S. typhimurium tester strains are prepared.

    • The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on minimal glucose agar plates lacking histidine.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Lymphoma Assay (MLA)

The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (TK) locus.

  • Test System: L5178Y TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase gene.

  • Principle: The assay selects for cells that have lost TK activity (TK-/- mutants) through forward mutation. These mutants are resistant to the toxic pyrimidine analogue trifluorothymidine (TFT).

  • Methodology:

    • L5178Y cells are exposed to a range of this compound concentrations for a defined period (e.g., 4 or 24 hours), with and without S9 metabolic activation.

    • After the exposure period, the cells are washed and cultured in a non-selective medium for an expression period (typically 2 days) to allow for the fixation of mutations.

    • Following the expression period, the cells are plated in a semi-solid medium containing TFT to select for TK-deficient mutants.

    • The plates are incubated for 10-12 days to allow for colony formation.

    • The number of mutant colonies is counted, and the mutation frequency is calculated. A dose-dependent increase in the mutant frequency indicates a mutagenic effect.

Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Principle: The assay detects clastogenic effects, which are visible changes in chromosome structure, such as breaks, gaps, and exchanges.

  • Methodology:

    • Cell cultures are exposed to various concentrations of this compound for a specific duration, both with and without S9 metabolic activation.

    • A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

    • The cells are harvested, treated with a hypotonic solution, and fixed.

    • The fixed cells are dropped onto microscope slides, and the chromosomes are stained.

    • Metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[6][15]

In Vivo Micronucleus Test

The in vivo micronucleus test is a widely used method to assess chromosomal damage in a whole animal system.

  • Test System: Bone marrow erythrocytes of mice or rats.

  • Principle: The assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Methodology:

    • Animals are administered this compound, typically via oral gavage or intraperitoneal injection, at various dose levels.

    • At appropriate time intervals after treatment (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is extracted from the femur.

    • Bone marrow smears are prepared on microscope slides and stained.

    • The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by microscopic examination. An increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates induced chromosomal damage.[11][12]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Test System: Eukaryotic cells, such as human lymphocytes or various cell lines.

  • Principle: Cells are embedded in agarose gel on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage.

  • Methodology:

    • A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • The slides are then placed in an electrophoresis chamber with an alkaline or neutral buffer to unwind the DNA.

    • Electrophoresis is performed, causing the fragmented DNA to migrate towards the anode.

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

    • The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.[16][17]

Mandatory Visualization

Experimental Workflow Diagrams

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain_culture 1. Culture S. typhimurium (his- strains) methoxychlor_prep 2. Prepare this compound Solutions exposure_no_s9 4a. Mix Bacteria + this compound (-S9) strain_culture->exposure_no_s9 exposure_s9 4b. Mix Bacteria + this compound + S9 (+S9) strain_culture->exposure_s9 s9_prep 3. Prepare S9 Mix (for metabolic activation) methoxychlor_prep->exposure_no_s9 methoxychlor_prep->exposure_s9 s9_prep->exposure_s9 plating 5. Plate on Histidine-Deficient Agar exposure_no_s9->plating exposure_s9->plating incubation 6. Incubate at 37°C (48-72 hours) plating->incubation counting 7. Count Revertant Colonies (his+) incubation->counting result 8. Assess Mutagenicity counting->result

Caption: Workflow of the Ames Test for Mutagenicity Assessment.

Mouse_Lymphoma_Assay_Workflow cluster_prep Preparation cluster_exposure Treatment & Expression cluster_selection Mutant Selection cluster_analysis Analysis cell_culture 1. Culture L5178Y TK+/- Mouse Lymphoma Cells methoxychlor_prep 2. Prepare this compound Solutions treatment 3. Treat Cells with this compound (with/without S9) cell_culture->treatment methoxychlor_prep->treatment expression 4. Culture in Non-Selective Medium (2 days for mutation expression) treatment->expression plating 5. Plate in Medium with TFT expression->plating incubation 6. Incubate for 10-12 days plating->incubation counting 7. Count TK-/- Mutant Colonies incubation->counting result 8. Calculate Mutation Frequency counting->result

Caption: Workflow of the Mouse Lymphoma Assay for Gene Mutation.

Signaling Pathway Diagrams

Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage DNA_Damage DNA Strand Breaks (detected by Comet Assay) Oxidative_Damage->DNA_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis

Caption: this compound-Induced Oxidative Stress Leading to DNA Damage.

Estrogenic_Pathway This compound This compound Metabolites ER Estrogen Receptor (ERα, ERβ) This compound->ER binds to Gene_Expression Altered Gene Expression (e.g., cell cycle regulators) ER->Gene_Expression activates Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Replication_Errors Increased Risk of DNA Replication Errors Cell_Proliferation->Replication_Errors Indirect_DNA_Damage Indirect DNA Damage Replication_Errors->Indirect_DNA_Damage

Caption: Estrogenic Pathway of this compound Leading to Indirect DNA Damage.

Conclusion

The genotoxic and mutagenic potential of this compound has been extensively studied, revealing a complex profile. While it does not appear to be a direct mutagen in bacterial systems, its activity in mammalian cells is less clear, with some assays indicating genotoxic potential. The primary mechanisms of this compound-induced genotoxicity are likely indirect, stemming from its ability to induce oxidative stress and its estrogenic properties. The induction of reactive oxygen species can lead to direct DNA damage, while its interaction with estrogen receptors can promote cell proliferation, increasing the likelihood of spontaneous mutations. For drug development professionals, these findings underscore the importance of evaluating not only direct mutagenicity but also indirect mechanisms of genotoxicity when assessing the safety of new chemical entities. Further research is warranted to fully elucidate the dose-response relationships for this compound-induced genotoxicity in mammalian systems and to better understand the intricate signaling pathways involved.

References

The Impact of Methoxychlor on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methoxychlor, an organochlorine pesticide, has been used in agriculture for several decades. Upon its introduction into the soil, it interacts with the complex microbial communities that are fundamental to soil health and ecosystem functioning. This technical guide provides an in-depth analysis of the effects of this compound on soil microorganisms, synthesizing available quantitative data, detailing relevant experimental protocols for its study, and illustrating the key microbial degradation pathways. This document is intended for researchers, scientists, and professionals in the fields of environmental science, microbiology, and drug development who are investigating the environmental fate and ecotoxicology of pesticides.

Quantitative Impact of this compound on Soil Microbial Parameters

The introduction of this compound into the soil environment can lead to varied responses within the microbial community, ranging from negligible effects on certain populations to significant inhibition of others. The persistence and degradation of this compound are also heavily influenced by microbial activity and environmental conditions.

Table 1: Summary of Quantitative Effects of this compound on Soil Microbes and Degradation

ParameterOrganism/ConditionThis compound ConcentrationObservationIncubation TimeCitation
Degradation Soil Microcosm (Anaerobic)10 and 100 ppm (wt/wt)90% degradation of parent compound.3 Months
Soil Microcosm (Aerobic)Not specifiedParent compound persisted.3 Months
Soil Microcosm (Anaerobic followed by Aerobic)Not specified10- to 70-fold greater ¹⁴CO₂ evolution than solely aerobic conditions.> 3 Months
Persistence Field SoilNot specifiedResidues present after 18 months.18 Months
Microbial Population Saprophytes, Fungi, ActinomycetesVarying concentrationsUnaffected.Not specified
AzotobacterVarying concentrationsSusceptible to negative effects.Not specified
Biodegradation Capability Bacillus, Acinetobacter, RhodococcusNot specifiedCapable of complete dechlorination, demethylation, and aromatic ring splitting.Not specified
Methane Production Methanogenic Organisms10 and 100 ppm (wt/wt)Strong inhibition of methane production.3 Months
Carbon Source Utilization General Soil IsolatesNot specifiedMost isolated strains could not utilize this compound as a sole carbon source.Not specified

Experimental Protocols

To accurately assess the impact of this compound on soil microbial communities, standardized and detailed experimental protocols are essential. The following sections outline key methodologies.

Soil Microcosm Setup for Pesticide Impact Analysis

This protocol describes a laboratory-based microcosm experiment to simulate the effect of this compound on soil microbes under controlled conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm depth) from a site with no recent history of pesticide application.

    • Sieve the soil through a 2 mm mesh to remove stones, roots, and large debris.

    • Homogenize the sieved soil thoroughly.

    • Characterize the soil's physicochemical properties (pH, organic matter content, texture, etc.).

    • Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days in the dark at the desired experimental temperature (e.g., 25°C) to stabilize microbial activity.

  • This compound Application:

    • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of working solutions to achieve the desired final concentrations in the soil (e.g., 10, 50, 100 mg/kg soil).

    • Add the this compound solution (or solvent-only for controls) to aliquots of the pre-incubated soil and mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood.

  • Microcosm Incubation:

    • Place a known quantity of the treated soil (e.g., 100 g) into sterile glass jars or beakers.

    • Cover the containers with perforated paraffin film to allow gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 0, 7, 14, 30, 60, and 90 days).

    • Maintain soil moisture by periodically adding sterile deionized water.

    • For anaerobic conditions, incubate in an anaerobic chamber or purge the containers with an inert gas like nitrogen.

  • Sampling:

    • At each sampling time point, destructively sample triplicate microcosms from each treatment group and the control.

    • Subdivide the soil from each replicate for different analyses (microbial community analysis, enzyme assays, and residue analysis).

Microbial Community Analysis via 16S rRNA Gene Sequencing

This protocol outlines the workflow for determining changes in the bacterial community structure.

  • DNA Extraction from Soil:

    • Use a commercially available soil DNA extraction kit (e.g., PowerSoil® DNA Isolation Kit) or a manual SDS-based lysis method for high yields.

    • Start with 0.25-0.5 g of soil.

    • The protocol typically involves a bead-beating step for mechanical lysis of microbial cells, followed by chemical lysis.

    • Inhibitors, such as humic acids, are removed using proprietary solutions or precipitation steps.

    • The purified DNA is eluted in a buffer solution.

    • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • PCR Amplification and Library Preparation:

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with Illumina adapters.

    • Perform PCR in triplicate for each DNA sample to minimize amplification bias.

    • Pool the triplicate PCR products and verify the amplicon size via gel electrophoresis.

    • Purify the PCR products.

    • Perform a second PCR step to attach dual indices and sequencing adapters.

    • Purify the final library and quantify it.

  • Sequencing:

    • Pool the indexed libraries in equimolar concentrations.

    • Sequence the pooled library on an Illumina MiSeq or similar platform, typically generating paired-end reads.

  • Bioinformatic Analysis:

    • Use a bioinformatics pipeline such as QIIME or mothur.

    • Quality Control: Merge paired-end reads, trim primers, and filter out low-quality sequences.

    • OTU/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database like Greengenes or SILVA.

    • Diversity Analysis: Calculate alpha diversity metrics (e.g., Chao1, Shannon index) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare community composition between samples.

This compound Residue Analysis by GC-MS

This protocol details the quantification of this compound in soil samples.

  • Extraction (QuEChERS Method):

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if required.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 rpm for 5 minutes).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

  • GC-MS/MS Analysis:

    • Transfer the final cleaned extract into a GC vial.

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5ms or equivalent.

      • Injector: Splitless mode.

      • Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to elute the analyte.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Impact (EI).

      • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with analytical standards.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for studying this compound's impact and its microbial degradation pathway.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis soil_collection Soil Collection & Sieving pre_incubation Pre-incubation (7 days) soil_collection->pre_incubation mxc_application This compound Application (Control, 10, 50, 100 ppm) pre_incubation->mxc_application microcosm_setup Microcosm Setup (100g soil/jar) mxc_application->microcosm_setup incubation Incubation (Dark, 25°C) microcosm_setup->incubation sampling Sampling (Days 0, 7, 14, 30, 60, 90) incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction gcms Residue Analysis (GC-MS) sampling->gcms seq 16S rRNA Sequencing dna_extraction->seq data_interp Data Interpretation gcms->data_interp bioinformatics Bioinformatics & Statistical Analysis seq->bioinformatics bioinformatics->data_interp

Figure 1: Experimental workflow for assessing this compound's impact.

degradation_pathway cluster_bacteria Key Degrading Genera This compound This compound (C16H15Cl3O2) HPTE Dechlorinated this compound (HPTE) (C16H16Cl2O2) This compound->HPTE Reductive Dechlorination (-Cl) OH_HPTE Hydroxylated HPTE (C15H14Cl2O3) HPTE->OH_HPTE O-Demethylation (-CH3) Ring_Cleavage Aromatic Ring Cleavage Products OH_HPTE->Ring_Cleavage Ring Fission Bacillus Bacillus Acinetobacter Acinetobacter Rhodococcus Rhodococcus

Figure 2: Microbial degradation pathway of this compound in soil.

An In-depth Technical Guide to the Physicochemical Properties and Water Solubility of Methoxychlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and water solubility of methoxychlor, a synthetic organochlorine insecticide. The information presented is intended to support research, drug development, and environmental assessment activities by providing key data, experimental methodologies, and an understanding of the relationships between the molecular structure and the physical characteristics of this compound.

Core Physicochemical Properties

This compound presents as a colorless to light-yellow crystalline solid with a slight, fruity odor.[1][2] Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueTemperature (°C)Reference
Molecular Weight 345.65 g/mol N/A[3]
Melting Point 77 - 89 °CN/A[3][4][5]
Boiling Point DecomposesN/A[1]
Density 1.41 g/cm³25[1][2]
Water Solubility 0.1 mg/L25[2][3]
Log K_ow_ (Octanol-Water Partition Coefficient) 4.68 - 5.08N/A[1][6]
Vapor Pressure Very lowN/A[3]

Water Solubility

The aqueous solubility of this compound is exceptionally low, a characteristic feature of organochlorine pesticides. At 25°C, its solubility is approximately 0.1 mg/L.[2][3] This poor water solubility, coupled with a high octanol-water partition coefficient (Log K_ow_ ranging from 4.68 to 5.08), indicates a strong tendency for this compound to partition into fatty tissues and organic matter in the environment, leading to potential bioaccumulation.[1][6]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories and studies.

Determination of Water Solubility (OECD Guideline 105)

Given this compound's low water solubility (below 10⁻² g/L), the Column Elution Method as described in OECD Guideline 105 is the most appropriate technique.

Principle: A column is packed with an inert support material coated with an excess of the test substance, this compound. Water is then passed through the column at a slow, constant rate. The concentration of this compound in the eluate is monitored over time until a plateau is reached, indicating that the water is saturated with the substance under the experimental conditions.

Methodology:

  • Preparation of the Column: A small amount of this compound is dissolved in a volatile solvent and coated onto a solid support material (e.g., glass beads or silica gel). The solvent is then completely evaporated. This coated support is used to pack a chromatography column.

  • Elution: Water is pumped through the column at a constant, low flow rate to ensure that equilibrium is reached between the water and the solid this compound.

  • Sample Collection: Fractions of the eluate are collected at regular intervals.

  • Analysis: The concentration of this compound in each fraction is determined using a sensitive analytical technique. Given its chemical structure and low concentration, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Mass Spectrometry (GC-MS) are suitable methods.[7][8][9]

  • Determination of Solubility: The water solubility is the average of the concentrations of at least three consecutive fractions that do not differ by more than 30%.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound can be determined using several methods outlined in OECD Guideline 102. The Capillary Method is a common and straightforward approach.

Principle: A small, finely powdered sample of this compound is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded.

Methodology:

  • Sample Preparation: A sample of dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

  • Heating: The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated block or an oil bath) with a calibrated thermometer or an electronic temperature sensor. The temperature is raised at a slow, controlled rate (e.g., 1°C/minute) near the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the last solid particle disappears.

Determination of Octanol-Water Partition Coefficient (K_ow_)

The K_ow_ is a critical parameter for predicting the environmental fate and bioaccumulation potential of a substance. For a compound like this compound with a high Log K_ow_, the HPLC Method (OECD Guideline 117) is often preferred as it is faster and requires less of the test substance than the traditional shake-flask method.

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its K_ow_. The column is packed with a nonpolar stationary phase, and a polar mobile phase is used. Substances with higher lipophilicity (and thus higher K_ow_) will be retained longer on the column.

Methodology:

  • Calibration: A series of reference compounds with known Log K_ow_ values that bracket the expected Log K_ow_ of this compound are injected into the HPLC system. A calibration curve of log(retention time) versus Log K_ow_ is generated.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • Determination of Log K_ow_: The retention time of this compound is measured, and its Log K_ow_ is determined by interpolation from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of this compound's properties and the experimental workflow for determining its water solubility.

methoxychlor_properties cluster_structure Molecular Structure of this compound cluster_properties Physicochemical Properties structure 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane solubility Low Water Solubility structure->solubility Hydrophobic nature lipophilicity High Lipophilicity (High Log Kow) structure->lipophilicity Aromatic rings and chlorine atoms persistence Environmental Persistence solubility->persistence Resists aqueous degradation lipophilicity->persistence Sequesters in organic matter bioaccumulation Potential for Bioaccumulation lipophilicity->bioaccumulation Accumulates in fatty tissues

Relationship between this compound's Structure and Properties.

water_solubility_workflow start Start: Determine Water Solubility (OECD 105) prep_column Prepare Column: Coat inert support with excess this compound start->prep_column elution Elute with Water: Pump water at a slow, constant rate prep_column->elution collection Collect Eluate Fractions: At regular time intervals elution->collection analysis Analyze Fractions: Measure this compound concentration (e.g., HPLC or GC-MS) collection->analysis plateau Identify Plateau: Concentration becomes constant analysis->plateau calculation Calculate Solubility: Average of plateau concentrations plateau->calculation end End: Report Water Solubility calculation->end

Experimental Workflow for Water Solubility Determination.

References

Methoxychlor: A Historical and Technical Review of its Application as a Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxychlor, an organochlorine pesticide, was first synthesized in 1893 and introduced commercially in 1946.[1][2] It was widely adopted as an alternative to DDT, offering broad-spectrum insecticidal activity with lower bioaccumulation potential in fatty tissues.[3] This guide provides a comprehensive technical overview of the historical applications of this compound, its efficacy, environmental fate, and the biochemical mechanisms underlying its toxicological effects. All pesticide uses of this compound were suspended by the U.S. Environmental Protection Agency (EPA) in 2000 due to concerns about its toxicity and endocrine-disrupting properties.[1][4]

Historical Applications and Target Pests

This compound was registered for use against a wide array of pests across agricultural, veterinary, and public health sectors.[4][5][6][7] Its applications spanned various formulations, including wettable powders, dusts, and emulsifiable concentrates.[1]

Agricultural Uses:

This compound was applied to a diverse range of agricultural commodities to control chewing insects.

  • Crops: Fruits, vegetables, and field crops.[4][5][6][7]

  • Livestock: Used as an ectoparasiticide on livestock to control biting flies and other external parasites.[4][5][7]

  • Stored Grains: Applied to protect stored grains from insect infestations.[4][5][6][7]

Other significant applications included:

  • Dutch Elm Disease: Control of the elm bark beetle, the vector for Dutch elm disease.[4][5][7]

  • Public Health: Used in and around homes and gardens for the control of houseflies, mosquitoes, cockroaches, and chiggers.[4][5][6][7] It was also applied to lakes and marshes to control mosquito larvae.[4][5][7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the production, efficacy, and environmental persistence of this compound.

Table 1: U.S. Production of this compound (1975-1991)

YearProduction (tonnes)
19752500
1991193

Source:[1][2]

Table 2: Acute Toxicity of this compound to Non-Target Organisms

OrganismTestValue
Rat (oral)LD505000-6000 mg/kg
Mouse (oral)LD501850 mg/kg
Rabbit (dermal)LD50>2000 mg/kg
Freshwater Fish (various species)48-96h LC501.2 - 75 µg/L
Freshwater Crustaceans (various species)48-96h LC50/EC500.5 - 34 µg/L
Marine Fish (various species)48-96h LC5012 - 150 µg/L
Marine Crustaceans (various species)48-96h LC500.42 - 25 µg/L

Source:

Table 3: Efficacy of this compound Against Target Pests

Target PestTestValue
Aedes aegypti (mosquito larvae)LD502.5 x 10⁻² µg/mg
Culex quinquefasciatus (mosquito larvae)LD503.5 x 10⁻² µg/mg
Anopheles quadrimaculatus (mosquito larvae)LD503.5 x 10⁻² µg/mg

Source:[8]

Table 4: Environmental Persistence of this compound

MatrixConditionHalf-life
SoilAerobic> 3 months
SoilAnaerobic1 week - 2 months
WaterPhotolysis (direct)4.5 months
WaterPhotolysis (sensitized)< 5 hours
WaterVolatilization (shallow river)4.5 days

Source:[3][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and standard analytical chemistry practices.

Determination of Pesticide Residues in Crops

This protocol describes the general procedure for analyzing this compound residues in agricultural products.

a. Sample Preparation and Extraction:

  • A representative sample of the crop is homogenized.

  • A subsample is extracted with an organic solvent such as acetonitrile or acetone.

  • For pigmented crops, a cleanup step using graphitized carbon black (GCB) may be included to remove interfering substances.

  • The extract is then subjected to a cleanup procedure, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), to remove co-extracted matrix components.[3]

b. Analytical Determination:

  • The final extract is analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6][10]

  • GC-MS is a common technique for the analysis of organochlorine pesticides like this compound.[6][10]

  • LC-MS/MS can also be employed, offering high selectivity and sensitivity.

  • Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Workflow for Residue Analysis:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Homogenization Crop Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Quant Comparison to Standards GCMS->Quant LCMSMS->Quant

Workflow for Pesticide Residue Analysis.
Determination of Soil Half-Life (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307 for determining the aerobic and anaerobic transformation of organic chemicals in soil.[1]

a. Experimental Setup:

  • A representative soil sample is collected and characterized (pH, organic carbon content, texture).[1]

  • The soil is treated with a known concentration of ¹⁴C-labeled this compound.

  • The treated soil is incubated in the dark at a constant temperature and moisture content.

  • A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

  • Evolved ¹⁴CO₂ is trapped in an alkaline solution.

b. Sampling and Analysis:

  • Soil samples are taken at regular intervals.

  • Each sample is extracted with an appropriate solvent to separate the parent this compound and its transformation products.

  • The amounts of parent compound and transformation products are quantified using techniques like high-performance liquid chromatography (HPLC) with radiometric detection.

  • The amount of ¹⁴CO₂ in the trapping solution is determined by liquid scintillation counting to assess mineralization.

  • Non-extractable residues are quantified by combusting the soil and measuring the resulting ¹⁴CO₂.

c. Data Analysis:

  • The concentration of this compound in the soil over time is plotted.

  • The half-life (DT50) is calculated from the degradation curve, typically assuming first-order kinetics.[1]

Signaling Pathways and Mechanism of Action

This compound is a known endocrine-disrupting chemical (EDC), primarily exerting its effects through interaction with steroid hormone receptors. Its primary metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is a more potent endocrine disruptor than the parent compound.[11][12]

Estrogen Receptor Signaling

HPTE exhibits differential activity on the two estrogen receptor subtypes, ERα and ERβ.

  • ERα Agonism: HPTE acts as an agonist for ERα, meaning it binds to and activates the receptor, mimicking the effects of the natural ligand, 17β-estradiol.[11][12] This can lead to the expression of estrogen-responsive genes.

  • ERβ Antagonism: In contrast, HPTE acts as an antagonist for ERβ. It binds to the receptor but blocks its activation by the natural ligand.[11][12]

This differential activity can disrupt the normal balance of estrogen signaling in the body.

G cluster_mx This compound Metabolism cluster_er Estrogen Receptor Signaling MXC This compound HPTE HPTE (Metabolite) MXC->HPTE Metabolism in Liver ERa ERα HPTE->ERa Agonist ERb ERβ HPTE->ERb Antagonist Gene Estrogen Responsive Genes ERa->Gene Activation ERb->Gene Inhibition

This compound's Effect on Estrogen Receptor Signaling.
Androgen Receptor Signaling

This compound and its metabolites have also been shown to act as antagonists of the androgen receptor (AR).[13] By blocking the action of androgens like testosterone, this compound can disrupt male reproductive development and function.

G cluster_mx This compound cluster_ar Androgen Receptor Signaling MXC This compound/HPTE AR Androgen Receptor MXC->AR Antagonist Gene Androgen Responsive Genes AR->Gene Activation Testosterone Testosterone Testosterone->AR Binds & Activates

This compound's Antagonistic Effect on Androgen Receptor.

Conclusion

This compound served as a significant insecticidal tool for several decades, valued for its broad efficacy and lower persistence compared to DDT. However, a growing body of evidence on its environmental and health impacts, particularly its role as an endocrine disruptor, led to its eventual ban in many countries. Understanding the historical application and the molecular mechanisms of action of such compounds is crucial for the development of safer and more targeted pest control strategies and for assessing the long-term consequences of legacy environmental contaminants.

References

Methodological & Application

Application Note: High-Throughput Analysis of Methoxychlor in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxychlor, a synthetic organochlorine pesticide, has been widely used in agriculture and vector control. Due to its persistence in the environment and potential adverse health effects, sensitive and reliable methods for its detection are crucial. This application note describes a robust and sensitive method for the determination of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2][3] This method is applicable to researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.

Principle of the Method

The methodology involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a GC-MS system. In the gas chromatograph, this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for highly specific detection and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of this compound using GC-MS and GC-MS/MS across different sample matrices.

Table 1: Method Detection and Quantification Limits

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Drinking WaterGC-MS0.041 µg/L-[5][6]
FoodGC-MS0.05 µg/g-
Fruits and VegetablesGC-MS/MS-2 µg/kg[7]
Human SerumGC-MS/MS2.0 µg/L-

Table 2: Recovery Rates for Different Extraction Methods

MatrixExtraction MethodRecovery Rate (%)Reference
Biological Samples (Fat)Solvent Extraction with GPC/Florisil Cleanup71 - 104%[5]
Drinking WaterSolid-Phase Extraction (SPE)89%[5][6]
Environmental SamplesSupercritical Fluid Extraction84 - 100%[5]
Fruits and VegetablesQuEChERSNot Specified[1]
Adipose TissueSolvent Extraction with GPC CleanupNot Specified[4]

Experimental Protocols

Below are detailed protocols for the analysis of this compound in different matrices.

Protocol 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][8][9]

1. Sample Preparation (Extraction and Cleanup)

  • Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender and homogenize. For dry samples, use 1-5 g and add an appropriate amount of water for hydration.[9]

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS analysis. An internal standard may be added prior to injection.[1]

2. GC-MS/MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Injector: Splitless mode.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 80°C.

      • Ramp 1: 20°C/min to 170°C.

      • Ramp 2: 20°C/min to 310°C, hold for 3.5 minutes.[7]

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 227.0

      • Product Ion 1 (m/z): 169.0 (Quantifier)[8]

      • Product Ion 2 (m/z): 212.0 (Qualifier)[8]

      • Note: Collision energies should be optimized for the specific instrument used.

Protocol 2: Analysis of this compound in Adipose Tissue using Solvent Extraction and GC-MS/MS

This protocol is suitable for the analysis of this compound in fatty biological tissues.[4]

1. Sample Preparation (Extraction and Cleanup)

  • Homogenization: Homogenize the adipose tissue sample, for example, by grinding with dry ice.[4]

  • Extraction:

    • Weigh approximately 1 g of the homogenized tissue into a centrifuge tube.

    • Add an internal standard.

    • Add 8 mL of cyclopentane.[4]

    • Add anhydrous magnesium sulfate to remove water.

    • Agitate for 5 minutes.

    • Centrifuge to separate the solvent layer.

  • Cleanup (Gel Permeation Chromatography - GPC):

    • The solvent extract is cleaned up using GPC to separate the high-molecular-weight lipids from the pesticide analytes.[4][5]

  • Solvent Exchange: The solvent is exchanged to a solvent suitable for GC-MS analysis, such as isooctane.[4]

2. GC-MS/MS Instrumental Parameters

  • GC and MS parameters: Similar to those described in Protocol 1, with potential modifications to the temperature program to ensure optimal separation from matrix components. Confirmation is based on the comparison of retention time and ion abundance ratios against a reference standard.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the detection of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Fruits, Adipose Tissue) homogenization Homogenization sample->homogenization extraction Extraction (QuEChERS or Solvent Extraction) homogenization->extraction cleanup Cleanup (dSPE or GPC) extraction->cleanup gcms GC-MS/MS Analysis cleanup->gcms data_acq Data Acquisition gcms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound This compound Detection sample_prep Sample Preparation This compound->sample_prep instrumental Instrumental Analysis This compound->instrumental data_analysis Data Analysis This compound->data_analysis extraction Extraction sample_prep->extraction cleanup Cleanup sample_prep->cleanup gc_separation GC Separation instrumental->gc_separation ms_detection MS Detection instrumental->ms_detection quantification Quantification data_analysis->quantification confirmation Confirmation data_analysis->confirmation

Caption: Key stages in GC-MS this compound analysis.

References

Solid-Phase Extraction of Methoxychlor from Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of the organochlorine pesticide methoxychlor from water samples. The methodologies outlined are essential for environmental monitoring, water quality assessment, and toxicological studies.

Introduction

This compound, a synthetic organochlorine pesticide, has been used to control a wide range of insects on agricultural crops and livestock. Due to its persistence in the environment and potential endocrine-disrupting effects, monitoring its concentration in water sources is critical. Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of this compound from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and enhancing reproducibility. The most common SPE sorbent for this compound extraction is C18-bonded silica, which effectively retains the nonpolar this compound molecules from the polar water matrix.[1][2]

Data Presentation: Performance of SPE Methods for this compound

The following table summarizes quantitative data from various studies on the solid-phase extraction of this compound from water samples, providing a comparative overview of different methodologies.

SPE SorbentElution Solvent(s)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
C18Methylene Chloride89Not Reported0.041Not Reported[1]
C181:1 Acetone:n-hexane, followed by 1:9 Acetone:n-hexane111.33.6Not ReportedNot ReportedAn Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water
C18Hexane-isopropanol (3:1)73 (at 0.1 and 1.0 µg/L)70.001 - 0.018Not ReportedUSGS Method
C18Ethyl acetate60 - 99< 150.0019 - 0.062Not ReportedMagnetic Solid-Phase Extraction Based on C18 Nanoparticles

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1 L Water Sample Acidify Acidify to pH < 2 (e.g., with HCl or H2SO4) Sample->Acidify Spike Add Surrogate & Spiking Solutions (Optional) Acidify->Spike Condition Condition Cartridge 1. Methanol 2. Reagent Water Spike->Condition Load Load Sample (~30 mL/min) Condition->Load Dry Dry Cartridge (Full Vacuum, 10 min) Load->Dry Elute Elute this compound (e.g., Acetone:n-hexane) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Analysis Analyze by GC-ECD/MS Concentrate->Analysis

Caption: Workflow for the solid-phase extraction of this compound from water samples.

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound from water samples using a C18 cartridge, adapted from an optimized procedure for EPA Method 8081 analytes.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents (Pesticide Grade or equivalent):

    • Methanol (MeOH)

    • Acetone

    • n-Hexane

    • Deionized (DI) or Reagent Water

  • Acids: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for sample preservation

  • Glassware: 1 L sample bottles, graduated cylinders, collection vials (40-50 mL), graduated glass tubes

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Nitrogen evaporation system (e.g., TurboVap)

    • Vortex mixer

Protocol: C18 Cartridge SPE for this compound

1. Sample Preparation a. Collect a 1-liter water sample in a clean glass bottle. b. Preserve the sample by adjusting the pH to < 2 with concentrated HCl or H₂SO₄. This step can improve the recovery of certain analytes.[3] c. If required for quality control or quantification, add appropriate surrogate and spiking solutions to the sample. d. Add 5 mL of methanol to the sample and mix thoroughly.[3]

2. SPE Cartridge Conditioning a. Place the C18 SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing the following solvents through the sorbent bed. Do not allow the sorbent to go dry between these steps. i. Add 10 mL of methanol to the cartridge and draw it through slowly, leaving a thin layer of methanol above the sorbent.[3] ii. Add 20 mL of reagent water to the cartridge and draw it through, leaving a layer of water approximately 1 cm above the sorbent bed.[3]

3. Sample Loading a. Load the prepared 1 L water sample onto the conditioned C18 cartridge. b. Apply vacuum to achieve a flow rate of approximately 30 mL/min.[3] Ensure the flow is dropwise and consistent.

4. Cartridge Drying a. After the entire sample has passed through the cartridge, dry the sorbent bed by applying full vacuum for 10 minutes.[3] b. It can be beneficial to remove the cartridge from the manifold and gently shake it to dislodge any trapped water droplets before continuing to dry with vacuum.[2]

5. Elution of this compound a. Place a collection vial inside the manifold to collect the eluate. b. Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. c. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through into the collection vial.[3] d. Repeat the elution step with 10 mL of a 1:9 acetone:n-hexane solution, also used to rinse the sample bottle.[3] e. Perform a final elution with an additional 10 mL of 1:9 acetone:n-hexane.[3]

6. Eluate Concentration and Analysis a. Remove the collection vial containing the eluate from the manifold. b. Concentrate the eluate to approximately 5 mL using a gentle stream of nitrogen at around 40°C.[3] c. After concentration, two layers (an upper n-hexane layer and a lower aqueous residue layer) may be visible. Carefully transfer the upper n-hexane layer to a clean, graduated glass tube. d. Rinse the collection vial with a small volume (4-5 mL) of n-hexane and add it to the graduated tube. e. Adjust the final volume to a specific volume (e.g., 10 mL) with n-hexane. f. The sample is now ready for analysis by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methoxychlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of methoxychlor, an organochlorine pesticide, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is an endocrine-disrupting chemical, and its accurate quantification in various matrices is crucial for environmental monitoring, toxicological studies, and ensuring consumer safety.[1] The methods described herein are applicable to a range of sample types, including environmental and biological matrices, and are based on established reverse-phase chromatography principles.

Principle

The analysis of this compound is effectively achieved using reverse-phase HPLC (RP-HPLC). In this method, the sample is introduced into a nonpolar stationary phase (e.g., C18 column). A polar mobile phase then flows through the column. This compound, being a relatively nonpolar compound, is retained by the stationary phase. By programming the composition of the mobile phase, this compound and its metabolites can be separated from other components in the sample matrix.[2] The separated compounds are then detected and quantified by a UV detector as they elute from the column.

Experimental Protocols

Sample Preparation

The primary goal of sample preparation is to isolate this compound from the sample matrix and remove interfering substances.[3] The choice of method depends on the sample type.

2.1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is suitable for drinking water and wastewater samples.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

  • Loading: Pass a known volume of the water sample (e.g., 1 liter) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[3]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge using a small volume of a suitable organic solvent, such as acetonitrile or a hexane/ether mixture.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume (e.g., 1 mL) of the HPLC mobile phase. The sample is now ready for injection.

2.1.2. Soil and Sediment Samples: Liquid-Liquid Extraction (LLE)

This protocol is suitable for solid environmental samples.

  • Extraction: Weigh a known amount of the solid sample (e.g., 10 g) and mix it with an equal amount of anhydrous sodium sulfate to remove water.

  • Transfer the mixture to an extraction thimble or flask.

  • Add a suitable extraction solvent, such as a mixture of hexane and acetone, and extract the sample using sonication or a Soxhlet apparatus.[4]

  • Cleanup: The resulting extract may contain interfering substances like lipids or sulfur.[5] A cleanup step using gel permeation chromatography (GPC) or passage through a Florisil® column can be employed to remove these interferences.[6][7]

  • Concentration: Concentrate the cleaned extract using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Reconstitute the final residue in the HPLC mobile phase for analysis.

2.1.3. Biological Samples (e.g., Serum, Tissue): Liquid-Liquid Extraction (LLE)

This protocol is suitable for biological matrices.

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Extraction: For serum or homogenized tissue, perform a liquid-liquid extraction using a solvent like hexane.[6] The fat content is extracted along with this compound.

  • Cleanup: "Clean up" the fat extract using gel permeation chromatography (GPC) to separate the higher molecular weight lipids from this compound.[7]

  • Concentration & Reconstitution: Concentrate the purified extract and reconstitute it in the mobile phase prior to HPLC analysis.

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of analytical grade this compound standard and dissolve it in a Class A volumetric flask using a suitable solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., ranging from 0.05 to 10 µg/mL) by performing serial dilutions of the primary stock solution with the HPLC mobile phase. These will be used to generate a calibration curve.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm[2]
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v). Phosphoric acid may be added.[2]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 228 nm

Data Presentation

The performance of the HPLC method can be summarized by the following quantitative data. The values presented are typical and may vary depending on the specific instrumentation and matrix.

ParameterThis compoundMono-OH this compoundBis-OH this compound (HPTE)Reference
Limit of Detection (LOD) ~7.8 ng / 120 µL~4.8 ng / 120 µL~10.5 ng / 120 µL[1][8]
Limit of Quantitation (LOQ) Varies by methodVaries by methodVaries by method
Recovery Percentage 82 - 113%88%88%[1][6][8]
Retention Time (t_R_) Dependent on exact conditionsDependent on exact conditionsDependent on exact conditions

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Obtain Sample (Water, Soil, Tissue) Extraction 2. Extraction (SPE or LLE) Sample->Extraction Cleanup 3. Cleanup (GPC or Florisil) Extraction->Cleanup Concentration 4. Concentrate & Reconstitute Cleanup->Concentration HPLC 5. HPLC Injection Concentration->HPLC Separation 6. Chromatographic Separation (C18 Column) HPLC->Separation Detection 7. UV Detection Separation->Detection Quantification 8. Quantification (Calibration Curve) Detection->Quantification Report 9. Generate Report Quantification->Report

Caption: General workflow for the analysis of this compound by HPLC.

Metabolic Pathway of this compound

This compound is readily metabolized in the body, primarily through demethylation, to form more polar metabolites.[1][8] Understanding this pathway is crucial when analyzing biological samples for exposure assessment.

MXC This compound (Parent Compound) Metabolism Hepatic Demethylation MXC->Metabolism -CH3 MonoOH Mono-OH this compound MonoOH->Metabolism -CH3 HPTE Bis-OH this compound (HPTE) Metabolism->MonoOH Metabolism->HPTE

Caption: Primary metabolic pathway of this compound via demethylation.

References

Application Notes and Protocols for the Analysis of Methoxychlor Residue in Agricultural Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical protocol for the quantification of methoxychlor, an organochlorine pesticide, in agricultural soil samples. The methodology encompasses sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, a synthetic organochlorine insecticide, has been used in agriculture to protect crops from a variety of pests.[1] Due to its persistence in the environment, residues can remain in the soil for extended periods, potentially leading to contamination of groundwater and uptake by subsequent crops.[1][2] Therefore, a robust and sensitive analytical method is crucial for monitoring its presence in agricultural soils to ensure environmental safety and regulatory compliance.[3][4] This protocol is designed to provide reliable and reproducible results for the determination of this compound residues.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in agricultural soil is depicted below.

Workflow cluster_prep Sample Preparation cluster_extract Extraction (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis A Soil Sampling & Homogenization B Weighing & Hydration A->B C Acetonitrile Addition B->C D Addition of QuEChERS Salts C->D E Shaking & Centrifugation D->E F Transfer of Supernatant E->F G Addition of d-SPE Sorbents F->G H Vortexing & Centrifugation G->H I GC-MS/MS Analysis H->I J LC-MS/MS Analysis H->J

Figure 1: Experimental workflow for this compound residue analysis in soil.

Experimental Protocols

Sample Preparation and Extraction (Modified QuEChERS)

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[1][5][6]

  • Sample Homogenization: Air-dry the collected soil samples at room temperature, and remove any stones, roots, or other debris. Sieve the soil through a 2 mm mesh to ensure homogeneity.[6]

  • Sample Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is very dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[1][5]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the contents of a commercially available QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[5]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[5]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer the acetonitrile supernatant (upper layer) to a 15 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. The PSA helps in removing organic acids and other polar interferences.[7]

  • Cleanup:

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[5]

  • Final Extract: Transfer the cleaned extract into an autosampler vial for instrumental analysis. For GC-MS/MS analysis, a solvent exchange to a more volatile solvent like ethyl acetate may be performed if necessary.[7]

Instrumental Analysis

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of organochlorine pesticides like this compound.[8][9]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp 1: 25 °C/min to 150 °C.

      • Ramp 2: 3 °C/min to 200 °C.

      • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions for this compound: Specific precursor and product ions should be selected and optimized for the instrument in use. For example, a common precursor ion for this compound is m/z 227.

    • Collision Energy: Optimized for each transition.

Liquid chromatography-tandem mass spectrometry offers an alternative and complementary technique, particularly for multi-residue analysis.[11][12]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is commonly used.[5]

    • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a suitable additive like 0.1% formic acid or ammonium formate, is typical.[5][6]

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 3 µL.[5]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions for this compound: To be determined and optimized based on the specific instrument.

    • Source Parameters: Optimized for desolvation temperature, gas flow, and ion spray voltage.

Data Presentation

The following table summarizes typical method validation parameters for the analysis of this compound and other pesticides in soil using chromatographic techniques. The values are compiled from various studies and serve as a reference for expected performance.

ParameterGC-MS/MSLC-MS/MSReference(s)
Linearity (R²) >0.99>0.99[6][11]
Recovery (%) 70 - 12070 - 120[6][11][13]
Precision (RSD %) <20<20[6][11][13]
Limit of Detection (LOD) 0.1 - 1 µg/kg0.003 - 1 µg/kg[13][14]
Limit of Quantification (LOQ) 0.1 - 5 µg/kg0.01 - 10 µg/kg[6][13][14]

Note: The specific values for LOD and LOQ are highly dependent on the instrument sensitivity and matrix effects.[10][15] It is essential to perform in-house validation to determine these parameters for the specific soil matrix being analyzed.[13]

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free soil sample should be processed and analyzed with each batch of samples to check for contamination.

  • Matrix-Matched Standards: Calibration standards should be prepared in blank soil extract to compensate for matrix effects.[13]

  • Spiked Samples: A blank soil sample should be fortified with a known concentration of this compound and analyzed to determine the method's accuracy (recovery) and precision.

  • Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled analog of this compound, is recommended to correct for variations in extraction efficiency and instrument response.[16]

Conclusion

The described analytical protocol provides a comprehensive framework for the determination of this compound residues in agricultural soil. The combination of a modified QuEChERS extraction and cleanup with sensitive and selective GC-MS/MS or LC-MS/MS analysis allows for the reliable quantification of this pesticide at low levels. Rigorous method validation and adherence to quality control procedures are paramount for generating accurate and defensible data.

References

Application Notes: Development of a Validated Immunoassay for Methoxychlor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxychlor is a synthetic organochlorine pesticide that has been used to protect crops, livestock, and ornamental plants from a wide variety of insects.[1][2] Due to its persistence in the environment and potential adverse health effects, including endocrine disruption, there is a growing need for rapid, sensitive, and cost-effective methods for its detection in environmental and biological samples.[3] While traditional analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are accurate, they can be time-consuming and require expensive equipment.[3] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive alternative for screening large numbers of samples.[4]

These application notes provide a comprehensive overview and detailed protocols for the development of a validated indirect competitive ELISA (ic-ELISA) for the quantitative screening of this compound. The described workflow encompasses hapten synthesis, polyclonal antibody production, immunoassay development and validation, and sample preparation procedures.

Principle of the Indirect Competitive ELISA for this compound

The ic-ELISA is a highly sensitive format for detecting small molecules like this compound. The principle of this assay is based on the competition between this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate well for a limited number of specific anti-methoxychlor antibody binding sites.

The sample (or standard) is pre-incubated with the polyclonal anti-methoxychlor antibody and then added to the coated microplate wells. If this compound is present in the sample, it will bind to the antibody, reducing the amount of antibody available to bind to the coating antigen. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2]

I. Hapten Synthesis and Conjugate Preparation

To produce antibodies against a small molecule like this compound (which is not immunogenic on its own), it must first be chemically modified into a "hapten" and then conjugated to a larger carrier protein.

Experimental Protocol: Synthesis of this compound Hapten (MXC-hapten)

This protocol describes the synthesis of a this compound derivative with a carboxyl group, making it suitable for conjugation to carrier proteins. The strategy involves introducing a spacer arm to one of the methoxy groups to minimize interference with the key antigenic determinants of the this compound molecule.

Materials:

  • This compound

  • Pyridine

  • Sodium methoxide

  • Ethyl 6-bromohexanoate

  • Potassium hydroxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Demethylation: A partial demethylation of this compound is performed to create a reactive hydroxyl group.

  • Spacer Arm Attachment: The resulting hydroxylated this compound is reacted with ethyl 6-bromohexanoate to introduce a spacer arm.

  • Hydrolysis: The ester group on the spacer arm is hydrolyzed to a carboxylic acid to create the final hapten.

  • Purification: The synthesized hapten is purified using silica gel column chromatography.

  • Characterization: The structure of the purified hapten is confirmed by ¹H NMR and mass spectrometry.

Experimental Protocol: Conjugation of MXC-hapten to Carrier Proteins

The synthesized hapten is conjugated to a carrier protein for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) and to a different carrier protein for the coating antigen (e.g., Bovine Serum Albumin, BSA) using the active ester method.

Materials:

  • MXC-hapten

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of Hapten: Dissolve MXC-hapten, NHS, and DCC in anhydrous DMF. Stir the mixture at room temperature for 4 hours to form the NHS-active ester.

  • Conjugation to Protein: Slowly add the activated hapten solution to a solution of KLH or BSA in PBS (pH 7.4). Stir the reaction mixture overnight at 4°C.

  • Purification: Purify the resulting conjugates (MXC-KLH and MXC-BSA) by dialysis against PBS to remove unconjugated hapten and other small molecules.

  • Characterization: Confirm the successful conjugation by UV-Vis spectrophotometry.

G This compound This compound Demethylated_MXC Demethylated this compound This compound->Demethylated_MXC Demethylation Hapten_Ester This compound-Spacer-Ester Demethylated_MXC->Hapten_Ester Spacer Arm Attachment MXC_Hapten MXC-Hapten (Carboxylic Acid) Hapten_Ester->MXC_Hapten Hydrolysis Activated_Hapten NHS-activated Hapten MXC_Hapten->Activated_Hapten NHS/DCC Activation Immunogen Immunogen (MXC-KLH) Activated_Hapten->Immunogen Conjugation to KLH Coating_Antigen Coating Antigen (MXC-BSA) Activated_Hapten->Coating_Antigen Conjugation to BSA

Hapten synthesis and conjugation workflow.

II. Polyclonal Antibody Production and Characterization

Polyclonal antibodies with high affinity and specificity to this compound are generated by immunizing animals with the MXC-KLH conjugate.

Experimental Protocol: Polyclonal Antibody Production

Animal Model: New Zealand white rabbits (2-3 kg)

Materials:

  • MXC-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile saline

Procedure:

  • Pre-immune Serum Collection: Collect blood from the ear vein of each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization: Emulsify the MXC-KLH immunogen (1 mg/mL) with an equal volume of FCA. Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations: Administer booster injections every 3-4 weeks. For boosters, emulsify the immunogen (0.5 mg/mL) with FIA.

  • Titer Monitoring: Collect blood samples 10-14 days after each booster immunization. Determine the antibody titer using an indirect ELISA.

  • Antiserum Collection: Once a high antibody titer is achieved (typically after 3-4 booster injections), collect a larger volume of blood and separate the antiserum.

  • Antibody Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.

Characterization of Antibodies

The produced antibodies are characterized for their titer, affinity, and specificity.

  • Titer: The titer is defined as the reciprocal of the highest dilution of the antiserum that gives a positive signal in an indirect ELISA.

  • Affinity: The affinity of the antibody for this compound is determined by ic-ELISA, with a lower IC50 value indicating higher affinity.

  • Specificity (Cross-Reactivity): The specificity is evaluated by testing the cross-reactivity of the antibody with structurally related compounds.

G Pre_immune_Bleed Pre-immune Bleed Primary_Immunization Primary Immunization (MXC-KLH + FCA) Pre_immune_Bleed->Primary_Immunization Booster_1 1st Booster (MXC-KLH + FIA) Primary_Immunization->Booster_1 3-4 weeks Test_Bleed_1 Test Bleed 1 Booster_1->Test_Bleed_1 10-14 days Booster_2 2nd Booster (MXC-KLH + FIA) Test_Bleed_1->Booster_2 Test_Bleed_2 Test Bleed 2 Booster_2->Test_Bleed_2 10-14 days Final_Bleed Final Bleed & Antiserum Collection Test_Bleed_2->Final_Bleed High Titer Purification IgG Purification Final_Bleed->Purification

Polyclonal antibody production workflow.

III. Indirect Competitive ELISA Development and Validation

Experimental Protocol: ic-ELISA for this compound

Materials:

  • 96-well microtiter plates

  • MXC-BSA coating antigen

  • Purified anti-methoxychlor polyclonal antibody

  • This compound standard

  • HRP-conjugated goat anti-rabbit IgG

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Assay buffer (e.g., 1% BSA in PBST)

Procedure:

  • Coating: Coat the microplate wells with 100 µL/well of MXC-BSA (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer and incubating for 2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the diluted anti-methoxychlor antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted according to manufacturer's instructions) and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding 50 µL/well of stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Validation

A standard curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The percentage of inhibition is calculated as:

% Inhibition = [1 - (A_sample / A_zero_standard)] * 100

Where A_sample is the absorbance of the sample or standard and A_zero_standard is the absorbance of the zero standard (no this compound).

The IC50 value (the concentration of this compound that causes 50% inhibition) is determined from the standard curve and is a measure of the assay's sensitivity. The limit of detection (LOD) is typically calculated as the concentration corresponding to 10-20% inhibition.

Validation Parameters:

  • Sensitivity: Determined by the IC50 and LOD.

  • Specificity (Cross-Reactivity): The assay is tested against structurally related pesticides and metabolites of this compound.

  • Precision: Intra-assay and inter-assay coefficients of variation (CVs) are calculated.

  • Accuracy (Recovery): Determined by spiking known concentrations of this compound into blank samples and calculating the percentage of recovery.

ParameterTarget Value
IC50 1 - 10 ng/mL
Limit of Detection (LOD) 0.1 - 1 ng/mL
Intra-assay CV < 10%
Inter-assay CV < 15%
Recovery 80 - 120%

Table 1: Typical Performance Characteristics of a Validated this compound Immunoassay

CompoundStructureCross-Reactivity (%)
This compound C₁₆H₁₅Cl₃O₂100
DDT C₁₄H₉Cl₅< 1
DDE C₁₄H₈Cl₄< 0.5
HPTE (metabolite) C₁₅H₁₃Cl₃O₂~ 10-20
Atrazine C₈H₁₄ClN₅< 0.1

Table 2: Example of Cross-Reactivity Data for the Anti-Methoxychlor Antibody

IV. Sample Preparation Protocols

Proper sample preparation is crucial for accurate and reliable results. The goal is to extract this compound from the sample matrix and transfer it into a solvent compatible with the ELISA.

Experimental Protocol: Water Sample Preparation

Materials:

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol

  • Dichloromethane

  • Nitrogen gas evaporator

Procedure:

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Pass the water sample (e.g., 500 mL) through the cartridge.

  • Washing: Wash the cartridge with deionized water.

  • Elution: Elute the retained this compound with dichloromethane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of methanol and then dilute with assay buffer to a final methanol concentration of <10%.

Experimental Protocol: Soil Sample Preparation

Materials:

  • Acetonitrile

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction: Extract the soil sample (e.g., 10 g) with acetonitrile by shaking or sonication.

  • Drying: Add anhydrous sodium sulfate to remove any residual water.

  • Centrifugation: Centrifuge the sample to pellet the soil particles.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness using a rotary evaporator. Reconstitute the residue in a small volume of methanol and dilute with assay buffer to a final methanol concentration of <10%.

Conclusion

The developed indirect competitive ELISA provides a sensitive, specific, and high-throughput method for the screening of this compound in various samples. The detailed protocols provided in these application notes offer a robust framework for researchers to establish and validate this immunoassay in their own laboratories. The performance characteristics of the assay make it a valuable tool for environmental monitoring, food safety testing, and toxicological research.

References

Application Notes and Protocols for the Quantification of Methoxychlor and Its Metabolites in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxychlor (MXC) is an organochlorine pesticide that has been used as a replacement for DDT.[1][2] Due to its potential endocrine-disrupting properties and adverse health effects, accurate quantification of this compound and its metabolites in biological tissues is crucial for toxicological studies, environmental monitoring, and drug development research.[3][4][5] This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in various biological matrices, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

This compound is metabolized in the liver by cytochrome P450 enzymes, primarily through O-demethylation, to form mono-demethylated (mono-OH-MXC) and bis-demethylated (bis-OH-MXC) metabolites.[4][6][7] These metabolites are more estrogenic than the parent compound and are of significant toxicological interest.[5][6]

Analytical Methods Overview

The choice of analytical method for quantifying this compound and its metabolites depends on the specific tissue matrix, the required sensitivity, and the available instrumentation. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is a well-established technique for the analysis of the parent compound, this compound.[8] For the analysis of the more polar metabolites, liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is often preferred due to its higher sensitivity and specificity.[9]

Table 1: Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Target Analytes This compound, less polar metabolitesThis compound, polar metabolites (mono-OH-MXC, bis-OH-MXC)
Sample Derivatization May be required for metabolitesGenerally not required
Sensitivity Good, with detection limits in the low ng/g range[10]Excellent, with detection limits in the pg/g to low ng/g range
Selectivity High, especially with tandem MS (MS/MS)[11]Very high, excellent for complex matrices
Matrix Effects Can be significant, requiring extensive cleanupCan be managed with appropriate sample preparation and internal standards
Typical Applications Analysis of adipose tissue, fatty matricesAnalysis of liver, plasma, urine

Experimental Protocols

Protocol 1: Quantification of this compound in Adipose Tissue using GC-MS/MS

This protocol is adapted from methods described for the analysis of organochlorine pesticides in fatty matrices.[11][12][13]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 1.0 ± 0.1 g of frozen adipose tissue and homogenize it with an equal amount of dry ice to create a fine powder.[11] Allow the dry ice to sublime in a freezer at -10°C.[11]

  • Extraction:

    • Transfer the homogenized tissue to a 50 mL centrifuge tube.

    • Add 8 mL of cyclopentane (or hexane).[11]

    • Add anhydrous magnesium sulfate to remove water.[11]

    • Agitate vigorously for 5 minutes.[11]

    • Centrifuge at 5,000 x g for 5 minutes to separate the organic layer.[11]

    • Carefully collect the supernatant (cyclopentane extract).

2. Cleanup

  • Gel Permeation Chromatography (GPC): GPC is used to remove high-molecular-weight lipids.[8][11]

    • Use a GPC system with a column suitable for lipid removal (e.g., Bio-Beads S-X3).

    • The mobile phase is typically a mixture of cyclohexane and ethyl acetate.

    • Collect the fraction containing the pesticides, which elutes after the lipid fraction.

  • Solid-Phase Extraction (SPE): Further cleanup can be achieved using SPE.[10]

    • Use a Florisil® or C18-E SPE cartridge.[8][10]

    • Condition the cartridge with the appropriate solvent.

    • Load the GPC extract onto the cartridge.

    • Wash with a non-polar solvent to remove remaining interferences.

    • Elute the analytes with a more polar solvent mixture.

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent for GC-MS/MS analysis.

3. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions for this compound: To be determined based on instrument optimization (e.g., precursor ion m/z 227, product ions m/z 152, 195).

Table 2: Quantitative Data for this compound in Adipose Tissue (GC-MS/MS)

ParameterValueReference
Limit of Detection (LOD) 0.003 - 0.009 mg/kg[10]
Limit of Quantification (LOQ) ~0.01 mg/kg[13]
Recovery 70 - 120%[10][13]
Precision (RSD) < 15%[10]
Protocol 2: Quantification of this compound and its Metabolites in Liver Tissue using LC-MS/MS

This protocol is based on general methods for extracting pesticides from biological matrices for LC-MS/MS analysis.[9][14]

1. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 0.5 g of liver tissue and homogenize in 2 mL of chilled acetonitrile.

  • Extraction:

    • Spike the homogenate with an appropriate internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.[9]

    • Collect the supernatant.

    • Repeat the extraction step on the pellet and combine the supernatants.

  • Cleanup (if necessary):

    • For cleaner samples, a dispersive solid-phase extraction (dSPE) step can be included. Add a sorbent mixture (e.g., PSA and C18) to the supernatant, vortex, and centrifuge.

    • Alternatively, pass the supernatant through a syringe filter.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: To be optimized for this compound, mono-OH-MXC, and bis-OH-MXC.

Table 3: Quantitative Data for this compound and Metabolites in Liver (LC-MS/MS) - Representative Values

AnalyteLimit of Quantification (LOQ)RecoveryPrecision (RSD)
This compound0.1 - 1 ng/g85 - 110%< 10%
mono-OH-MXC0.2 - 2 ng/g80 - 115%< 15%
bis-OH-MXC0.5 - 5 ng/g75 - 120%< 15%

(Note: These are representative values and should be experimentally determined for each specific assay.)

Visualization of Workflows and Pathways

Experimental Workflow for Adipose Tissue Analysis

experimental_workflow_adipose cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis adipose Adipose Tissue Sample homogenize Homogenization (with Dry Ice) adipose->homogenize extract Solvent Extraction (Cyclopentane) homogenize->extract gpc Gel Permeation Chromatography (GPC) extract->gpc spe Solid-Phase Extraction (SPE) gpc->spe gcms GC-MS/MS Analysis spe->gcms data Data Quantification gcms->data experimental_workflow_liver cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (Optional) cluster_analysis Analysis liver Liver Tissue Sample homogenize Homogenization (in Acetonitrile) liver->homogenize extract Extraction & Centrifugation homogenize->extract dspe Dispersive SPE (dSPE) extract->dspe lcms LC-MS/MS Analysis extract->lcms Direct Injection dspe->lcms data Data Quantification lcms->data methoxychlor_pathway cluster_metabolism Hepatic Metabolism cluster_endocrine Endocrine Disruption MXC This compound (MXC) mono_oh mono-OH-MXC MXC->mono_oh CYP450 (O-demethylation) AR Androgen Receptor (AR) MXC->AR Antagonist bis_oh bis-OH-MXC mono_oh->bis_oh CYP450 (O-demethylation) ER Estrogen Receptor (ER) mono_oh->ER Agonist bis_oh->ER Agonist gene_exp Altered Gene Expression ER->gene_exp AR->gene_exp repro_effects Adverse Reproductive Effects gene_exp->repro_effects

References

Application Notes and Protocols for Methoxychlor Toxicity Testing Using the Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxychlor (MXC) is a synthetic organochlorine insecticide that has been used as a replacement for DDT. Due to its persistence in the environment and potential endocrine-disrupting properties, there is a growing concern about its toxic effects on wildlife and humans. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for toxicological research due to its rapid development, genetic tractability, and optical transparency of its embryos.[1] This document provides detailed application notes and protocols for assessing the toxicity of this compound using the zebrafish model, covering acute toxicity, developmental toxicity, cardiotoxicity, neurotoxicity, and endocrine disruption.

Data Presentation

Table 1: Acute and Developmental Toxicity of this compound in Zebrafish
EndpointLife StageExposure DurationConcentration (µg/L)Observed EffectReference
Acute Toxicity (LC50) Adult Male96 hours3650% mortality[2]
Adult Female96 hours12950% mortality[2]
Developmental Toxicity Embryo-10Reduced hatching and survival[2][3]
Embryo-32Reduced hatching and survival[2][3]
Embryo72 hours post-fertilization (hpf)VariousPericardial and yolk sac edema[4][5][6]
Table 2: Endocrine Disrupting Effects of this compound in Zebrafish
EndpointLife StageExposure DurationConcentration (µg/L)Observed EffectReference
Vitellogenin (VTG) Induction Adult Male14 days5Induction of vitellogenin protein[2]
Adult Male14 days50Induction of vitellogenin protein[2]
Male15 days-Increased vitellogenin levels[7]

Experimental Protocols

Acute Toxicity Testing (Fish Embryo Acute Toxicity - FET Test; OECD 236)

This protocol is adapted from the OECD Guideline 236 to determine the acute toxicity of this compound to zebrafish embryos.[8][9][10][11]

Materials:

  • Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)

  • This compound (MXC) stock solution in a suitable solvent (e.g., DMSO)

  • Embryo medium (E3 medium)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five geometrically spaced concentrations of MXC and a solvent control. The final solvent concentration should be consistent across all treatments and not exceed 0.1%.

  • Exposure: At 3-4 hpf, select healthy, fertilized embryos and place one embryo per well into 24-well plates containing 2 mL of the respective test or control solution. Use at least 20 embryos per concentration.

  • Incubation: Incubate the plates at 26 ± 1°C with a 14:10 hour light:dark cycle.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following lethal endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Absence of heartbeat

  • Data Analysis: For each concentration, calculate the cumulative mortality at 96 hpf. Determine the LC50 (the concentration that is lethal to 50% of the embryos) using appropriate statistical methods (e.g., probit analysis).

cluster_prep Preparation cluster_exp Exposure cluster_obs Observation & Analysis prep_sol Prepare MXC Solutions (≥ 5 concentrations + control) select_embryos Select Healthy Embryos (< 3 hpf) dispense Dispense Embryos (1 per well in 24-well plate) select_embryos->dispense add_sol Add Test Solutions (2 mL per well) dispense->add_sol incubate Incubate at 26°C (96 hours) add_sol->incubate observe Daily Observation (24, 48, 72, 96 hpf) incubate->observe analyze Calculate LC50 observe->analyze

Acute Toxicity Testing Workflow

Developmental Toxicity Assay

This protocol assesses the sublethal developmental effects of this compound on zebrafish embryos.[12][13][14][15]

Materials:

  • Same as for the Acute Toxicity Test.

  • Imaging system with a micrometer for measurements.

Procedure:

  • Exposure: Follow steps 1-3 of the Acute Toxicity Testing protocol.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos for a range of developmental endpoints, including:

    • Hatching Rate: Count the number of hatched embryos at 48, 72, and 96 hpf.

    • Morphological Abnormalities: Record the incidence of malformations such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[4][5][6][16]

    • Body Length: Measure the body length of the larvae at 96 hpf.

  • Data Analysis: For each endpoint, compare the results from the MXC-treated groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

start MXC Exposure to Embryos observe_24 24 hpf - Mortality - Somite formation start->observe_24 observe_48 48 hpf - Mortality - Heartbeat - Hatching Rate observe_24->observe_48 observe_72 72 hpf - Mortality - Hatching Rate - Pericardial Edema - Yolk Sac Edema observe_48->observe_72 observe_96 96 hpf - Mortality - Hatching Rate - Morphological Defects - Body Length observe_72->observe_96 analysis Statistical Analysis (vs. Control) observe_96->analysis

Developmental Toxicity Assessment Workflow

Cardiotoxicity Assay

This protocol evaluates the effects of this compound on the heart rate of zebrafish embryos.[17][18][19][20][21]

Materials:

  • Zebrafish embryos (48 hpf)

  • This compound solutions

  • Methylcellulose (for mounting)

  • Microscope with a camera and recording software

Procedure:

  • Exposure: Expose zebrafish embryos to different concentrations of MXC starting from 3-4 hpf as described in the Acute Toxicity Test.

  • Mounting: At 48 hpf, anesthetize the embryos in a solution of tricaine (MS-222). Mount individual embryos laterally in a drop of 3% methylcellulose on a depression slide.

  • Heart Rate Measurement: Under a microscope, record a video of the beating heart for 30-60 seconds.

  • Data Analysis: Count the number of ventricular contractions during the recorded period and calculate the heart rate in beats per minute (bpm). Compare the heart rates of MXC-exposed embryos to the control group.

Neurotoxicity Assay (Larval Photomotor Response)

This protocol assesses the neurotoxic effects of this compound by analyzing the locomotor activity of zebrafish larvae in response to light changes.[22][23][24][25][26][27]

Materials:

  • Zebrafish larvae (5-7 days post-fertilization, dpf)

  • This compound solutions

  • 96-well plates

  • Automated behavioral analysis system with light/dark transition capabilities

Procedure:

  • Exposure: Expose embryos to sublethal concentrations of MXC from 3-4 hpf to 5-7 dpf.

  • Acclimation: Place individual larvae into the wells of a 96-well plate with fresh test solution and allow them to acclimate in the dark for a defined period (e.g., 30 minutes).

  • Behavioral Recording: Subject the larvae to alternating periods of light and dark (e.g., 10 minutes light, 10 minutes dark) and record their swimming behavior using the automated system.

  • Data Analysis: Quantify locomotor parameters such as total distance moved, velocity, and changes in activity during the light-to-dark and dark-to-light transitions. Compare the behavioral profiles of MXC-exposed larvae to the controls.

Endocrine Disruption Assay (Vitellogenin Induction)

This protocol measures the induction of the egg yolk precursor protein vitellogenin (VTG) in male zebrafish as a biomarker for estrogenic activity.[2][7][28][29][30]

Materials:

  • Adult male zebrafish

  • This compound solutions

  • Aquaria for exposure

  • ELISA kit for zebrafish vitellogenin or reagents for qPCR

Procedure:

  • Exposure: Expose adult male zebrafish to different concentrations of MXC in a semi-static or flow-through system for 14 days.

  • Sample Collection: At the end of the exposure period, euthanize the fish and collect liver tissue for gene expression analysis (qPCR) or whole-body homogenates for protein analysis (ELISA).

  • Analysis:

    • qPCR: Extract total RNA from the liver, synthesize cDNA, and perform quantitative real-time PCR to measure the expression of the vtg1 gene, normalized to a suitable reference gene.

    • ELISA: Homogenize the whole body or liver, and use a commercially available ELISA kit to quantify the concentration of vitellogenin protein.

  • Data Analysis: Compare the vtg1 mRNA levels or VTG protein concentrations in MXC-exposed male fish to those in the control group.

Signaling Pathways

Estrogenic Signaling Pathway

This compound and its metabolites can act as estrogen mimics, binding to estrogen receptors (ERs) and activating downstream signaling pathways.[1][31][32] In zebrafish, this leads to the induction of estrogen-responsive genes, most notably vitellogenin (vtg1) in males.[3] Zebrafish possess three estrogen receptor subtypes: Esr1 (ERα), Esr2a (ERβ2), and Esr2b (ERβ1).[1][32]

MXC This compound (MXC) & Metabolites ER Estrogen Receptor (ER) (Esr1, Esr2a, Esr2b) MXC->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Vtg1 Vitellogenin (vtg1) Gene Transcription ERE->Vtg1 VTG_protein Vitellogenin Protein Synthesis Vtg1->VTG_protein effect Feminization Effects VTG_protein->effect

Estrogenic Signaling Pathway of this compound

Oxidative Stress and Apoptosis Pathways

Exposure to this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[33][34] This can lead to cellular damage and trigger apoptosis (programmed cell death).[33][35]

MXC This compound (MXC) Exposure ROS Increased Reactive Oxygen Species (ROS) MXC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Toxicity Developmental & Organ Toxicity Apoptosis->Toxicity

Oxidative Stress and Apoptosis Pathway

References

Application Notes and Protocols for Assessing the Estrogenic Potential of Methoxychlor Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxychlor (MXC) is an organochlorine pesticide that has been used as a substitute for DDT.[1] While less persistent than DDT, this compound and its metabolites can exhibit estrogenic activity, raising concerns about its potential as an endocrine-disrupting chemical (EDC).[2][3] this compound itself is considered a proestrogen, meaning it requires metabolic activation to exert its estrogenic effects.[4] In the liver, it is O-demethylated to form mono- and bis-phenolic metabolites, with the primary active metabolite being 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[5][6] HPTE is significantly more potent in binding to estrogen receptors (ERs) than the parent compound.[5][6]

These compounds mimic the action of the natural estrogen, 17β-estradiol (E2), by binding to estrogen receptors, primarily ERα and ERβ.[7][8] This binding can initiate a cascade of molecular events typically triggered by estrogen, including gene transcription and cell proliferation.[9][10] Therefore, robust and reliable in vitro methods are essential for characterizing and quantifying the estrogenic potential of this compound and its metabolites. This document provides detailed protocols for three common cell-based assays used for this purpose: the Estrogen Receptor (ER) Competitive Binding Assay, the ERE-Luciferase Reporter Gene Assay, and the MCF-7 Cell Proliferation (E-Screen) Assay.

Estrogen Signaling Pathway

The classical mechanism of estrogen action begins with the hormone binding to estrogen receptors (ERα or ERβ) in the cell.[9] In an unbound state, these receptors are often part of a larger protein complex.[10] Ligand binding induces a conformational change, causing the receptor to dimerize.[11] This dimer then translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] this compound's active metabolite, HPTE, mimics this process by binding to ERs and initiating a similar transcriptional response.[7]

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MXC This compound (MXC) (Proestrogen) HPTE HPTE (Active Metabolite) MXC->HPTE Metabolic Activation ER Estrogen Receptor (ERα/ERβ) HPTE->ER E2 17β-Estradiol (E2) E2->ER Dimer ER Dimer ER->Dimer Dimerization Dimer_n ER Dimer Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Dimer_n->ERE Binds to DNA

Caption: Classical estrogen receptor signaling pathway initiated by Estradiol (E2) or this compound's active metabolite (HPTE).

Estrogen Receptor (ER) Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]E2, for binding to purified estrogen receptors (ERα or ERβ).[5][7] The results are used to determine the relative binding affinity (RBA) of the compound compared to E2.

Experimental Protocol
  • Reagents and Materials:

    • Recombinant human ERα or ERβ.[5]

    • [3H]17β-estradiol ([3H]E2).[5]

    • Unlabeled 17β-estradiol (E2) and this compound/HPTE.

    • Assay Buffer: 10 mM Tris (pH 7.6), 0.3 M KCl, 5 mM dithiothreitol, 1 mg/ml BSA.[5]

    • Polystyrene tubes.[5]

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of unlabeled E2 (for standard curve) and the test compounds (this compound, HPTE) in the assay buffer.[5]

    • To a series of polystyrene tubes, add 100 µL of the unlabeled competitor (E2 or test compound) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[5][7]

    • Add a constant amount of [3H]E2 (e.g., 5 nM) to each tube.[5]

    • Initiate the binding reaction by adding the purified ERα or ERβ protein (e.g., 8-11 pmol/ml).[5]

    • Incubate the mixture (e.g., 18-24 hours at 4°C) to reach equilibrium.

    • Separate the receptor-bound [3H]E2 from the free [3H]E2 using a method like hydroxylapatite or dextran-coated charcoal.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [3H]E2 against the logarithm of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the radiolabeled E2.

    • Determine the Relative Binding Affinity (RBA) using the formula:

      • RBA (%) = (IC50 of E2 / IC50 of Test Compound) x 100

Quantitative Data Summary
CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA, E2=100%)
17β-Estradiol (E2)ERα~2-5100
HPTEERα~5000.4[5]
17β-Estradiol (E2)ERβ~2-5100
HPTEERβ~2502.0[5]

Note: RBA values can vary between studies based on specific assay conditions. The values presented are derived from reported data for HPTE, which is the active metabolite.[5][7]

ERE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) under the control of an Estrogen Response Element (ERE). It is a highly sensitive method to assess the functional agonistic or antagonistic activity of a substance.[7]

Experimental Workflow Diagram

ReporterAssayWorkflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_analysis Measurement & Analysis A 1. Seed cells (e.g., HepG2, HeLa) in multi-well plates B 2. Transfect cells with plasmids: - ERα or ERβ expression vector - ERE-Luciferase reporter vector - Control vector (e.g., β-galactosidase) A->B C 3. Treat transfected cells with serial dilutions of this compound/HPTE and controls (E2, vehicle) B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and measure Luciferase activity (luminescence) D->E F 6. Measure β-galactosidase activity (for normalization) E->F G 7. Analyze Data: - Normalize Luciferase to β-gal - Plot dose-response curve - Calculate EC50 F->G

Caption: Workflow for a typical ERE-Luciferase Reporter Gene Assay.
Experimental Protocol

  • Reagents and Materials:

    • Human cell line (e.g., HepG2, HeLa, which have low to no endogenous ER).[7][12]

    • Plasmids: ERα or ERβ expression vector, ERE-luciferase reporter vector, and a control vector (e.g., pCMV-β-galactosidase for transfection efficiency normalization).

    • Cell culture medium and transfection reagents.

    • Test compounds (this compound, HPTE), 17β-estradiol (E2), and vehicle control (e.g., DMSO).

    • Luciferase and β-galactosidase assay kits.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Plate cells in multi-well plates (e.g., 24-well) and allow them to attach overnight.

    • Transfection: Co-transfect the cells with the ER expression vector, the ERE-luciferase reporter, and the normalization control vector using a suitable transfection reagent.

    • Treatment: After 24 hours, replace the medium with one containing serial dilutions of the test compounds, E2 (positive control), or vehicle (negative control).

    • Incubation: Incubate the treated cells for 24 hours to allow for receptor activation and reporter gene expression.[7]

    • Cell Lysis and Assay: Wash the cells with PBS and lyse them. Measure luciferase activity in the cell lysate using a luminometer. Subsequently, measure β-galactosidase activity in the same lysate for normalization.[7]

  • Data Analysis:

    • Normalize the luciferase activity by dividing it by the β-galactosidase activity for each well.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Calculate the EC50 value, which is the concentration that produces 50% of the maximal response induced by E2.

Quantitative Data Summary
CompoundReceptorCell LineEC50 (M)
17β-Estradiol (E2)Human ERαHepG24.0 x 10⁻⁹[7]
HPTEHuman ERαHepG25.1 x 10⁻⁸[7]
17β-Estradiol (E2)Rat ERαHepG21.0 x 10⁻⁹[7]
HPTERat ERαHepG21.0 x 10⁻⁸[7]
This compound (MXC)Bass ERαHepG23.5 x 10⁻⁶[13]

Note: HPTE shows clear agonistic activity with ERα but acts as an antagonist with ERβ.[7] this compound itself is a much weaker agonist than its metabolite HPTE.[6][7]

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.[14][15] An increase in cell number after exposure to a chemical indicates potential estrogenic activity.[16]

Experimental Workflow Diagram

EScreenWorkflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_analysis Measurement & Analysis A 1. Culture MCF-7 cells in normal growth medium B 2. Hormone Deprivation: Strip endogenous estrogens by culturing in medium with charcoal-dextran treated serum A->B C 3. Seed cells in multi-well plates and allow to attach B->C D 4. Treat with serial dilutions of This compound/HPTE and controls (E2, vehicle, anti-estrogen) C->D E 5. Incubate for ~6 days, allowing for cell proliferation D->E F 6. Harvest cells and quantify cell number (e.g., using a cell counter, SRB assay, or DNA quantification) E->F G 7. Analyze Data: - Calculate Proliferative Effect (PE) - Plot dose-response curve - Determine EC50 F->G

Caption: Workflow for the MCF-7 Cell Proliferation (E-Screen) Assay.
Experimental Protocol

  • Reagents and Materials:

    • MCF-7 human breast cancer cell line (an estrogen-responsive variant like MCF-7 BUS is recommended for higher sensitivity).[16][17]

    • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

    • Charcoal-dextran stripped FBS (to remove endogenous steroids).

    • Test compounds (this compound, HPTE), 17β-estradiol (E2), and a pure anti-estrogen like ICI 182,780 (Fulvestrant) for specificity control.[14]

    • Method for cell quantification (e.g., Sulforhodamine B (SRB) assay, cell counter, or DNA quantification kit).

  • Procedure:

    • Hormone Deprivation: Culture MCF-7 cells for several days in a medium supplemented with charcoal-dextran stripped FBS to synchronize cells and minimize baseline proliferation.

    • Cell Seeding: Plate the hormone-deprived cells into multi-well plates at a low density (e.g., 20,000 cells/well in a 24-well plate).

    • Treatment: After 24 hours, replace the medium with experimental medium containing serial dilutions of test compounds, E2, or controls.

    • Incubation: Incubate the plates for approximately 6 days to allow for multiple rounds of cell division.

    • Quantification: Terminate the experiment and quantify the final cell number. For the SRB assay, this involves fixing the cells, staining with SRB dye, and measuring the absorbance.

  • Data Analysis:

    • Calculate the Proliferative Effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells.

    • Plot the PE against the log concentration of the test substance.

    • The Relative Proliferative Effect (RPE) can be calculated by comparing the maximal proliferation induced by the test compound to that induced by E2.

Quantitative Data Summary
CompoundParameterValueReference
This compoundEstrogenic ActivityPositive[14]
17β-EstradiolEC50~1-10 pMVaries by cell line[17]
This compoundPotency vs E2~100,000-fold less potent[18]

Note: The E-Screen assay confirms the estrogenic activity of this compound, but it is significantly less potent than E2. The estrogenic effect can be blocked by co-treatment with an anti-estrogen, confirming the ER-mediated mechanism.[14]

References

Application Notes: Investigating the Effects of Methoxychlor on Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methoxychlor (MXC) is an organochlorine pesticide recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal hormonal functions of the reproductive system.[1][2] Its primary metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is considered the more biologically active agent.[3][4][5][6] Both MXC and HPTE have been shown to exert estrogenic and antiandrogenic activities, primarily through interactions with estrogen and androgen receptors.[3][4][5] Extensive research has demonstrated that MXC exposure can lead to reproductive toxicities, including reduced fertility, ovarian atrophy, and impaired steroid production in various animal models.[1][2][3][5]

The disruption of steroidogenesis—the metabolic pathway for producing steroid hormones like progesterone, testosterone, and estradiol—is a key mechanism of MXC's toxicity.[7][8][9] MXC and its metabolites can alter the expression and activity of critical steroidogenic enzymes and regulatory proteins.[1][7][8][10] Notably, studies have shown that MXC can decrease the expression of Steroidogenic Acute Regulatory (StAR) protein, which is responsible for the rate-limiting step of cholesterol transport into the mitochondria.[1][9][11] Furthermore, the expression and activity of enzymes such as P450 cholesterol side-chain cleavage (P450scc or CYP11A1), 3β-hydroxysteroid dehydrogenase (HSD3B1), 17α-hydroxylase (CYP17A1), and aromatase (CYP19A1) are also affected.[1][7][8][10][12]

These application notes provide a comprehensive set of protocols for researchers to investigate the detailed effects of this compound on steroidogenesis in both ovarian and testicular cell models.

Data Presentation: Summary of this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of MXC and its metabolite HPTE on key steroidogenic endpoints.

Table 1: Effect of this compound (MXC) and HPTE on Steroid Hormone Production

Model SystemCompoundConcentration(s)DurationHormone MeasuredObserved EffectReference(s)
Mouse Antral Follicles (in vitro)MXC1, 10, 100 µg/ml96 hEstradiol, Testosterone, ProgesteroneDecreased levels of all hormones.[1][7][1][7]
Rat Ovarian Cells (in vitro)HPTE10, 50, 100 nM24 hProgesteroneDose-dependent inhibition of progesterone formation.[3][5][3][5]
Young Adult Male Rats (in vivo)MXC40, 200 mg/kg/day7 daysSerum TestosteroneSignificant decline at 200 mg/kg.[4][4]
Adult Male Rats (in vivo)MXC10, 100 mg/kg/day26 daysSerum TestosteroneReduced testosterone levels at both doses.[10][13][14][10][13][14]

Table 2: Effect of this compound (MXC) and HPTE on Gene and Protein Expression

Model SystemCompoundConcentration(s)DurationTarget Gene/ProteinObserved EffectReference(s)
Mouse Antral Follicles (in vitro)MXC1, 10, 100 µg/ml96 hStar, Cyp11a1, Cyp17a1, Hsd3b1, Cyp19a1Decreased mRNA expression of all listed steroidogenic enzymes.[1][7][1][7]
Male Largemouth Bass Testes (in vivo)MXC2.5, 10, 25 mg/kg72 hStARDown-regulation of StAR expression at all doses.[11][15][11][15]
Rat Leydig Cells (in vivo)MXC10, 100 mg/kg/day26 daysHsd17b3Downregulated mRNA levels, indicating arrested Leydig cell development.[10][13][14][10][13][14]
Rat Ovarian Cells (in vitro)HPTE10, 50, 100 nM24 hP450scc proteinNo change in protein levels, suggesting inhibition of catalytic activity.[5][5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for studying MXC's effects and the steroidogenesis pathway it disrupts.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MA-10 Leydig, Antral Follicles) Treatment Treat Cells with MXC/HPTE (Dose-response & Time-course) Cell_Culture->Treatment MXC_Prep Prepare MXC/HPTE Solutions (in DMSO vehicle) MXC_Prep->Treatment Incubation Incubate (e.g., 24, 48, 96 hours) Treatment->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Hormone_Assay Hormone Quantification (ELISA/RIA) Harvest->Hormone_Assay Supernatant RNA_Isolation RNA Isolation Harvest->RNA_Isolation Cell Pellet Protein_Isolation Protein Isolation Harvest->Protein_Isolation Cell Pellet qPCR qPCR Analysis (Star, Cyp11a1, etc.) RNA_Isolation->qPCR Western_Blot Western Blot (StAR, P450scc, etc.) Protein_Isolation->Western_Blot Enzyme_Assay Enzyme Activity Assay (e.g., Aromatase) Protein_Isolation->Enzyme_Assay

Caption: General experimental workflow for in vitro analysis.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Mitochondrion Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol StAR StAR StAR->Cholesterol Transport CYP11A1 CYP11A1 (P450scc) CYP11A1->Pregnenolone HSD3B1 HSD3B1 HSD3B1->Progesterone CYP17A1 CYP17A1 CYP17A1->Androstenedione HSD17B HSD17B HSD17B->Testosterone CYP19A1 CYP19A1 (Aromatase) CYP19A1->Estradiol MXC This compound (HPTE) MXC->StAR Inhibits Expression MXC->CYP11A1 Inhibits Activity & Expression MXC->HSD3B1 Inhibits Expression MXC->CYP17A1 Inhibits Expression MXC->CYP19A1 Inhibits/Induces Expression

Caption: this compound's disruption of the steroidogenesis pathway.

Experimental Protocols

Protocol 1: In Vitro Analysis using Mouse Antral Follicles

This protocol is adapted from studies investigating MXC's effects on ovarian steroidogenesis.[1][2][7]

1. Materials:

  • CD-1 female mice (28-32 days old)

  • Culture medium: α-MEM supplemented with 10% Fetal Bovine Serum, 1% penicillin-streptomycin, 100 µg/mL streptomycin, and 100 U/mL penicillin.

  • Hormone-supplemented medium: Culture medium with 10 mIU/mL recombinant human FSH and 5 ng/mL insulin, 5 µg/mL transferrin, and 5 ng/mL selenium (ITS).

  • This compound (MXC) stock solution (in DMSO).

  • 48-well culture plates.

2. Follicle Isolation and Culture:

  • Euthanize mice and dissect ovaries, placing them in the culture medium.

  • Mechanically dissect antral follicles (180-250 µm) from the ovaries using fine needles.

  • Select healthy follicles with a visible oocyte and intact theca cell layer.

  • Individually place one follicle per well in a 48-well plate containing 200 µL of hormone-supplemented medium.

  • Incubate overnight at 37°C in a humidified atmosphere of 5% CO₂.

3. This compound Treatment:

  • Prepare serial dilutions of MXC in hormone-supplemented medium to achieve final concentrations (e.g., 0, 1, 10, 100 µg/mL). The final DMSO concentration should be ≤0.1%.

  • After the overnight incubation, replace the medium with 200 µL of the appropriate MXC treatment or vehicle control (DMSO) medium.

  • Culture follicles for up to 96 hours, collecting the entire medium and replacing it with fresh treatment medium every 24 hours.

  • Store collected media at -80°C for hormone analysis.

  • At the end of the culture period, collect follicles for RNA or protein isolation.

4. Endpoints Analysis:

  • Hormone Quantification: Use Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA) to measure concentrations of progesterone, androstenedione, testosterone, and estradiol in the collected media.

  • Gene Expression: Isolate total RNA from pooled follicles using a commercial kit (e.g., RNeasy Micro Kit). Synthesize cDNA and perform quantitative real-time PCR (qPCR) to assess mRNA levels of key steroidogenic genes (Star, Cyp11a1, Hsd3b1, Cyp17a1, Cyp19a1).[8]

Protocol 2: In Vitro Analysis using MA-10 Leydig Cells

This protocol is designed to assess the direct effects of MXC on testicular steroidogenesis, focusing on StAR protein expression and progesterone production.[9][16]

1. Materials:

  • MA-10 mouse Leydig tumor cells.

  • Culture medium: Waymouth's MB 752/1 medium supplemented with 15% horse serum.

  • Treatment medium: Serum-free Waymouth's medium.

  • This compound (MXC) or HPTE stock solution (in DMSO).

  • Dibutyryl cyclic AMP (dbcAMP).

  • 6-well culture plates.

2. Cell Culture and Plating:

  • Culture MA-10 cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Plate cells in 6-well plates at a density of ~5 x 10⁵ cells/well and allow them to attach overnight.

3. MXC/HPTE Treatment:

  • Wash cells with serum-free medium.

  • Add fresh serum-free medium containing the desired concentrations of MXC or HPTE (e.g., 1-50 µM) or vehicle control (DMSO ≤0.1%).

  • Co-treat with a steroidogenesis stimulator, such as 0.5 mM dbcAMP, to induce hormone production.

  • Incubate for 4-6 hours.

4. Endpoints Analysis:

  • Hormone Quantification: Collect the culture medium and measure progesterone levels using RIA or ELISA. Progesterone is the primary steroid produced by MA-10 cells as they lack CYP17A1.

  • Protein Expression: Lyse the cells and isolate total protein. Perform Western blot analysis to determine the levels of StAR protein and other relevant proteins like P450scc. Use an antibody for a housekeeping protein (e.g., β-actin) for normalization.

Protocol 3: Aromatase (CYP19A1) Activity Assay

This protocol measures the catalytic activity of aromatase, a key enzyme that can be a target of MXC.[17][18][19][20][21]

1. Materials:

  • Human recombinant CYP19A1 microsomes.

  • JEG-3 or MCF-7 cell lines (for cell-based assays).

  • Substrate: [³H]-Androstenedione or a non-radioactive substrate like 7-methoxy-4-trifluoromethyl coumarin (MFC).

  • NADPH regenerating system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer.

  • Aromatase inhibitor (e.g., Ketoconazole) as a positive control.

2. Cell-Free (Microsomal) Assay Protocol:

  • Prepare a reaction mixture in potassium phosphate buffer containing the human recombinant aromatase and the NADPH regenerating system.

  • Add various concentrations of MXC, vehicle control (DMSO), or a known inhibitor.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (e.g., [³H]-Androstenedione).

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a solvent like chloroform or acetonitrile).

  • Quantify the product. For the tritiated water release method, extract the unmetabolized substrate with chloroform and measure the radioactivity in the aqueous phase (containing [³H]H₂O) via liquid scintillation counting. For fluorescent methods, measure the fluorescent product with a plate reader.[17]

3. Data Analysis:

  • Calculate the rate of product formation.

  • Plot the percent inhibition of aromatase activity versus the log concentration of MXC.

  • Determine the IC₅₀ value using non-linear regression analysis.

References

Application of QuEChERS Method for the Determination of Methoxychlor in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxychlor is a synthetic organochlorine pesticide that has been used to protect crops, ornamental plants, livestock, and pets from a variety of insects. Due to its persistence in the environment and potential adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food commodities.[1] Accurate and efficient analytical methods are crucial for monitoring this compound residues to ensure food safety.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in food.[2][3][4] This approach simplifies the traditional multi-stage extraction and cleanup processes, offering a streamlined workflow with reduced solvent consumption and high-throughput capabilities.[2][4][5] The QuEChERS procedure typically involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation, and a subsequent cleanup using dispersive solid-phase extraction (d-SPE).[3][6] This application note provides a detailed protocol for the determination of this compound in various food matrices using the QuEChERS method coupled with chromatographic analysis.

Experimental Workflow

The general workflow for the QuEChERS method involves sample homogenization, extraction, and cleanup before instrumental analysis. The following diagram illustrates the key steps.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Food Sample Homogenize Homogenize Sample Sample->Homogenize Add_ACN Add Acetonitrile (and internal standard) Homogenize->Add_ACN Weigh 10-15g Shake1 Shake/Vortex Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->Add_Salts Shake2 Shake/Vortex Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Take Aliquot of Acetonitrile Extract Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbent (e.g., PSA, C18, GCB) Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound analysis in food.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific food matrix.

1. Sample Preparation:

  • Homogenize a representative portion of the food sample using a high-speed blender or grinder. For dry samples like grains, it may be necessary to add a specific amount of water to achieve a homogeneous mixture before extraction.[7] For samples with high fat content, a freezing step can be employed to solidify the lipids before homogenization.

2. Extraction:

  • Weigh 10 g (or 15 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile. If an internal standard is used, it should be added at this stage.

  • Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[8]

  • Add the appropriate QuEChERS extraction salt mixture. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[6][7]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer into a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents.

  • The choice of d-SPE sorbent depends on the food matrix:

    • For general fruits and vegetables: 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA).

    • For samples with high chlorophyll content (e.g., spinach): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg graphitized carbon black (GCB).

    • For samples with high fat content (e.g., olives, nuts): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., ≥ 10,000 g) for 2-5 minutes.

4. Final Extract Preparation and Analysis:

  • Transfer the supernatant (final extract) into an autosampler vial.

  • For GC analysis, an acidification step with formic acid may be added to improve the performance of base-sensitive analytes.[8] For LC analysis, the extract can be diluted with the mobile phase.

  • Analyze the final extract using a suitable chromatographic technique such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The performance of the QuEChERS method for this compound analysis has been validated across various food matrices. The following table summarizes typical performance data.

Food MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Analytical MethodReference
Chicken Breast5 - 5071.2 - 118.82.9 - 18.1GC/MS[1]
Carrot20, 100, 400> 69< 10GC-MS/MS[8]
Lettuce20, 100, 400> 69< 10GC-MS/MS[8]
Orange20, 100, 400> 69< 10GC-MS/MS[8]
Barley20, 100, 400> 69< 10GC-MS/MS[8]
Peppermint0.008 - 0.783 (mg/kg)73 - 1011 - 9GC/ECD[9]
Senna0.01 - 1.0 (µg/mL)70 - 120< 20GC/ECD/FTD & GC-MS[10]

Note: The recovery and RSD values are often presented as a range for a group of pesticides including this compound, as per the cited literature.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in a wide range of food samples.[2][4] The flexibility of the d-SPE cleanup step allows for method optimization to handle different matrix complexities, such as high fat or pigment content.[7][11] Validation studies have demonstrated that the method achieves good recovery and precision, meeting the requirements of regulatory monitoring programs.[6][9][10] The combination of QuEChERS with sensitive analytical techniques like GC-MS/MS and LC-MS/MS allows for the reliable quantification of this compound at levels relevant to food safety standards.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Interference in Methoxychlor GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methoxychlor.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for active compounds like this compound is often due to interactions with active sites in the GC system. Peak fronting can be a sign of column overload.

    • Immediate Troubleshooting Steps:

      • Clean the GC Inlet: The liner is a primary site for the accumulation of non-volatile matrix components which can create active sites. Replace the liner or clean it thoroughly.

      • Trim the Column: A small portion (e.g., 10-15 cm) can be removed from the front of the analytical column to eliminate accumulated residues.

      • Check for Leaks: Ensure all connections in the GC system are leak-free, as oxygen can damage the column phase and create active sites.

    • Long-Term Solutions:

      • Use an Inert Flow Path: Employ deactivated liners and columns to minimize analyte interaction.

      • Optimize Injection Temperature: A temperature that is too high can cause degradation of thermally labile compounds, while a temperature that is too low can lead to incomplete vaporization.

      • Reduce Injection Volume or Dilute the Sample: This can help if column overload is the cause of peak fronting.

Issue 2: Inconsistent or Low Analyte Recovery

  • Question: My recovery of this compound is low and/or varies significantly between injections. What could be the problem?

  • Answer: This can be caused by a variety of factors, from sample preparation to instrumental conditions.

    • Immediate Troubleshooting Steps:

      • Verify Sample Preparation: Ensure that the extraction and cleanup procedures are being followed consistently. Pay close attention to solvent volumes, shaking/vortexing times, and the condition of SPE or QuEChERS materials.

      • Check for Matrix Effects: Matrix components can suppress the analyte signal. Prepare a matrix-matched standard and compare its response to a standard in pure solvent. A significantly lower response in the matrix-matched standard indicates signal suppression.

      • Inspect the Syringe: A dirty or malfunctioning syringe can lead to inconsistent injection volumes.

    • Long-Term Solutions:

      • Implement a More Effective Cleanup: If matrix suppression is confirmed, a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) may be necessary.

      • Use an Internal Standard: An isotopically labeled internal standard can help to compensate for variations in sample preparation and injection, as well as matrix effects.

Issue 3: High Background Noise or Co-eluting Interferences

  • Question: I'm observing high background noise or peaks that are co-eluting with my this compound peak. How can I resolve this?

  • Answer: This is a classic sign of significant matrix interference, where components of the sample matrix are not being adequately removed during sample preparation.

    • Immediate Troubleshooting Steps:

      • Run a Blank: Inject a solvent blank and a matrix blank (a sample of the same matrix type known to be free of this compound) to identify the source of the contamination.

      • Optimize MS Parameters: If using MS/MS, ensure that the precursor and product ion transitions are specific to this compound to minimize the detection of interfering ions.[1]

    • Long-Term Solutions:

      • Improve Sample Cleanup: This is the most effective way to address this issue. Consider using a multi-step cleanup approach, or a more selective technique. For example, if your matrix is high in lipids, GPC is an excellent option for their removal.[2]

      • Enhance Chromatographic Separation: Adjust the GC temperature program (e.g., use a slower ramp rate) to improve the separation of this compound from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS and how do they affect this compound analysis?

A1: Matrix effects in GC-MS occur when co-extracted compounds from the sample matrix interfere with the analysis of the target analyte, in this case, this compound.[3] These effects can manifest in two primary ways:

  • Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS. Non-volatile matrix components can accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade.[3][4][5] This leads to a higher, and often inaccurate, signal response for this compound.

  • Matrix-Induced Signal Suppression: Although less frequent in GC-MS, signal suppression can occur. This can be caused by competition for ionization in the MS source or interference with the transfer of the analyte from the GC to the MS.

Q2: How can I determine if my this compound analysis is being impacted by matrix effects?

A2: To diagnose matrix effects, you can compare the analytical response of this compound in two different solutions:

  • Prepare a calibration standard in a pure solvent (e.g., hexane or acetonitrile).

  • Prepare a matrix-matched standard by spiking a known concentration of this compound into a blank sample extract (a sample of the same matrix type that is known to be free of the analyte).

Analyze both solutions under the same GC-MS conditions. If there is a significant difference (typically >15-20%) in the signal response between the two, your analysis is likely affected by matrix effects. A higher response in the matrix-matched standard indicates signal enhancement, while a lower response suggests signal suppression.

Q3: What are the most common sample cleanup techniques to overcome matrix interference for this compound analysis?

A3: The choice of cleanup technique depends on the complexity of the sample matrix. The most common methods include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte or the interfering compounds, allowing for their separation. For this compound in water, C18 cartridges are commonly used.[6]

  • Gel Permeation Chromatography (GPC): This method separates molecules based on their size. It is particularly effective for removing large molecules like lipids from extracts, which is crucial for analyzing fatty samples.[2][7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and cleanup in two steps. It is widely used for pesticide residue analysis in food matrices.[8][9][10] The cleanup step often involves dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments.

Q4: What is the expected fragmentation pattern for this compound in electron ionization (EI) GC-MS?

A4: In EI-MS, this compound will fragment in a characteristic pattern. The molecular ion (M+) peak is expected at m/z 344. Key fragment ions include:

  • m/z 227: This is often the base peak and corresponds to the loss of a CCl3 group.

  • m/z 152: This fragment results from the further cleavage of the molecule.

  • Other significant ions can be observed depending on the instrument and conditions.

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration is a useful strategy to compensate for matrix effects when sample cleanup procedures are not sufficient to completely eliminate them. By preparing your calibration standards in a blank matrix extract, you can ensure that the standards and the samples experience similar matrix-induced enhancement or suppression, leading to more accurate quantification. However, it is important to ensure the blank matrix is truly free of the analyte of interest.

Data Presentation

Table 1: Comparison of Cleanup Method Performance for Pesticide Analysis

Cleanup MethodTypical Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesCommon Applications
QuEChERS 70-120%<15%[9]Fast, easy, low solvent consumption, high throughput.Fruits, vegetables, and other food products.[8][10]
Solid-Phase Extraction (SPE) 84-100%[6]Variable, can be <10% with automation.[11]High selectivity, can be automated.Water, soil, and biological fluids.[6]
Gel Permeation Chromatography (GPC) 71-104%[2]Generally good, can be <15%.Excellent for removing high molecular weight interferences like lipids.[7]Fatty food matrices, biological tissues.[2]

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
Drinking WaterGC-MS0.041 µg/L-[6]
FoodGC-MS0.05 µg/g-[6]
SerumGC/MS/MS2.0 µg/L-[6]
Water & SedimentGC-ECDVariesVaries[12]

Note: LOD and LOQ are method and instrument dependent and can vary significantly.

Experimental Protocols

Protocol 1: QuEChERS (AOAC Official Method 2007.01) for Food Samples

  • Homogenization: Homogenize a representative portion of the sample. For samples with high water content, cryogenic milling with dry ice is recommended to prevent enzymatic degradation.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate internal standard.

    • Add the contents of a Q-sep™ AOAC Method extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 1 minute.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 or GCB for fatty or pigmented samples, respectively).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 1 minute.

  • Analysis: The supernatant is ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples (General Procedure)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 1 L, acidified to pH < 2) through the SPE cartridge at a controlled flow rate.

  • Cartridge Rinsing: Wash the cartridge with reagent water to remove any remaining polar interferences.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for a specified period.

  • Elution: Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen before GC-MS analysis.

Protocol 3: Gel Permeation Chromatography (GPC) for Fatty Samples (General Procedure)

  • Sample Preparation: Extract the fatty sample using an appropriate solvent (e.g., cyclohexane/ethyl acetate).

  • System Equilibration: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample extract onto the GPC column.

  • Separation: The mobile phase carries the sample through the column. Larger molecules (lipids) will elute first, while smaller molecules (this compound) are retained longer.

  • Fraction Collection: Collect the fraction containing this compound based on a pre-determined elution time window, while the lipid fraction is diverted to waste.

  • Concentration: Concentrate the collected fraction before GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Matrix Cleanup cluster_analysis Analysis homogenization 1. Homogenization (e.g., Blending, Grinding) extraction 2. Extraction (e.g., Acetonitrile for QuEChERS, Solvent for LLE) homogenization->extraction quechers QuEChERS dSPE (PSA, C18, GCB) extraction->quechers Food Matrices spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) extraction->spe Water/Soil Matrices gpc Gel Permeation Chromatography (GPC) (for high-fat matrices) extraction->gpc High-Fat Matrices gcms 3. GC-MS Analysis quechers->gcms spe->gcms gpc->gcms data 4. Data Processing & Review gcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start GC-MS Analysis Issue (e.g., Poor Peak Shape, Low Recovery) check_system Check GC System - Clean Liner - Trim Column - Check for Leaks start->check_system peak_shape Issue Persists? (Peak Shape) check_system->peak_shape check_matrix Evaluate Matrix Effects (Matrix-Matched vs. Solvent Standard) recovery_issue Issue Persists? (Recovery/Interference) check_matrix->recovery_issue peak_shape->check_matrix Yes end Problem Resolved peak_shape->end No (Resolved) recovery_issue->end No (Resolved) improve_cleanup Implement/Optimize Cleanup - QuEChERS - SPE - GPC recovery_issue->improve_cleanup Yes improve_cleanup->end

Caption: Troubleshooting logic for GC-MS analysis issues.

matrix_enhancement cluster_without_matrix Without Matrix (Solvent Standard) cluster_with_matrix With Matrix (Sample Extract) analyte1 This compound active_sites Active Sites (GC Inlet/Column) analyte1->active_sites adsorption Adsorption/ Degradation active_sites->adsorption low_response Lower Signal Response adsorption->low_response analyte2 This compound masking Masking of Active Sites analyte2->masking Bypasses matrix_components Matrix Components active_sites2 Active Sites (GC Inlet/Column) matrix_components->active_sites2 Coats active_sites2->masking high_response Higher Signal Response masking->high_response

Caption: Mechanism of matrix-induced signal enhancement.

References

Technical Support Center: Gas Chromatography Analysis of Methoxychlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of methoxychlor in a gas chromatography (GC) inlet.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation in a GC inlet?

A1: this compound is an organochlorine pesticide. Like other similar compounds such as DDT, it is thermally labile, meaning it can break down at the high temperatures typically used in GC inlets.[1] This degradation is often exacerbated by the presence of active sites within the inlet system.

Q2: What are the common signs of this compound degradation in my chromatogram?

A2: Signs of degradation include:

  • Reduced peak area or response for this compound.

  • Poor peak shape, often exhibiting tailing.[2][3]

  • The appearance of extra peaks corresponding to degradation products.

  • Poor reproducibility of results.

Q3: What are the primary degradation products of this compound in a GC system?

A3: The primary degradation products are typically formed through dehydrochlorination. While specific studies on in-source degradation are limited, common breakdown products of similar chlorinated pesticides involve the loss of HCl. For this compound, this can lead to the formation of its olefinic derivatives.

Q4: What is an acceptable level of degradation for organochlorine pesticides?

A4: According to U.S. EPA Method 8081B, which is used for the analysis of organochlorine pesticides, the breakdown of sensitive compounds like endrin and DDT should be less than 15% each.[4][5][6] This is a good benchmark to apply for this compound analysis to ensure the inertness of the GC system.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to this compound degradation.

Guide 1: Poor Peak Shape (Tailing) and Reduced Response

Problem: You observe significant peak tailing for this compound and a lower-than-expected response.

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet Liner Active silanol groups on the surface of a glass liner can interact with this compound, causing adsorption and degradation.[5] Solution: Replace the liner with a new, deactivated (silanized) liner. Consider using an ultra-inert liner for maximum inertness.[7]
Contaminated Inlet Liner Accumulation of non-volatile matrix components from previous injections can create new active sites.[4] Solution: Replace the inlet liner. It is generally not recommended to clean and reuse liners as this can create scratches and more active sites.[8]
High Inlet Temperature Excessive temperature can cause thermal degradation of this compound. Solution: Lower the inlet temperature. A typical starting point for pesticide analysis is 250 °C. You may need to optimize this for your specific application.
Use of Glass Wool in the Liner Glass wool can have active sites, especially if the fibers are broken, which can lead to degradation.[9] Solution: Use a liner without glass wool, such as a dimpled or taper liner, or ensure the glass wool is properly deactivated.[10]
Contaminated Inlet Seal The metal seal at the bottom of the inlet can become contaminated and active over time. Solution: Replace the inlet seal (gold or stainless steel) during routine inlet maintenance.[11]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Start: Poor this compound Peak Shape/Response check_liner Inspect & Replace Inlet Liner and Septum start->check_liner check_temp Lower Inlet Temperature (e.g., to 250°C) check_liner->check_temp check_degradation Analyze Degradation Check Standard (e.g., DDT/Endrin) check_temp->check_degradation degradation_ok Degradation < 15%? check_degradation->degradation_ok Analyze use_inert_liner Switch to Ultra-Inert or Dimpled Liner degradation_ok->use_inert_liner No end_good Problem Resolved degradation_ok->end_good Yes use_ap Incorporate Analyte Protectants use_inert_liner->use_ap maintenance Perform Full Inlet Maintenance (Clean/Replace Seal) use_ap->maintenance end_bad Consult Instrument Specialist maintenance->end_bad DegradationPathway Simplified Degradation Pathway of this compound in GC Inlet This compound This compound (C16H15Cl3O2) heat_active_sites Heat + Active Sites (in GC Inlet) This compound->heat_active_sites dehydrochlorination Dehydrochlorination (-HCl) heat_active_sites->dehydrochlorination degradation_product Degradation Product (e.g., Olefinic Derivative) dehydrochlorination->degradation_product

References

Technical Support Center: Optimizing Methoxychlor Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of methoxychlor from challenging clay soil matrices. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and efficient this compound analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soil, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Suggested Solutions
MXC-EXT-01 Low Analyte Recovery Strong Adsorption to Clay: this compound, being a nonpolar compound, can strongly adsorb to the organic matter and mineral surfaces present in clay soils.[1][2]- Optimize Solvent Choice: Use a solvent system with appropriate polarity to disrupt the analyte-matrix interactions. A mixture of a nonpolar and a moderately polar solvent, such as hexane and acetone, is often effective. For QuEChERS methods, acetonitrile is a common and effective choice.[3][4]- pH Adjustment: While this compound is neutral, the surface charge of clay particles is pH-dependent. Experimenting with the pH of a pre-extraction buffer solution may alter surface interactions and improve desorption.[5][6]- Increase Extraction Energy: Employ higher energy extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to overcome the strong binding forces.[7]
MXC-EXT-02 Poor Reproducibility (High RSD) Inconsistent Homogenization: Clay soils can be difficult to homogenize, leading to variability in the amount of this compound in subsamples.- Thorough Sample Preparation: Ensure soil samples are thoroughly dried, ground, and sieved to achieve a uniform particle size before subsampling.- Increase Extraction Time/Agitation: For methods like shaker or vortex extraction, ensure the time and intensity are sufficient and consistent for all samples to ensure uniform solvent penetration.[6]
MXC-EXT-03 High Matrix Effects in LC-MS or GC-MS Analysis Co-extraction of Interfering Compounds: The complex nature of clay soil leads to the co-extraction of organic matter and other compounds that can cause ion suppression or enhancement in the mass spectrometer.[3]- Implement a Cleanup Step: Use a post-extraction cleanup step, such as dispersive solid-phase extraction (dSPE) with sorbents like C18 and primary secondary amine (PSA) to remove interfering matrix components.[4]- Use Matrix-Matched Standards: Prepare calibration standards in a blank clay soil extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects.[3][8]
MXC-EXT-04 Analyte Degradation Harsh Extraction Conditions: Although this compound is relatively stable, high temperatures or extreme pH during extraction could potentially lead to degradation.- Control Temperature: When using heated extraction techniques like Soxhlet or ASE, ensure the temperature does not exceed the thermal stability of this compound.- Use Buffered Solutions: If pH adjustment is employed, use buffers to maintain a stable pH and avoid extreme acidic or alkaline conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an extraction method for this compound from clay soil?

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point.[3][4] It is a widely accepted technique for multi-residue pesticide analysis in complex matrices like soil and has been shown to be effective for a broad range of pesticides.

Q2: Which solvent system is best for extracting this compound from clay soil?

The optimal solvent will depend on the chosen extraction technique.

  • For QuEChERS: Acetonitrile is the most commonly used and validated extraction solvent.[3][8]

  • For Soxhlet/ASE: A mixture of dichloromethane and acetone (1:1, v/v) has been shown to be more effective than hexane for extracting pesticides from clay loam soil.[9]

  • For Ultrasonic-Assisted Extraction (UAE): A double extraction with ethyl acetate and methanol has been successfully used for a range of pesticides in soil.[10]

Q3: How can I minimize matrix effects in my analysis?

A dispersive solid-phase extraction (dSPE) cleanup step is crucial. A combination of C18 (to remove nonpolar interferences) and PSA (to remove organic acids and polar interferences) is often effective for cleaning up soil extracts.[4] Additionally, using matrix-matched calibration curves is essential for accurate quantification.[3]

Q4: Is pH adjustment necessary for this compound extraction?

While this compound itself is not ionizable, the pH can influence the surface properties of the clay matrix.[5][11] Adjusting the pH of the initial aqueous solution (in methods like QuEChERS) to neutral or slightly acidic conditions can sometimes improve the release of bound residues. However, optimization for your specific soil type is recommended.

Q5: What are the advantages of using Ultrasonic-Assisted Extraction (UAE)?

UAE offers several advantages, including reduced extraction time, lower solvent consumption compared to traditional methods like Soxhlet, and increased extraction efficiency through the energy of cavitation, which helps to break the analyte-matrix bonds.[7][10]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on pesticide extraction from soil. Note that direct comparisons for this compound in clay soil are limited; therefore, data from studies on similar pesticides and soil types are included to provide guidance.

Table 1: Comparison of Recovery Rates for Different Extraction Methods in Clay Loam Soil

Extraction Method Solvent System Analyte(s) Recovery (%) Reference
Accelerated Solvent Extraction (ASE)Dichloromethane:Acetone (1:1)Atrazine~92[9]
Soxhlet ExtractionDichloromethane:Acetone (1:1)Atrazine~84[9]
Solvent-Shake ExtractionMethanol:Water (4:1)Atrazine~67[9]
QuEChERS (modified)Acetonitrile218 Pesticides70-120 (for most)[3][8]
Ultrasonic-Assisted Extraction (UAE)Ethyl Acetate & MethanolVarious Pesticides79-105 (for most)[10]

Table 2: Influence of Solvent Choice on Pesticide Recovery using Accelerated Solvent Extraction (ASE)

Solvent Analyte Soil Type Recovery (%) Reference
Dichloromethane:Acetone (1:1)AlachlorWebster Clay LoamHigh[9]
MethanolAlachlorWebster Clay LoamHigh[9]
HexaneAlachlorWebster Clay LoamSignificantly Lower[9]

Experimental Protocols

Protocol 1: Modified QuEChERS Method

This protocol is a generalized procedure based on established QuEChERS methods for pesticide residue analysis in soil.[3][4]

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature for 48 hours.
  • Grind the dried soil and sieve through a 2 mm mesh to ensure homogeneity.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes.
  • Add 10 mL of acetonitrile.
  • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
  • Immediately cap and shake vigorously for 2 minutes.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
  • Vortex for 1 minute.
  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

4. Analysis:

  • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze by GC-MS or LC-MS/MS.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol is a general procedure for the UAE of pesticides from soil.[10]

1. Sample Preparation:

  • Prepare the clay soil sample as described in the QuEChERS protocol (homogenized and sieved).

2. Extraction:

  • Weigh 5 g of the prepared soil into a glass extraction vessel.
  • Add 20 mL of an extraction solvent (e.g., ethyl acetate).
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).
  • Centrifuge the sample and collect the supernatant.
  • Repeat the extraction with a second solvent (e.g., methanol) and combine the supernatants.

3. Cleanup and Analysis:

  • The combined extract may require a cleanup step, such as solid-phase extraction (SPE) or the dSPE procedure described in the QuEChERS method, depending on the cleanliness of the extract.
  • Analyze by GC-MS or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis soil_sample Clay Soil Sample dry_grind Air-Dry, Grind, and Sieve soil_sample->dry_grind homogenized_soil Homogenized Soil (10g) dry_grind->homogenized_soil add_water Add Water & Hydrate homogenized_soil->add_water add_acetonitrile Add Acetonitrile add_water->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge supernatant Acetonitrile Extract shake_centrifuge->supernatant dspe_tube dSPE Tube (MgSO4, PSA, C18) supernatant->dspe_tube vortex_centrifuge Vortex & Centrifuge dspe_tube->vortex_centrifuge clean_extract Clean Extract vortex_centrifuge->clean_extract filter_vial Filter into Vial clean_extract->filter_vial analysis GC-MS or LC-MS/MS filter_vial->analysis

Caption: Workflow for this compound Extraction using the QuEChERS Method.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Key Outcomes goal Optimize this compound Extraction Efficiency solvent Solvent Choice (Polarity, Composition) goal->solvent depends on method Extraction Method (Energy, Time) goal->method depends on matrix Soil Matrix (Clay %, OM %, pH) goal->matrix is affected by cleanup Cleanup Strategy (Sorbent Type) goal->cleanup is improved by recovery High Analyte Recovery solvent->recovery method->recovery matrix->recovery hinders matrix_effects Minimized Matrix Effects cleanup->matrix_effects reproducibility Good Reproducibility recovery->reproducibility matrix_effects->recovery affects

Caption: Key Factors Influencing this compound Extraction Efficiency.

References

reducing signal suppression of methoxychlor in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methoxychlor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during LC-MS/MS analysis, with a specific focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression is a matrix effect where the ionization efficiency of this compound in the LC-MS/MS ion source is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.

Q2: What are the common causes of signal suppression for this compound?

A2: The primary causes of signal suppression for this compound are co-eluting endogenous matrix components from complex samples such as soil, food, or biological tissues.[1] These can include lipids, pigments, and other organic matter. High concentrations of salts or other non-volatile compounds in the final extract can also interfere with the ionization process.

Q3: How can I determine if my this compound signal is being suppressed?

A3: To assess signal suppression, you can compare the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound is added) with the peak area of a this compound standard in a pure solvent at the same concentration. A significantly lower response in the matrix-spiked sample indicates signal suppression.[1][3]

Q4: What are the most effective sample preparation techniques to reduce signal suppression for this compound?

A4: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two highly effective techniques for cleaning up complex samples before this compound analysis.[4][5][6][7] These methods are designed to remove interfering matrix components. The choice of SPE sorbent or QuEChERS cleanup sorbent is critical for optimal performance.

Q5: Can optimizing my LC-MS/MS parameters help reduce signal suppression?

A5: Yes, optimizing chromatographic conditions can separate this compound from matrix components that cause suppression.[8] This can be achieved by adjusting the mobile phase composition, gradient, and flow rate. Additionally, selecting the appropriate ionization source and optimizing its parameters can enhance the signal. For relatively non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) may offer better performance and reduced matrix effects compared to Electrospray Ionization (ESI).[2][3][9][10]

Q6: Are there internal standards available to compensate for this compound signal suppression?

A6: Yes, using a stable isotope-labeled (SIL) internal standard is a highly effective strategy to compensate for signal suppression.[11] A SIL internal standard for this compound, such as this compound (ring-¹³C₁₂), will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no signal for this compound in samples, but a strong signal in solvent standards. Significant signal suppression from matrix components.- Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or QuEChERS. - Dilute the sample extract to lower the concentration of interfering compounds.[8] - Optimize the LC method to achieve better separation of this compound from the suppression zone.[8]
Poor reproducibility of this compound signal across different samples. Variable matrix effects between samples.- Use a stable isotope-labeled internal standard for this compound to normalize the signal.[11] - Employ matrix-matched calibration standards for each batch of samples. - Ensure consistent and thorough sample homogenization and cleanup for all samples.
Signal intensity of this compound decreases with subsequent injections. Contamination of the ion source or mass spectrometer inlet by non-volatile matrix components.- Implement a more effective sample cleanup to remove non-volatile materials. - Perform regular cleaning and maintenance of the ion source and mass spectrometer inlet.[13][14]
Jagged or split peaks for this compound. Co-elution of an interfering compound with a similar mass transition.- Optimize the chromatographic separation to resolve the interference. - Select a different, more specific MRM transition for this compound.

Experimental Protocols

QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline and may require optimization for specific food matrices.

1. Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate amount of a stable isotope-labeled internal standard for this compound. d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). f. Shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Shake for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis.

cluster_extraction Extraction cluster_cleanup d-SPE Cleanup A Homogenized Sample B Add Acetonitrile & IS A->B C Shake B->C D Add QuEChERS Salts C->D E Shake & Centrifuge D->E F Transfer Supernatant E->F Supernatant G Add d-SPE Sorbent F->G H Shake & Centrifuge G->H I Collect Supernatant H->I J Analysis I->J To LC-MS/MS A Cartridge Conditioning (Ethyl Acetate, Methanol, Water) B Sample Loading (Water Sample) A->B C Washing (Deionized Water) B->C D Drying (Vacuum or Nitrogen) C->D E Elution (Acetonitrile or Ethyl Acetate) D->E F Concentration & Reconstitution E->F G LC-MS/MS Analysis F->G Start Low this compound Signal A Check Instrument Performance (Tune, Calibration) Start->A B Prepare Post-Extraction Spiked Sample A->B C Compare with Solvent Standard B->C D Signal Suppressed? C->D E Optimize Sample Cleanup (QuEChERS, SPE) D->E Yes J Re-evaluate Instrument Parameters D->J No F Optimize LC Method (Gradient, Column) E->F G Consider APCI Source F->G H Use Stable Isotope-Labeled Internal Standard G->H I Improved Signal H->I

References

dealing with co-eluting peaks in methoxychlor chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxychlor Chromatography

Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound, with a specific focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Peak co-elution in this compound chromatography can stem from several factors:

  • Inadequate Chromatographic Resolution: The selected column and mobile phase/temperature gradient may not be sufficient to separate this compound from other structurally similar compounds or matrix interferences.[1][2]

  • Matrix Effects: Complex sample matrices, such as those from soil, food, or biological tissues, can introduce a multitude of endogenous compounds that may co-elute with this compound.[3][4][5] These co-extractives can interfere with peak integration and detection.[4]

  • Improper Sample Preparation: Insufficient cleanup of the sample extract can leave behind interfering substances that elute at or near the same retention time as this compound.[6][7][8]

  • High Analyte Concentration: Overloading the column with a high concentration of the sample can lead to peak broadening and subsequent overlap.

Q2: How can I detect if I have a co-elution problem with my this compound peak?

A2: Detecting co-elution is a critical first step. Here are several methods to identify overlapping peaks:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A pure compound under ideal conditions should produce a symmetrical, Gaussian-shaped peak.[2] A shoulder or a sudden discontinuity in the peak shape is a strong indicator of co-elution.[1][2]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) for HPLC: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS): When using GC-MS or LC-MS, you can examine the mass spectra at different points across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[1][2]

Q3: What is the "matrix effect" and how can it cause co-elution issues?

A3: The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting matrix components.[9] This can lead to signal suppression or enhancement, affecting the accuracy of quantification.[3][4] Matrix components can also directly co-elute with this compound, leading to overlapping peaks in the chromatogram and making accurate integration and identification difficult.[4]

Q4: Can changing the chromatographic column help resolve co-eluting peaks?

A4: Yes, changing the column is a very effective strategy. Different columns have different stationary phase chemistries, which can alter the selectivity of the separation.[1] For gas chromatography (GC), using a column with a different polarity is a common approach. For instance, if you are using a non-polar Rxi-5ms column, switching to a more polar column could resolve the co-elution.[10] Dual-column GC systems, as described in EPA Method 8081B, use two columns of different polarity for simultaneous analysis and confirmation, which is an excellent way to address co-elution.[11][12]

Troubleshooting Guides

This section provides detailed troubleshooting steps for resolving co-eluting peaks during this compound analysis.

Issue 1: Asymmetrical or broad this compound peak suggesting co-elution.

Root Cause Analysis and Solution Workflow:

G Troubleshooting Asymmetrical Peaks A Start: Asymmetrical or Broad Peak Observed B Step 1: Verify Peak Purity A->B C Use MS to check spectra across the peak OR Use DAD for UV spectra purity (HPLC) B->C D Spectra Consistent? C->D E Issue is not co-elution. Troubleshoot other issues: - Column degradation - Injection technique - High concentration D->E Yes F Spectra Inconsistent: Co-elution confirmed D->F No G Step 2: Optimize Chromatography F->G J Step 3: Improve Sample Cleanup F->J H Modify temperature gradient (GC) or mobile phase composition (HPLC) G->H I Change column to one with different selectivity G->I L Resolution Achieved? H->L I->L K Implement additional cleanup steps: - Gel Permeation Chromatography (GPC) - Solid Phase Extraction (SPE) - Florisil® or Silica Gel columns J->K K->L M End: Problem Resolved L->M Yes N Consider 2D-GC or alternative analytical technique L->N No

Caption: Workflow for troubleshooting asymmetrical peaks.

Detailed Steps:

  • Confirm Co-elution: As outlined in the FAQs, use your detector (MS or DAD) to confirm that the peak impurity is due to a co-eluting compound.[1][2]

  • Method Optimization:

    • GC Method: Adjust the temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.[13]

    • HPLC Method: Modify the mobile phase composition. For reverse-phase HPLC, altering the ratio of organic solvent to water can change the elution profile.[1][14]

  • Change Column: If method optimization is insufficient, select a column with a different stationary phase to alter the selectivity of the separation.[1] For GC analysis of this compound, a common approach is to use a dual-column setup with columns of different polarities.[11][12]

  • Enhance Sample Cleanup: If co-elution is due to matrix components, improve your sample preparation protocol.

Issue 2: Poor quantification of this compound due to matrix effects.

Logical Relationship for Mitigating Matrix Effects:

G Mitigating Matrix Effects in this compound Analysis cluster_prevention Prevention cluster_compensation Compensation cluster_instrumental Instrumental Solutions A Thorough Sample Cleanup B Use of Selective Extraction (e.g., SPE) A->B achieved by C Matrix-Matched Calibration D Use of Analyte Protectants (GC) E Internal Standard Method F Improved Chromatographic Separation G Use of GC-MS/MS or LC-MS/MS F->G coupled with Z Problem: Matrix Effects Z->A Z->C Z->D Z->E Z->F

Caption: Strategies for mitigating matrix effects.

Detailed Steps:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis. Techniques like Solid Phase Extraction (SPE) and Gel Permeation Chromatography (GPC) are highly effective.[6][7][8][15]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by the matrix.[16]

  • Use of Analyte Protectants (for GC): Adding analyte protectants to both samples and standards can help to minimize the loss of active compounds in the GC inlet and improve reproducibility.[16]

  • High-Resolution Mass Spectrometry: Using GC-MS/MS or LC-MS/MS with Selected Reaction Monitoring (SRM) can significantly improve selectivity and reduce the impact of co-eluting matrix components.[9][10][17]

Experimental Protocols

Protocol 1: Enhanced Sample Cleanup for Complex Matrices (e.g., Fatty Tissues, Soil)

This protocol combines liquid-liquid extraction with a column cleanup step.

  • Extraction:

    • Homogenize 10g of the sample with anhydrous sodium sulfate.

    • Extract the homogenized sample with 100 mL of a 1:1 mixture of hexane and dichloromethane using a shaker for 2 hours.

    • Filter the extract and concentrate it to approximately 5 mL using a rotary evaporator.

  • Cleanup using a Florisil® Column:

    • Prepare a chromatography column packed with 10g of activated Florisil®.

    • Pre-wet the column with 50 mL of hexane.

    • Load the concentrated extract onto the column.

    • Elute interfering compounds with 100 mL of hexane.

    • Elute the this compound fraction with 100 mL of a 90:10 hexane:diethyl ether mixture.

    • Concentrate the collected fraction to 1 mL for GC or HPLC analysis.[6][18]

Protocol 2: GC-MS Method Optimization to Resolve Co-eluting Peaks

This protocol provides a starting point for optimizing a GC-MS method.

Instrumentation:

  • GC Column: Rtx-CLPesticides (30m, 0.25mm ID, 0.25µm film thickness) or similar 5% diphenyl / 95% dimethyl polysiloxane column.[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C.

    • Hold for 5 minutes at 280°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan mode for initial screening, then selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Optimization Steps:

  • If co-elution is observed, decrease the second ramp rate (Ramp 2) from 5°C/min to 2°C/min to increase the separation between closely eluting peaks.[13]

  • If the co-eluting peak is a known compound, develop a GC-MS/MS method with specific precursor and product ion transitions for this compound and the interfering compound to ensure specificity.[10][17]

Quantitative Data Summary

Table 1: Comparison of Cleanup Techniques for this compound Recovery

Cleanup MethodSample MatrixRecovery Rate (%)Reference
Gel Permeation Chromatography (GPC)Biological (Fat)85-95%[6]
Florisil® ColumnSoil90-105%[6]
C18 Solid Phase Extraction (SPE)Drinking Water89%[6]
High-Performance Liquid Chromatography (HPLC)Human Serum113%[6]

Table 2: Recommended GC Columns for this compound Analysis (EPA Method 8081B)

ColumnStationary PhaseDimensionsUse Case
Rtx-CLPesticidesCrossbond 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane30m, 0.32mm ID, 0.32µmPrimary analysis column for organochlorine pesticides.[11]
Rtx-CLPesticides2Crossbond 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane30m, 0.32mm ID, 0.25µmConfirmation column with different selectivity.[11]

References

Technical Support Center: Enhancing Low-Level Methoxychlor Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of methoxychlor, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low levels of this compound?

A1: The most common and effective techniques for detecting low levels of this compound are gas chromatography (GC) coupled with sensitive detectors. Gas chromatography with an electron capture detector (GC-ECD) is frequently used for its high sensitivity to halogenated compounds like this compound.[1][2] For confirmation and even greater specificity, mass spectrometry (MS) detectors are employed, with tandem mass spectrometry (GC-MS/MS) offering very high selectivity and sensitivity by reducing matrix interference.[1][3][4] High-performance liquid chromatography (HPLC) can also be used, particularly for separating this compound from high molecular weight impurities before GC analysis.[1][5]

Q2: How can I improve the recovery of this compound from my samples?

A2: Improving recovery rates for this compound largely depends on optimizing the extraction and cleanup procedures. For biological samples, which are often high in fat, extraction with organic solvents followed by cleanup steps like gel permeation chromatography (GPC) or passage through a Florisil® column is effective at separating this compound from lipids.[1][5] For water samples, solid-phase extraction (SPE) with a C18 stationary phase has shown good recovery rates of around 89%.[1][2][5] Supercritical fluid extraction (SFE) is another efficient method for large samples.[1][2] The choice of extraction solvent is also critical; common solvents include hexane, diethyl ether, and dichloromethane.[5][6][7]

Q3: What is the "matrix effect" and how can I minimize it in my this compound analysis?

A3: The matrix effect refers to the interference from other components in the sample (the matrix) that can either enhance or suppress the analytical signal of this compound, leading to inaccurate quantification.[8][9] To minimize matrix effects, a robust sample cleanup procedure is essential to remove interfering substances.[6] Techniques like gel permeation chromatography (GPC) and Florisil® or silica gel columns are used for this purpose.[5][6] Additionally, using matrix-matched standards for calibration, where the standards are prepared in a blank matrix similar to the samples, can help compensate for the effect.[3] The use of internal standards can also help correct for signal variations caused by the matrix.[10]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the analysis of low-level this compound.

Issue 1: Poor Signal-to-Noise Ratio or No Detectable Peak

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Sample Concentration The concentration of this compound in the sample may be below the instrument's limit of detection (LOD). Consider using a larger sample volume or a more efficient pre-concentration step, such as solid-phase extraction (SPE) or evaporation of the solvent to reduce the final volume. A two-step pre-concentration involving SPE followed by stacking with reverse polarity has been shown to be effective for water samples.[1][2][5]
Analyte Degradation This compound can degrade in the hot GC inlet. Ensure the inlet temperature is optimized and consider using a gentler injection technique like cold on-column injection.[7] Regularly replace the GC liner and seals to prevent the buildup of active sites that can promote degradation.
Inefficient Extraction or Cleanup Poor recovery during sample preparation will lead to a weak signal. Re-evaluate your extraction solvent and cleanup method. For fatty matrices, ensure your GPC or Florisil cleanup is effectively removing lipids.[1][5] For soil and solid waste, ensure the extraction efficiency is adequate; typical recoveries should be in the range of 84-100%.[1][2]
Detector Issues (GC-ECD) The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds but can be prone to contamination. Ensure the detector is clean and the carrier gas is of high purity.
Suboptimal MS/MS Transitions If using GC-MS/MS, ensure that the selected precursor and product ion transitions (MRMs) are optimized for maximum sensitivity and specificity for this compound.[3]
Issue 2: Inconsistent or Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Extraction The chosen solvent may not be efficiently extracting this compound from the sample matrix. Experiment with different solvents or solvent mixtures (e.g., hexane/diethyl ether).[5] Ensure adequate mixing and contact time between the sample and the solvent. Repeating the extraction process multiple times can improve recovery.[6]
Losses During Cleanup This compound may be lost during the cleanup step. Check the elution profile of your cleanup column (e.g., Florisil, GPC) to ensure that this compound is not being partially retained or eluting in an unexpected fraction.
Losses During Solvent Evaporation If a solvent evaporation step is used to concentrate the sample, this compound can be lost if the evaporation is too aggressive (high temperature or strong nitrogen stream). Evaporate the solvent gently to a small volume.
pH Effects The pH of the sample can influence the extraction efficiency of pesticides. For some matrices, adjusting the pH before extraction can improve recovery.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound detection methods.

Table 1: Detection Limits for this compound in Various Matrices

Analytical MethodMatrixSample Detection LimitReference
GC/MS/MSHuman Serum500 ng/L (0.5 µg/L)[5]
GC/MS/MSHuman Serum2.0 µg/L[1]
GC/ECD and GC/MSHuman Serum0.24–4.07 mg/L[5]
MEKCDrinking Water0.041 µg/L[1][2]
GC/MSFood0.05 µg/g[1]
GCHexane Extract~0.2 µg/L[1][2]

Table 2: Recovery Percentages for this compound

Preparation MethodMatrixPercent RecoveryReference
Fat extraction with GPC and/or Florisil cleanupBiological Samples71–104%[1][5]
Hexane/diethyl ether extraction with HPLC cleanupHuman Serum113%[5]
Solid-Phase Extraction (C18)Drinking Water89%[1][2][5]
Supercritical fluid extractionEnvironmental Samples84–100%[2]

Experimental Protocols

Generalized Protocol for this compound Analysis in Water Samples
  • Sample Collection: Collect a known volume of the water sample (e.g., 1 liter).

  • Pre-concentration (SPE):

    • Condition a C18 Solid-Phase Extraction (SPE) cartridge with an appropriate solvent.

    • Pass the water sample through the conditioned SPE cartridge. This compound will be retained on the stationary phase.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound from the cartridge using a small volume of a suitable organic solvent (e.g., dichloromethane or a hexane/ether mixture).[6]

  • Concentration: Concentrate the eluate to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Instrumental Analysis: Inject an aliquot of the concentrated extract into the GC system for analysis by GC-ECD or GC-MS/MS.

  • Data Interpretation: Identify and quantify this compound based on its retention time and mass spectrum compared to known standards.

Generalized Protocol for this compound Analysis in Biological Tissues (High Fat Content)
  • Sample Homogenization: Homogenize a known weight of the tissue sample.

  • Fat Extraction:

    • Extract the fat from the homogenized sample using an organic solvent like acetone/hexane.[5]

  • Cleanup (GPC and/or Florisil):

    • Pass the fat extract through a Gel Permeation Chromatography (GPC) system to separate the high molecular weight lipids from the smaller this compound molecules.[1][5]

    • Alternatively, or in addition, pass the extract through a Florisil® column, which retains lipids and other contaminants.[5][6]

  • Concentration: Concentrate the purified extract to a final volume for analysis.

  • Instrumental Analysis: Analyze the extract using GC-ECD or GC-MS/MS.

  • Data Interpretation: Compare the results to calibration standards to determine the concentration of this compound.

Visualizations

Experimental_Workflow_Methoxychlor_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Biological Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Cleanup Cleanup (GPC, Florisil, or Silica Gel) Extraction->Cleanup Remove Interferences Concentration Concentration Cleanup->Concentration Increase Sensitivity Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ECD, MS, MS/MS) Separation->Detection Identification Peak Identification (Retention Time, Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Final Result Quantification->Result

Caption: General workflow for the analysis of this compound in environmental and biological samples.

Troubleshooting_Decision_Tree Start Poor Analytical Result (Low Sensitivity, Poor Recovery) Check_Recovery Is Analyte Recovery Low? Start->Check_Recovery Check_Signal Is Signal-to-Noise Ratio Poor? Check_Recovery->Check_Signal No Optimize_Extraction Optimize Extraction - Change solvent - Increase extraction time/repeats Check_Recovery->Optimize_Extraction Yes Increase_Concentration Increase Sample Concentration - Larger sample volume - More efficient pre-concentration Check_Signal->Increase_Concentration Yes End_Good Problem Resolved Check_Signal->End_Good No Optimize_Cleanup Optimize Cleanup - Check elution profile - Use alternative sorbent Optimize_Extraction->Optimize_Cleanup Gentle_Evaporation Use Gentle Evaporation Conditions Optimize_Cleanup->Gentle_Evaporation Gentle_Evaporation->End_Good Check_Degradation Check for Analyte Degradation - Optimize GC inlet temperature - Use cold on-column injection Increase_Concentration->Check_Degradation Check_Instrument Check Instrument Performance - Clean detector - Optimize MS/MS transitions Check_Degradation->Check_Instrument Check_Instrument->End_Good

Caption: Troubleshooting decision tree for common issues in low-level this compound analysis.

References

Technical Support Center: Methoxychlor Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of methoxychlor in organic solvents. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in common organic solvents?

A1: this compound is generally considered stable in many common organic solvents used for analytical standards, such as acetonitrile, methanol, toluene, and hexane, particularly when stored under appropriate conditions (e.g., in the dark at ≤ -20°C)[1]. However, its stability can be influenced by the specific solvent, storage conditions, and the presence of contaminants. Some studies have shown that certain pesticides can degrade in solvents like acetone or ethyl acetate over time[2][3]. For instance, dicofol, a structurally similar pesticide, has been observed to be unstable in acetone[2][3].

Q2: What are the primary factors that can cause this compound to degrade in an organic solvent?

A2: The primary factors contributing to this compound degradation in organic solvents include:

  • Exposure to Light: this compound is sensitive to light and can undergo photodegradation, especially when exposed to UV light. This can lead to the formation of degradation products such as 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethylene (DMDE)[4][5]. Upon exposure to light, the physical appearance of this compound may change to a pink or tan color[4][6].

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, it is recommended to store stock solutions in a freezer[1].

  • Solvent Type and Purity: The choice of solvent can impact stability. While generally stable, some solvents may contain impurities that can promote degradation. For some pesticides, the stability in acetonitrile has been shown to improve with the addition of a small amount of acetic acid[3].

  • pH and Presence of Water: Although this guide focuses on organic solvents, any residual water could influence hydrolysis, especially at higher pH values. The hydrolysis half-life of this compound in water is significantly shorter at pH 9 compared to neutral or acidic conditions[6].

  • Incompatible Materials: this compound is incompatible with alkaline materials, strong oxidizing agents, strong acids, reducing agents, and alkali metals[4]. Contact with these substances should be avoided. It can also be corrosive to iron and aluminum[4].

Q3: What are the known degradation products of this compound in organic solvents?

A3: The most commonly cited degradation product resulting from photodegradation is 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethylene (DMDE)[4][5]. In aqueous-acetonitrile solutions that have been degassed, 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane has also been identified as a photolysis product[4]. Gamma radiolysis of this compound in methanol has been shown to produce two major and two minor degradation products, which were not fully identified in the provided search results[7].

Q4: How should I prepare and store my this compound stock solutions to ensure stability?

A4: To maximize the stability of your this compound stock solutions, follow these best practices:

  • Use High-Purity Solvents: Utilize pesticide-grade or HPLC-grade solvents to minimize contaminants that could catalyze degradation.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation[4].

  • Store at Low Temperatures: Keep stock solutions in a freezer at ≤ -20°C to slow down potential degradation reactions[1].

  • Use Appropriate Containers: Ensure vials have tightly sealed caps, preferably with PTFE liners, to prevent solvent evaporation and contamination.

  • Consider Acidification for Acetonitrile: For long-term storage in acetonitrile, adding a small amount of acetic acid (e.g., 0.1% v/v) may improve the stability of susceptible pesticides[3][8].

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from your stock solution before each experiment.

Q5: For how long can I expect my this compound stock solution to be stable?

A5: The shelf life of a this compound stock solution depends on the solvent, concentration, and storage conditions. Commercially prepared analytical standards often come with an expiration date. One study on the long-term stability of various pesticide stock solutions (1000 µg/mL) in toluene, acetone, or ethyl acetate found them to be stable for 2-8 years when stored at ≤ -20°C[1]. However, it is always recommended to monitor for any signs of degradation, such as changes in color, the appearance of precipitates, or unexpected results in your analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound- Prepare a fresh working standard from your stock solution. - If the issue persists, prepare a new stock solution from the pure compound. - Analyze a solvent blank to rule out solvent contamination. - Consider the possibility of on-column degradation, especially with certain GC columns[9].
Decreased peak area/response for this compound over time Degradation of this compound in the stock or working solution- Verify storage conditions (temperature and protection from light). - Prepare a fresh solution and compare its response to the older solution. - Check for proper sealing of the storage vial to prevent solvent evaporation, which would concentrate the analyte.
Discoloration of the this compound solution (e.g., turning pink or tan) Exposure to light- Discard the discolored solution. - Prepare a new solution and ensure it is stored in an amber vial or otherwise protected from light[4].
Inconsistent results between experiments Instability of working solutions- Prepare fresh working solutions for each experimental run. - Ensure that the solvent used for dilutions is of high purity. - Check for any potential sources of contamination in your experimental workflow.
Complete absence of this compound peak Severe degradation or incorrect preparation- Verify the initial preparation of the stock solution, including calculations and weighing of the standard. - Prepare a new stock solution from a reliable source of pure this compound. - Check your analytical instrument's performance with a stable, known compound.

Experimental Protocols

Protocol for Assessing this compound Stability in an Organic Solvent

This protocol outlines a general procedure to evaluate the stability of this compound in a specific organic solvent over time.

1. Materials:

  • This compound analytical standard (≥99% purity)
  • High-purity organic solvent (e.g., acetonitrile, methanol, hexane)
  • Class A volumetric flasks
  • Micropipettes
  • Amber glass vials with PTFE-lined caps
  • Analytical instrument (e.g., HPLC-UV, GC-ECD, or GC-MS)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1000 µg/mL).
  • Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) for analysis.
  • Time Zero (T0) Analysis: Immediately analyze the freshly prepared working solution to establish the initial concentration and peak area. This will serve as the baseline.
  • Storage: Aliquot the stock solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., at room temperature on the benchtop, in a refrigerator at 4°C, and in a freezer at -20°C). Prepare separate sets of samples for exposure to light and storage in the dark.
  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve a vial from each storage condition. Prepare a fresh working solution from the stored stock solution and analyze it under the same conditions as the T0 sample.
  • Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area. A significant decrease in the peak area indicates degradation. Calculate the percentage of this compound remaining at each time point.

3. Analytical Method:

  • Gas Chromatography (GC): A common method for this compound analysis involves using a GC system equipped with an electron capture detector (ECD) for high sensitivity[8]. The choice of column is important to prevent on-column degradation[9].
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for the analysis of this compound and its degradation products.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound DMDE 1,1-dichloro-2,2-bis (4-methoxyphenyl)ethylene This compound->DMDE Photodegradation (UV light) Other_Products Other Degradation Products This compound->Other_Products Other mechanisms (e.g., chemical reaction)

Caption: A simplified diagram of this compound degradation pathways.

cluster_workflow Troubleshooting Workflow for this compound Instability start Inconsistent or Unexpected Results check_working Prepare Fresh Working Solution start->check_working analyze_fresh Re-analyze check_working->analyze_fresh issue_resolved Issue Resolved analyze_fresh->issue_resolved Results are now consistent check_stock Prepare New Stock Solution analyze_fresh->check_stock Issue persists check_stock->analyze_fresh check_solvent Check Solvent Purity and Source check_stock->check_solvent check_storage Verify Storage Conditions (Light/Temp) check_stock->check_storage check_instrument Verify Instrument Performance check_stock->check_instrument consult Consult Technical Support check_solvent->consult check_storage->consult check_instrument->consult

References

method refinement for separating methoxychlor from DDT in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical separation of methoxychlor and dichlorodiphenyltrichloroethane (DDT). The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis who may encounter challenges during their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the separation and analysis of this compound and DDT.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Co-elution Inadequate chromatographic separation.Optimize the GC oven temperature program, including the initial temperature, ramp rate, and final temperature.[1] Consider using a different GC column with an alternative stationary phase (e.g., switching from a nonpolar to a mid-polar column).[2][3] For HPLC, adjust the mobile phase composition or gradient.
High injection volume.Reduce the injection volume to minimize band broadening.
Column degradation.Trim the first few centimeters of the GC column or replace it if performance does not improve.
Analyte Degradation (e.g., DDT to DDE/DDD) Active sites in the GC inlet or column.Deactivate the GC inlet liner and use an inert column.[4] Regularly replace the liner and septum. Check for and address any leaks in the injector.[5]
High injector temperature.Lower the injector temperature to the minimum required for efficient volatilization of the analytes.[2]
Contaminated samples or standards.Ensure proper storage and handling of samples and standards to prevent degradation.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting matrix components interfering with ionization in the detector.[6][7]Improve sample cleanup procedures using techniques like Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., Florisil, C18) or Gel Permeation Chromatography (GPC) to remove interferences.[8]
Dilute the sample extract to reduce the concentration of matrix components.[6]
Use matrix-matched calibration standards to compensate for the matrix effect.[6][9]
Peak Tailing Active sites in the chromatographic system.Use a highly inert GC column and liner.[4] Regularly clean the injector port.
Column contamination.Bake out the column at a high temperature to remove contaminants.[5] If tailing persists, trim or replace the column.
Inappropriate solvent for splitless injection.Ensure the initial oven temperature is below the boiling point of the injection solvent.[5]
Low Analyte Recovery Inefficient sample extraction.Optimize the extraction solvent, pH, and extraction time. Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][8]
Analyte loss during sample concentration.Carefully control the evaporation process to avoid loss of volatile analytes.
Adsorption of analytes to glassware or instrument components.Silanize glassware to reduce active sites.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating this compound and DDT?

A1: Gas chromatography with an electron capture detector (GC-ECD) is the most widely used and established method for the analysis of organochlorine pesticides like this compound and DDT.[4] U.S. EPA Method 8081B provides a comprehensive protocol for this analysis.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also frequently used for confirmation and can provide greater selectivity.[10]

Q2: How can I confirm the identity of this compound and DDT peaks in my chromatogram?

A2: Confirmation should be performed using a second GC column with a different stationary phase to verify retention times.[2] This dual-column approach helps to resolve potential co-elutions. Mass spectrometry (MS) is also a powerful tool for definitive identification based on the mass spectrum of the analyte.[2]

Q3: What are the key considerations for sample preparation before analysis?

A3: Effective sample preparation is crucial for accurate results. The choice of method depends on the sample matrix. For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) with C18 cartridges are common.[2][11] For solid samples like soil or sediment, techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction are employed, often followed by a cleanup step using Florisil or silica gel to remove interferences.[2][12][13]

Q4: What are typical retention times for this compound and DDT?

A4: Retention times vary depending on the GC column, oven temperature program, and carrier gas flow rate. However, on a non-polar column like a DB-5, DDT and its metabolites (DDE, DDD) typically elute before this compound. It is essential to run calibration standards to determine the exact retention times for your specific analytical system. One study reported retention times for o,p-DDT at 22.506 min and p,p'-methoxychlor at 25.783 min under their specific GC conditions.[14]

Q5: Can HPLC be used to separate this compound and DDT?

A5: Yes, High-Performance Liquid Chromatography (HPLC) can also be used. Both normal-phase and reversed-phase HPLC methods have been developed.[15][16] HPLC can be particularly useful for separating heat-labile compounds or for cleanup of complex sample extracts before GC analysis.[11]

Data Presentation

Gas Chromatography (GC) Parameters for this compound and DDT Analysis
Parameter Typical Conditions Reference
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane like DB-5 or equivalent)[1]
Injector Temperature 250 °C[1]
Oven Program Initial: 100-150 °C, hold for 1-2 min; Ramp: 5-20 °C/min to 280-320 °C, hold for 2-10 min[1]
Detector Electron Capture Detector (ECD)[1]
Detector Temperature 300-320 °C[1]
Carrier Gas Helium or Nitrogen[1]
Solid-Phase Extraction (SPE) Parameters for Sample Cleanup
Parameter Typical Conditions Reference
SPE Sorbent C18, Florisil, Silica Gel, or Aminopropyl[2][12][17]
Conditioning Solvent Methanol followed by deionized water (for C18) or hexane (for Florisil)[17]
Sample Loading Sample extract dissolved in an appropriate solvent
Washing Solvent A solvent of weaker elution strength to remove interferences
Elution Solvent A solvent or solvent mixture of sufficient strength to elute this compound and DDT (e.g., hexane/acetone mixtures for Florisil)[17]

Experimental Protocols

Gas Chromatography-Electron Capture Detection (GC-ECD) Method (Based on EPA Method 8081B)
  • Instrument Setup:

    • Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).

    • Set the injector temperature to 250 °C and the detector temperature to 320 °C.

    • Program the oven with an initial temperature of 150 °C (hold for 1 min), then ramp at 5 °C/min to 300 °C (hold for 5 min).

    • Use helium as the carrier gas at a constant flow rate.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of this compound and DDT in a suitable solvent (e.g., hexane or isooctane).

    • Inject the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject an aliquot of the prepared sample extract into the GC.

    • Identify and quantify the peaks based on the retention times and calibration curve established from the standards.

  • Confirmation:

    • If necessary, confirm the identity of the analytes by injecting the sample extract onto a second GC column with a different stationary phase (e.g., a cyanopropylphenyl-dimethylpolysiloxane column).

Solid-Phase Extraction (SPE) Cleanup of a Soil Extract
  • Cartridge Conditioning:

    • Pass 5 mL of hexane through a Florisil SPE cartridge to waste. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Concentrate the soil extract (typically in hexane) to 1 mL.

    • Load the 1 mL extract onto the conditioned Florisil cartridge.

  • Elution:

    • Elute the cartridge with a specific volume of a hexane/acetone mixture (e.g., 90:10 v/v).[17] Collect the eluate.

    • This fraction will contain the this compound and DDT.

  • Concentration and Analysis:

    • Concentrate the collected eluate to a final volume suitable for GC analysis (e.g., 1 mL).

    • The sample is now ready for injection into the GC-ECD system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation Sample Sample (Soil/Water) Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Cleanup (Florisil/GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Data_Processing Data Processing GC_ECD->Data_Processing Dual_Column Dual-Column GC GC_ECD->Dual_Column GC_MS GC-MS GC_ECD->GC_MS Result Result Data_Processing->Result

Caption: Experimental workflow for the separation and analysis of this compound and DDT.

Troubleshooting_Logic Start Analytical Issue (e.g., Co-elution) Check_Method Review Method Parameters (Oven Program, Flow Rate) Start->Check_Method Check_System Inspect GC System (Liner, Septum, Column) Start->Check_System Optimize_Method Optimize Method Check_Method->Optimize_Method Perform_Maintenance Perform Maintenance (Clean Injector, Trim Column) Check_System->Perform_Maintenance Reanalyze Re-analyze Sample Optimize_Method->Reanalyze Perform_Maintenance->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: A logical workflow for troubleshooting common analytical issues.

References

calibration curve issues in quantitative analysis of methoxychlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of methoxychlor.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for this compound quantification?

A1: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for analyzing this compound.[1][2] GC is frequently equipped with an electron capture detector (ECD) or a mass spectrometer (MS).[1][2] HPLC systems often utilize an ultraviolet (UV) detector.[2]

Q2: What is a typical concentration range for a this compound calibration curve?

A2: The concentration range for a this compound calibration curve can vary depending on the analytical instrument and the sample matrix. For GC-based methods, a typical working range for standards can be from 0.5 to 150 µg/mL.[3] One study demonstrated a linear curve for this compound from 10 to 4000 pg/µL using GC-ECD.[4] For LC-MS/MS, calibration curves are often prepared with concentrations ranging from 1 to 20 µg/L.[5]

Q3: What is an acceptable coefficient of determination (r²) for a this compound calibration curve?

A3: For pesticide residue analysis, a coefficient of determination (r²) of 0.99 or greater is generally considered acceptable.[6] Some regulatory guidelines may accept a lower value, but a value of ≥ 0.995 is often preferred to ensure linearity.[7]

Q4: How should I prepare my stock and working calibration standards for this compound?

A4: A common procedure involves preparing a stock solution by accurately weighing a known amount of high-purity this compound standard and dissolving it in a suitable solvent, such as acetonitrile, to a specific volume in a volumetric flask.[3] Working standards are then prepared by making serial dilutions of the stock solution with the same solvent to achieve the desired concentration levels for the calibration curve.[3][8] It is crucial to use calibrated volumetric flasks and pipettes to ensure accuracy.[8]

Troubleshooting Guides

Issue 1: Poor Linearity (Low r² value)

A low coefficient of determination (r²) indicates that the data points of your calibration curve do not form a straight line. This can lead to inaccurate quantification of this compound in your samples.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (Low r²) check_standards Verify Standard Preparation - Check calculations - Use calibrated equipment - Ensure complete dissolution start->check_standards check_instrument Assess Instrument Performance - Check for leaks - Inspect syringe/injector - Verify detector response check_standards->check_instrument No Error repreprare repreprare check_standards->repreprare Error Found check_range Evaluate Calibration Range - Is the highest standard saturating the detector? - Is the lowest standard below the detection limit? check_instrument->check_range No Issue troubleshoot_instrument Perform Instrument Maintenance check_instrument->troubleshoot_instrument Issue Found matrix_effects Consider Matrix Effects - Are you analyzing complex samples? - Prepare matrix-matched standards check_range->matrix_effects No Range Issue adjust_range Adjust Concentration Range check_range->adjust_range Range Issue reinject Re-inject Standards matrix_effects->reinject No matrix_match Implement Matrix-Matched Calibration matrix_effects->matrix_match Yes reinject->start No Improvement end Acceptable Linearity reinject->end Linearity Improved reprepare Prepare Fresh Standards reprepare->reinject troubleshoot_instrument->reinject adjust_range->repreprare matrix_match->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Potential Cause Troubleshooting Steps
Incorrect Standard Preparation 1. Double-check all calculations for dilutions. 2. Ensure that volumetric flasks and pipettes are properly calibrated.[8] 3. Verify that the this compound standard is fully dissolved in the solvent.
Instrumental Problems 1. GC/HPLC System: Check for leaks in the system, particularly at fittings. 2. Injector: Inspect the syringe for bubbles or damage. Clean or replace the injector liner if it is contaminated.[9] 3. Detector: For GC-ECD, the linearity can be affected by the make-up gas flow rate.[10] For HPLC-UV, non-linearity can occur if the detection wavelength is on the slope of the UV spectrum.[11]
Inappropriate Calibration Range 1. High Concentrations: Detector saturation can occur at high concentrations, leading to a plateau in the curve. Dilute the highest concentration standards. 2. Low Concentrations: The lowest concentration standard may be below the method's limit of detection (LOD) or limit of quantification (LOQ).[12]
Matrix Effects For complex sample matrices (e.g., soil, tissue), co-extracted substances can interfere with the analysis, causing signal enhancement or suppression.[13][14] Prepare calibration standards in a blank matrix extract that is similar to your samples (matrix-matched calibration).[15]
Issue 2: High Response in Blank Samples

A significant signal in your blank (a sample containing only the solvent or matrix without the analyte) can indicate contamination and will lead to inaccurate results, especially at low concentrations.

Troubleshooting Workflow for High Blank Response

start High Blank Response check_solvent Check Solvent Purity - Use high-purity solvent - Test a fresh bottle of solvent start->check_solvent check_glassware Verify Glassware Cleanliness - Thoroughly clean all glassware - Rinse with high-purity solvent check_solvent->check_glassware Solvent is Clean end Acceptable Blank Response check_solvent->end Contaminated Solvent Found & Replaced check_carryover Investigate Carryover - Inject multiple blanks after a high concentration standard - Clean injector and syringe check_glassware->check_carryover Glassware is Clean check_glassware->end Contaminated Glassware Found & Cleaned check_system Inspect System for Contamination - Check septa, liner, and column - Bake out the GC column check_carryover->check_system No Carryover check_carryover->end Carryover Identified & Resolved check_system->end System Contamination Found & Cleaned

Caption: Troubleshooting workflow for high blank response.

Potential Cause Troubleshooting Steps
Contaminated Solvent 1. Use a fresh bottle of high-purity, pesticide-grade solvent for blank preparation and standard dilutions. 2. Run a blank using solvent directly from the bottle to confirm its purity.
Contaminated Glassware 1. Ensure all volumetric flasks, vials, and pipette tips are scrupulously clean. 2. Rinse all glassware with the analysis solvent before use.
Sample Carryover 1. Inject a high-concentration standard followed by several blank injections to check for carryover from the injector. 2. If carryover is observed, clean the syringe and the injector port.
System Contamination 1. GC: A contaminated injector liner or the front part of the GC column can be a source of contamination. Replace the liner and trim a small portion of the column.[9] 2. HPLC: Contaminants can accumulate on the guard column or the head of the analytical column. Replace the guard column and/or flush the analytical column.

Quantitative Data Summary

Parameter Typical Value/Range Analytical Technique Reference
Calibration Curve Concentration Range 0.5 - 150 µg/mLGC[3]
10 - 4000 pg/µLGC-ECD[4]
1 - 20 µg/LLC-MS/MS[5]
Coefficient of Determination (r²) ≥ 0.99General Pesticide Analysis[6]
≥ 0.995Recommended[7]
Method Detection Limit (MDL) 0.041 µg/L (in drinking water)MEKC[1][2]
0.2 µg/L (in hexane extract)GC[1][2]
0.05 µg/g (in food)GC/MS[1][2]
Recovery 71 - 104%GC-ECD (from biological samples)[1]
84 - 100%Supercritical Fluid Extraction[1]
89%Solid Phase Extraction[1][2]

Experimental Protocols

Preparation of this compound Calibration Standards

This protocol describes the preparation of a 100 µg/mL stock solution and a set of working standards ranging from 0.5 to 50 µg/mL.

Materials:

  • High-purity this compound analytical standard

  • High-purity, pesticide-grade acetonitrile

  • Calibrated analytical balance

  • 10 mL and 100 mL Class A volumetric flasks

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard onto a weighing paper.

    • Carefully transfer the weighed standard into a 100 mL volumetric flask.

    • Add a small amount of acetonitrile to the flask and swirl to dissolve the standard completely.

    • Once dissolved, fill the flask to the 100 mL mark with acetonitrile.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial and store it in a freezer at or below -10°C.[3]

  • Working Standard Preparation (Serial Dilution):

    • Label a series of 10 mL volumetric flasks for each working standard concentration (e.g., 50, 25, 10, 5, 1, 0.5 µg/mL).

    • To prepare the 50 µg/mL standard, transfer 5 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

    • To prepare the 25 µg/mL standard, you can either take 2.5 mL of the stock or 5 mL of the 50 µg/mL standard and dilute to 10 mL.

    • Continue with serial dilutions to prepare the remaining working standards.

    • Transfer each working standard to a separate, clearly labeled amber vial and store in the freezer until analysis.

Experimental Workflow for Standard Preparation

weigh Weigh ~10 mg This compound Standard dissolve Dissolve in Acetonitrile in 100 mL Volumetric Flask weigh->dissolve stock 100 µg/mL Stock Solution dissolve->stock dilute1 Dilute 5 mL of Stock to 10 mL stock->dilute1 store Store all solutions in freezer (-10°C or below) stock->store ws1 50 µg/mL Working Standard dilute1->ws1 dilute2 Dilute 5 mL of 50 µg/mL to 10 mL ws1->dilute2 ws1->store ws2 25 µg/mL Working Standard dilute2->ws2 dilute_etc Continue Serial Dilutions ws2->dilute_etc ws2->store ws_final Final Working Standards (e.g., 0.5 µg/mL) dilute_etc->ws_final ws_final->store

Caption: Workflow for preparing this compound stock and working standards.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Methoxychlor and its Parent Compound, DDT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) and its structural analog, methoxychlor, are both organochlorine insecticides that have been widely used for pest control. While DDT was banned in the United States in 1972 due to its environmental persistence and adverse ecological effects, this compound was introduced as a seemingly safer alternative.[1][2] This guide provides a comprehensive comparison of the toxicity of this compound and DDT, focusing on key toxicological endpoints, their mechanisms of action as endocrine disruptors, and detailed experimental protocols for assessing their effects. Although this compound is less persistent in the environment than DDT, both compounds and their metabolites can interact with various biological systems, leading to a range of toxicological effects.[3][4] this compound itself has a lower tendency to bioaccumulate in living organisms compared to DDT.[3]

Data Presentation: Comparative Toxicity

The following tables summarize the quantitative data on the acute and chronic toxicity of this compound and DDT, as well as their effects on reproductive and endocrine systems.

Table 1: Acute and Chronic Toxicity

Toxicological EndpointThis compoundDDTReference(s)
Acute Oral LD50 (Rat) 5000 - 6000 mg/kg113 - 800 mg/kg[5][6]
Chronic Toxicity (Rodents) No-Observed-Adverse-Effect Level (NOAEL) of 70 mg/kg/day in rats and 450 mg/kg/day in mice over 78 weeks. Higher doses led to growth retardation.Chronic exposure in animals is associated with liver lesions, including hepatocellular hypertrophy.[6][7]
Carcinogenicity Classified as a Group 3 carcinogen by IARC (not classifiable as to its carcinogenicity to humans) and Group D by the EPA (not classifiable as to human carcinogenicity). Some studies suggest it may be carcinogenic in rodents at various sites.Considered likely to be a human carcinogen, though most studies suggest it is not directly genotoxic. Its metabolite, DDE, is a known carcinogen in mice.[2][3][8]

Table 2: Reproductive and Endocrine Effects

Toxicological EndpointThis compoundDDTReference(s)
Reproductive Effects (Female) Can cause precocious puberty, abnormal estrous cycles, and decreased fertility. Its metabolite, HPTE, is a potent estrogen receptor agonist.[9]Adversely affects the female reproductive tract by stimulating uterine proliferation and impairing normal follicle development.[9][8][9]
Reproductive Effects (Male) Can cause delayed puberty, testicular atrophy, and decreased sperm counts.[8][10]Its metabolite, DDE, acts as a weak androgen receptor antagonist.[2][10]
Endocrine Disruption Acts as a proestrogen; its metabolite HPTE is an agonist for Estrogen Receptor Alpha (ERα) and an antagonist for Estrogen Receptor Beta (ERβ).[9] Also shows anti-androgenic activity.[11] Can disrupt thyroid signaling.[9]The o,p' isomer is estrogenic, binding to both ERα and ERβ.[9] DDE is an anti-androgen. Can also disrupt thyroid signaling.[9][2][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the toxicity of compounds like this compound and DDT, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 425)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Materials:

  • Test substance (this compound or DDT)

  • Vehicle (e.g., corn oil)

  • Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance

Procedure:

  • Animal Acclimatization: House rats individually for at least 5 days in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and water.

  • Dose Preparation: Prepare a solution or suspension of the test substance in the vehicle at the desired concentrations.

  • Fasting: Withhold food (but not water) from the animals overnight before dosing.

  • Dosing:

    • Weigh each animal and calculate the dose volume based on its body weight.

    • Administer a single dose of the test substance by oral gavage.

    • The initial dose is typically a best estimate of the LD50. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal. A 48-hour interval is maintained between dosing each animal.

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions) frequently on the day of dosing and at least once daily for 14 days.

    • Record body weights at the start of the study and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

  • Data Analysis: Calculate the LD50 and its confidence interval using a validated statistical method (e.g., maximum likelihood).

28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

Objective: To evaluate the subacute toxicity of a substance following repeated oral administration over 28 days.

Materials:

  • Test substance

  • Vehicle

  • Healthy, young adult male and female rats (at least 5 per sex per group)

  • Equipment for hematology and clinical biochemistry analysis

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals as described above and randomly assign them to control and at least three dose groups.

  • Dose Administration: Administer the test substance or vehicle daily by oral gavage at the same time each day for 28 consecutive days.

  • Clinical Observations:

    • Conduct a detailed clinical observation of each animal daily.

    • Measure body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for analysis of hematological and clinical biochemistry parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).

  • Pathology:

    • Perform a full gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, spleen, brain, gonads).

    • Preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on clinical signs, body and organ weights, hematology, clinical biochemistry, and pathology. Determine the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Estrogen Receptor Transactivation Assay

Objective: To determine if a chemical can bind to and activate the estrogen receptor, leading to the expression of a reporter gene.

Materials:

  • A stable cell line expressing the human estrogen receptor (e.g., hERα-HeLa-9903) and a luciferase reporter gene.

  • Cell culture medium and supplements.

  • Test substance and a known estrogen (e.g., 17β-estradiol) as a positive control.

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Culture and Plating: Culture the cells under standard conditions and plate them into 96-well plates.

  • Dosing: Treat the cells with a range of concentrations of the test substance, the positive control, and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate and measure the light output using a luminometer.

  • Data Analysis: Plot the luminescence as a function of the test substance concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The endocrine-disrupting effects of this compound and DDT are primarily mediated through their interaction with nuclear hormone receptors, particularly the estrogen and androgen receptors.

Estrogenic Signaling Pathway

Both this compound (primarily through its metabolite HPTE) and the o,p' isomer of DDT can act as estrogen receptor agonists. They bind to estrogen receptors (ERα and ERβ) in the cytoplasm. This binding causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the receptor-ligand complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of estrogen-responsive genes. This can lead to various physiological effects, including changes in the reproductive tract.

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDC Estrogenic Compound (e.g., HPTE, o,p'-DDT) ER Estrogen Receptor (ERα / ERβ) EDC->ER Binds EDC_ER EDC-ER Complex ER->EDC_ER Forms EDC_ER_dimer Dimerized EDC-ER Complex EDC_ER->EDC_ER_dimer Dimerizes and Translocates ERE Estrogen Response Element (ERE) on DNA Coactivators Co-activators ERE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Response Physiological Response (e.g., Uterine Growth) Gene_Transcription->Response EDC_ER_dimer->ERE Binds to

Caption: Estrogenic signaling pathway of this compound and DDT metabolites.

Experimental Workflow for In Vivo Reproductive Toxicity Study

A typical workflow for a two-generation reproductive toxicity study (based on OECD Guideline 416) involves exposing the parental (P) generation to the test substance before mating, during gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to their maturity and mating to produce the second (F2) generation. This allows for the assessment of effects on fertility, pregnancy, and offspring development across generations.

Reproductive_Toxicity_Workflow P_generation Parental (P) Generation (Exposure starts pre-mating) P_mating P Generation Mating P_generation->P_mating Endpoints Assessment of Endpoints: - Fertility - Gestation length - Litter size - Offspring viability - Growth and development P_generation->Endpoints P_gestation_lactation Gestation & Lactation P_mating->P_gestation_lactation F1_offspring First (F1) Generation Offspring P_gestation_lactation->F1_offspring F1_selection F1 Selection & Exposure (Continues through maturity) F1_offspring->F1_selection F1_offspring->Endpoints F1_mating F1 Generation Mating F1_selection->F1_mating F1_gestation_lactation Gestation & Lactation F1_mating->F1_gestation_lactation F2_offspring Second (F2) Generation Offspring F1_gestation_lactation->F2_offspring F2_offspring->Endpoints

Caption: Workflow for a two-generation reproductive toxicity study.

Conclusion

The comparative toxicity data clearly indicate that this compound has a lower acute toxicity to mammals than its parent compound, DDT. However, both substances and their metabolites are potent endocrine disruptors, capable of interfering with estrogen and androgen signaling pathways.[2][9] The reproductive and developmental effects of this compound, although requiring higher doses than DDT to manifest, are significant and warrant careful consideration in risk assessment.[8][10] The persistence of DDT in the environment and its ability to bioaccumulate pose long-term risks, while the relatively faster metabolism and excretion of this compound reduce its bioaccumulation potential.[3][4] This guide provides researchers and drug development professionals with a foundational understanding of the comparative toxicities of these two important environmental contaminants, supported by standardized experimental protocols for their evaluation.

References

Validating Methoxychlor Immunoassay Results with GC-MS Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of immunoassay and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of methoxychGotor, a widely used organochlorine pesticide. While immunoassays offer a rapid and high-throughput screening solution, GC-MS serves as the gold standard for confirmation and definitive quantification.

This document outlines the experimental protocols for both methodologies and presents a comparative analysis of their performance characteristics. The validation of immunoassay results with a confirmatory method like GC-MS is a critical step in many analytical workflows, ensuring the integrity of the data for regulatory submissions, environmental monitoring, and toxicological studies.

Performance Comparison: Immunoassay vs. GC-MS for Methoxychlor Analysis

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Immunoassays are generally favored for initial screening of a large number of samples due to their speed and ease of use. However, their susceptibility to cross-reactivity necessitates confirmation of positive results by a more specific method like GC-MS.

ParameterImmunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Can be affected by cross-reactivity with structurally similar compoundsHigh, based on retention time and mass spectral fragmentation patterns
Sensitivity (LOD) Typically in the low ng/mL (ppb) rangeCan reach pg/mL (ppt) levels or lower, depending on the instrument and method
Limit of Quantification (LOQ) Generally in the low to mid ng/mL (ppb) rangeTypically in the low ng/mL (ppb) range or lower
Sample Throughput High (96-well plate format)Lower, sequential sample analysis
Cost per Sample LowerHigher
Analysis Time Rapid (hours)Longer (hours per sample)
Confirmation Requires confirmation of positive resultsProvides definitive confirmation

Table 1. High-level comparison of typical performance characteristics for Immunoassay (ELISA) and GC-MS for this compound analysis. Actual performance may vary depending on the specific kit, instrument, and matrix.

Experimental Workflow for Validation

A typical workflow for validating immunoassay screening results with GC-MS confirmation involves a multi-step process to ensure the accuracy and reliability of the findings. This process begins with sample collection and preparation, followed by initial screening using the immunoassay. Presumptive positive samples are then subjected to a more rigorous and specific GC-MS analysis for confirmation and definitive quantification.

G cluster_prep Sample Preparation cluster_screening Screening Phase cluster_decision Decision Point cluster_confirmation Confirmation Phase cluster_reporting Data Analysis & Reporting SampleCollection Sample Collection (e.g., water, soil, biological tissue) Extraction Extraction of this compound (e.g., LLE, SPE) SampleCollection->Extraction Immunoassay Immunoassay (ELISA) Extraction->Immunoassay Decision Result > Cut-off? Immunoassay->Decision GCMS GC-MS Analysis Decision->GCMS Yes (Presumptive Positive) Negative Negative Result Decision->Negative No Report Final Report (Validated Results) GCMS->Report

Caption: Experimental workflow for validating this compound immunoassay results with GC-MS confirmation.

Experimental Protocols

This compound Immunoassay (ELISA) Protocol (Representative)

This protocol is a general representation of a competitive ELISA for this compound. Specific details may vary depending on the commercial kit used.

a. Principle: The assay is a competitive enzyme-linked immunosorbent assay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of binding sites on antibodies coated onto the microplate wells. After incubation, unbound components are washed away. A substrate is added, which develops a color in proportion to the amount of enzyme conjugate bound. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

b. Materials:

  • This compound ELISA kit (containing antibody-coated microplate, this compound standards, this compound-enzyme conjugate, wash buffer, substrate, and stop solution)

  • Distilled or deionized water

  • Sample extracts in an appropriate solvent

  • Microplate reader

c. Procedure:

  • Prepare this compound standards and samples according to the kit instructions. This may involve dilution of sample extracts.

  • Add a specific volume of the standards and samples to the antibody-coated microplate wells.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate the plate for a specified time at a defined temperature (e.g., 60 minutes at room temperature).

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 20-30 minutes) to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

GC-MS Confirmation Protocol for this compound

This protocol is based on general principles of GC-MS analysis for organochlorine pesticides and may be adapted from official methods such as those from the US Environmental Protection Agency (EPA).

a. Principle: Gas chromatography separates volatile and semi-volatile compounds in a sample based on their different partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound, allowing for its identification and quantification.

b. Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • This compound analytical standard

  • Internal standard (e.g., PCB 209 or other suitable compound)

  • Solvents for sample extraction and dilution (e.g., hexane, acetone)

  • Sample extracts from the same batch as those analyzed by immunoassay

c. GC-MS Conditions (Example):

  • Injector: Splitless mode, 250°C

  • Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For confirmation, at least two to three characteristic ions for this compound should be monitored.

d. Procedure:

  • Prepare a calibration curve by injecting a series of this compound standards of known concentrations containing the internal standard.

  • Inject the sample extracts (those that were presumptive positive by immunoassay) into the GC-MS system.

  • Acquire the data in either full scan or SIM mode.

  • Identify this compound in the samples by comparing the retention time and the ratio of the monitored ions to those of the analytical standard.

  • Quantify the concentration of this compound in the samples using the calibration curve and the response of the internal standard.

Conclusion

The combination of immunoassay for high-throughput screening and GC-MS for confirmation provides a robust and efficient strategy for the analysis of this compound in various matrices. While immunoassays are valuable for rapidly identifying potentially contaminated samples, the high specificity and sensitivity of GC-MS are essential for providing the definitive, legally defensible data required for many research and regulatory applications. The experimental protocols and performance data presented in this guide offer a framework for laboratories to establish and validate their own analytical workflows for this compound, ensuring the generation of high-quality and reliable results.

Unmasking Methoxychlor's Hormonal Cross-Talk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for environmental contaminants to interfere with hormonal pathways is paramount. This guide provides a comparative assessment of the cross-reactivity of methoxychlor and its primary metabolite, HPTE, in key hormone assays, supported by experimental data and detailed protocols.

This compound, an organochlorine pesticide, has long been scrutinized for its potential as an endocrine-disrupting chemical. While its own activity is relatively low, its metabolic conversion to 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) significantly amplifies its ability to interact with hormone receptors. This guide delves into the specifics of this interaction, comparing its effects across estrogen, androgen, and progesterone receptor assays.

Quantitative Cross-Reactivity Assessment

The following table summarizes the quantitative data on the cross-reactivity of this compound and its metabolite, HPTE, with the Estrogen Receptor (ER), Androgen Receptor (AR), and Progesterone Receptor (PR). It is important to note that while this compound itself shows weak to no binding, its metabolite HPTE is a potent actor, particularly at estrogen receptors.

CompoundAssay TypeReceptorSpeciesResult TypeValueReference
This compound (95% purity)Competitive BindingEstrogen Receptor (ER)Rat Uterine CytosolRelative Binding Affinity (RBA) vs. EstradiolWeak Affinity[1]
This compound (99% purity)Competitive BindingEstrogen Receptor (ER)Rat Uterine CytosolRBA vs. EstradiolNo Competition[1]
HPTECompetitive BindingEstrogen Receptor α (ERα)Human (recombinant)RBA vs. Estradiol0.004[2]
HPTECompetitive BindingEstrogen Receptor β (ERβ)Human (recombinant)RBA vs. Estradiol0.02[2]
HPTEReporter Gene AssayEstrogen Receptor α (ERα)Human (HepG2 cells)Agonist ActivityYes[3]
HPTEReporter Gene AssayEstrogen Receptor β (ERβ)Human (HepG2 cells)Antagonist ActivityYes[3]
This compoundReporter Gene AssayAndrogen Receptor (AR)Chinese Hamster Ovary (CHO) cellsAntagonist ActivityYes[4]
HPTEReporter Gene AssayAndrogen Receptor (AR)Human (HepG2 cells)Antagonist ActivityYes[3]
This compound & HPTEProgesterone Receptor (PR) Assays---No direct binding or reporter gene activity data available. Studies indicate HPTE inhibits progesterone production via enzymatic inhibition, not direct receptor interaction.[5][6][7]

Experimental Protocols

Accurate assessment of endocrine disruption potential relies on robust and reproducible experimental methods. Below are detailed methodologies for key assays used to determine the cross-reactivity of compounds like this compound.

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to the natural ligand, 17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • [³H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (e.g., this compound, HPTE)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Cytosol Preparation: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors. The protein concentration is determined.[8]

  • Assay Setup: In assay tubes, a fixed concentration of [³H]-17β-estradiol and a specific amount of uterine cytosol are incubated with increasing concentrations of the unlabeled test compound or 17β-estradiol.[8]

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound [³H]-17β-estradiol. The tubes are centrifuged, and the supernatant containing the receptor-bound radioligand is collected.[8]

  • Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: A standard curve is generated using the unlabeled 17β-estradiol data. The concentration of the test compound that inhibits 50% of the [³H]-17β-estradiol binding (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of the test compound to the IC50 of 17β-estradiol.[8]

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., CHO, HepG2) that does not endogenously express AR.[4]

  • An expression vector containing the human androgen receptor gene.[4]

  • A reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).[4]

  • A transfection reagent.

  • Cell culture medium and reagents.

  • Test compound (e.g., this compound), a known AR agonist (e.g., dihydrotestosterone - DHT), and a known antagonist (e.g., flutamide).

  • Luciferase assay substrate and a luminometer.

Procedure:

  • Cell Culture and Transfection: Cells are cultured and then co-transfected with the androgen receptor expression vector and the reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.[4]

  • Treatment: After transfection, the cells are treated with the test compound alone (to test for agonist activity) or in combination with a known AR agonist like DHT (to test for antagonist activity).[3][4]

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[4]

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to the control vector activity (if used). For agonist testing, the activity is compared to the vehicle control. For antagonist testing, the reduction in DHT-induced activity is quantified. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Progesterone Receptor Reporter Gene Assay

While direct binding data for this compound is unavailable, a similar reporter gene assay can be used to screen for potential progestogenic or anti-progestogenic activity.

Materials:

  • A suitable mammalian cell line.

  • An expression vector for the human progesterone receptor.

  • A reporter vector with a luciferase gene driven by a progesterone-responsive element (PRE).

  • Transfection reagent and cell culture supplies.

  • Test compound, a known PR agonist (e.g., progesterone or R5020), and a known antagonist.

  • Luciferase assay system.

Procedure:

  • Transfection: Co-transfect the chosen cell line with the progesterone receptor expression vector and the PRE-luciferase reporter vector.

  • Treatment: Treat the transfected cells with the test compound to assess for agonist effects or co-treat with a PR agonist to evaluate antagonist effects.

  • Incubation: Incubate the cells to allow for potential PR-mediated gene expression.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity.

  • Analysis: Analyze the data to determine if the test compound exhibits any progestogenic or anti-progestogenic activity by comparing the luciferase expression levels to the respective controls.

Signaling Pathways and Experimental Workflow

Visualizing the complex signaling cascades and the experimental process is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these pathways and a general workflow for assessing cross-reactivity.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP ER-HSP Complex Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Nuclear Translocation Transcription Gene Transcription ERE->Transcription Activation Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binding cluster_nucleus cluster_nucleus Dimerized_AR->cluster_nucleus Nuclear Translocation Transcription Gene Transcription ARE->Transcription Activation Progesterone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binding PR_HSP PR-HSP Complex Dimerized_PR Dimerized PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binding cluster_nucleus cluster_nucleus Dimerized_PR->cluster_nucleus Nuclear Translocation Transcription Gene Transcription PRE->Transcription Activation Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion A Select Test Compound (e.g., this compound, HPTE) B Prepare Reagents & Cell Cultures (ER, AR, PR assays) A->B C Perform Receptor Binding Assays B->C D Perform Reporter Gene Assays B->D E Calculate Binding Affinity (IC50, RBA) C->E F Determine Functional Activity (EC50/IC50, Agonist/Antagonist) D->F G Compare Cross-Reactivity Across Hormone Receptors E->G F->G H Assess Endocrine Disruption Potential G->H

References

A Comparative Analysis of the Estrogenic Potency of Methoxychlor and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic potency of the organochlorine pesticide methoxychlor and its primary metabolite, 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). The information presented is supported by experimental data from various in vitro and in vivo studies, offering valuable insights for researchers in toxicology, endocrinology, and drug development.

Metabolic Activation of this compound

This compound itself is considered a proestrogen, meaning it has weak estrogenic activity until it is metabolized in the body.[1][2] The primary pathway for its activation is through O-demethylation in the liver, which converts this compound into its more potent phenolic metabolites.[3][4] The most significant of these is the bis-phenolic metabolite, HPTE, which is largely responsible for the estrogenic effects observed after exposure to this compound.[3]

This compound This compound Liver (O-demethylation) Liver (O-demethylation) This compound->Liver (O-demethylation) HPTE HPTE Mono-demethylated metabolite Mono-demethylated metabolite Mono-demethylated metabolite->Liver (O-demethylation) Liver (O-demethylation)->HPTE Liver (O-demethylation)->Mono-demethylated metabolite

Caption: Metabolic conversion of this compound to HPTE.

Comparative Estrogenic Potency: A Data-Driven Overview

The estrogenic potency of this compound and HPTE has been evaluated using various experimental models. The data consistently demonstrates that HPTE is a significantly more potent estrogenic compound than its parent compound, this compound.

CompoundAssay TypeReceptorRelative Potency/Binding AffinityReference
This compound Estrogen Receptor BindingERα~1,000-14,000 times less potent than 17β-estradiol[5][6]
HPTE Estrogen Receptor BindingERα~100 times more active than this compound[3][4]
HPTE Estrogen Receptor BindingERαRelative Binding Affinity: 0.004 (E2 = 1.0)[3][4]
HPTE Estrogen Receptor BindingERβRelative Binding Affinity: 0.02 (E2 = 1.0)[3][4]
HPTE Transcriptional Activation (HepG2 cells)human ERαEC50: ~5 x 10⁻⁸ M[3]
HPTE Transcriptional Activation (HepG2 cells)rat ERαEC50: ~10⁻⁸ M[3]
HPTE Transcriptional Activation (HepG2 cells)human ERβMinimal agonist activity, acts as an antagonist[3]
HPTE Transcriptional Activation (HepG2 cells)rat ERβMinimal agonist activity, acts as an antagonist[3]

EC50: Half maximal effective concentration. E2: 17β-estradiol.

The data clearly indicates that while this compound has weak estrogenic properties, its metabolite HPTE is a potent estrogen receptor agonist, particularly for ERα.[3][4] Interestingly, HPTE displays differential activity between the two estrogen receptor subtypes, acting as an agonist for ERα and an antagonist for ERβ.[3][4] This differential activity may contribute to some of the unique in vivo effects of this compound that differ from those of estradiol.[3]

Mechanism of Action: The Estrogen Receptor Signaling Pathway

The biological effects of estrogens are primarily mediated through two estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[7][8] The signaling process can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

  • Ligand Binding: Estrogenic compounds like HPTE enter the target cell and bind to ERs located in the nucleus.[8]

  • Dimerization and DNA Binding: This binding induces a conformational change in the receptor, causing it to dimerize.[8] The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8][9][10]

  • Gene Transcription: The binding of the ER complex to EREs, along with the recruitment of co-regulatory proteins, modulates the transcription of target genes, leading to a physiological response.[7][9]

Non-Genomic Pathway: A subpopulation of ERs is located at the plasma membrane.[10] Binding of estrogenic compounds to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, which in turn can influence downstream transcription factors.[10][11]

cluster_0 Cell Membrane cluster_2 Nucleus Estrogen Estrogen mER Membrane ER Estrogen->mER Signaling Cascades MAPK/PI3K Pathways mER->Signaling Cascades ER Nuclear ER ERE Estrogen Response Element ER->ERE Gene Transcription Gene Transcription ERE->Gene Transcription Estrogen_n Estrogen Estrogen_n->ER

Caption: Estrogen receptor signaling pathway.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to determine the estrogenic potency of this compound and its metabolites.

Competitive Estrogen Receptor Binding Assay

This in vitro assay is used to determine the relative affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol.

  • Objective: To measure the ability of this compound and HPTE to compete with radiolabeled 17β-estradiol ([³H]E₂) for binding to ERα and ERβ.

  • Methodology:

    • Recombinant ERα or ERβ protein is incubated with a constant concentration of [³H]E₂.

    • Increasing concentrations of the unlabeled test compound (this compound or HPTE) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound [³H]E₂ is separated from the unbound [³H]E₂.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined.

    • The relative binding affinity (RBA) is calculated by dividing the IC50 of 17β-estradiol by the IC50 of the test compound and multiplying by 100.[3][4]

Transient Transfection and Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

  • Objective: To quantify the estrogenic (agonist) or anti-estrogenic (antagonist) activity of this compound and HPTE.

  • Methodology:

    • A suitable mammalian cell line that does not endogenously express ERs (e.g., HepG2 human hepatoma cells) is used.[3]

    • The cells are transiently transfected with two plasmids:

      • An expression vector containing the gene for either human or rat ERα or ERβ.

      • A reporter plasmid containing an estrogen-responsive promoter element (e.g., complement 3 gene promoter) linked to a reporter gene (e.g., luciferase).[4]

    • After transfection, the cells are treated with various concentrations of the test compound (for agonist activity) or the test compound in the presence of 17β-estradiol (for antagonist activity).[3][4]

    • The cells are incubated to allow for receptor activation and reporter gene expression.

    • The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • The results are expressed as the fold induction of reporter activity over the vehicle control. The EC50 value is calculated for agonist activity.

Uterotrophic Assay

This in vivo assay is a well-established method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[12][13]

  • Objective: To determine the in vivo estrogenic effects of this compound and its metabolites.

  • Methodology:

    • Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.

    • The animals are treated with the test compound or a vehicle control for a specified period (e.g., 3 consecutive days).[12][13]

    • At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

    • A statistically significant increase in uterine weight compared to the control group indicates an estrogenic effect.[12][13]

References

Inter-Laboratory Validation of a Novel Methoxychlor Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel analytical method for methoxychlor detection, utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, against established conventional methods. The supporting data is a synthesis of findings from various inter-laboratory and single-laboratory validation studies.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the novel QuEChERS-based method and conventional analytical methods for this compound analysis. The data represents typical performance characteristics observed in validation studies.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

ParameterNovel Method (QuEChERS)Conventional Method (LLE/SPE)Key Advantages of Novel Method
Recovery 70-120%[1]71-104%[2]High and consistent recovery with reduced solvent usage.
Relative Standard Deviation (RSD) <5% - <20%[1]Variable, dependent on matrixImproved precision and reproducibility.
Solvent Consumption LowHighMore environmentally friendly and cost-effective.
Sample Throughput HighLow to MediumFaster sample processing time.
Complexity LowMedium to HighSimplified workflow.

Table 2: Comparison of Instrumental Analysis Techniques for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.001 - 2.0 µg/L (depending on matrix and instrument)[2]Generally offers higher sensitivity than GC-MS for many pesticides.
Limit of Quantitation (LOQ) 0.004 - 5 µg/kg (depending on matrix)[1]Typically lower than GC-MS.
Specificity HighVery High
Throughput HighHigh
Primary Application Analysis of volatile and semi-volatile compounds.Analysis of a wider range of polar and non-polar compounds.

Experimental Protocols

Novel Method: QuEChERS Sample Preparation followed by GC-MS Analysis

This protocol is a generalized procedure based on the principles of the QuEChERS method.

1. Sample Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously again for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: 1 µL of the final extract.

  • Inlet: Pulsed splitless mode.

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity and sensitivity.

Established Method: Solid-Phase Extraction (SPE) followed by GC-ECD Analysis

This protocol outlines a conventional method for this compound analysis.

1. Sample Extraction:

  • A known volume or weight of the sample is mixed with an appropriate organic solvent (e.g., hexane).

  • The mixture is shaken or sonicated to extract the this compound.

  • The organic layer is collected.

2. Solid-Phase Extraction (SPE) Cleanup:

  • The extract is passed through an SPE cartridge (e.g., Florisil or C18) to remove interfering matrix components.[2]

  • The cartridge is washed with a weak solvent to elute interferences.

  • This compound is then eluted with a stronger solvent.

  • The eluate is concentrated to a small volume.

3. GC-ECD Analysis:

  • Injection: 1 µL of the concentrated extract.

  • Inlet: Splitless mode.

  • Column: A suitable capillary column for organochlorine pesticide analysis.

  • Carrier Gas: Nitrogen or Helium.

  • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.[2]

Mandatory Visualization

experimental_workflow cluster_novel Novel Method (QuEChERS) cluster_established Established Method (LLE/SPE) N1 Sample Homogenization N2 Acetonitrile Extraction & Salting Out N1->N2 N3 Centrifugation N2->N3 N4 Dispersive SPE Cleanup N3->N4 N5 GC-MS/MS or LC-MS/MS Analysis N4->N5 E1 Sample Preparation E2 Liquid-Liquid or Solid-Phase Extraction E1->E2 E3 Solvent Evaporation/Concentration E2->E3 E4 Cleanup (e.g., Florisil Column) E3->E4 E5 GC-ECD or GC-MS Analysis E4->E5 signaling_pathway cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (on DNA) ER->ERE Translocates to nucleus and binds Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1 up) Gene_Expression->Cell_Cycle Apoptosis Inhibition of Apoptosis (e.g., p21, Bax down) Gene_Expression->Apoptosis MXC This compound (or its active metabolites) MXC->ER Binds to

References

Methoxychlor in the Crosshairs: A Comparative Analysis of its Impact on Reproductive Health Against Other Endocrine Disruptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the distinct and overlapping reproductive toxicities of the organochlorine pesticide methoxychlor when compared to other prevalent endocrine-disrupting chemicals (EDCs) such as Bisphenol A (BPA) and various phthalates. This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comparative overview of their effects on male and female reproductive health, supported by detailed experimental methodologies and visual representations of the underlying biological pathways.

Endocrine disruptors are exogenous substances that interfere with the body's hormonal systems, and their impact on reproductive health is a growing concern.[1] this compound, a proestrogenic pesticide, exerts its effects primarily after being metabolized into more potent estrogenic compounds.[2] In contrast, BPA and phthalates, commonly found in plastics and consumer products, can directly interact with hormonal signaling pathways.[3][4] Understanding the comparative toxicology of these compounds is crucial for risk assessment and the development of safer alternatives.

Comparative Analysis of Reproductive Toxicity

The following tables summarize quantitative data from rodent studies, providing a comparative look at the effects of this compound, BPA, and the phthalate DEHP on key reproductive endpoints. It is important to note that experimental conditions such as species, strain, dose, and duration of exposure can vary between studies, influencing the observed outcomes.

Table 1: Comparative Effects on Female Reproductive Parameters

ParameterThis compoundBisphenol A (BPA)Di(2-ethylhexyl) phthalate (DEHP)
Uterine Weight Increased uterine weight in prepubertal rats (50 mg/kg, oral)[5][6]Increased uterine weight in prepubertal rats (200-400 mg/kg, oral)[5]No significant change in uterine weight in immature female rats[7]
Vaginal Opening Advanced age at vaginal opening in prepubertal rats (50 mg/kg, oral)[5][6]No effect on the age of vaginal opening in rats (up to 400 mg/kg)[5][6]Delayed puberty onset in female mice[8]
Estrous Cyclicity Disrupted estrous cycles in adult rats[6]Altered estrous cyclicity in rats[3]Disrupted estrous cyclicity in mice[7]
Fertility Reduced fertility in female rats[9]Potential for decreased female fertility[3]Reduced fertility in female mice[7]
Folliculogenesis Inhibited folliculogenesis in female rats[10]Disruption in oocyte maturation[3]Decreased number of antral follicles in mice[8]

Table 2: Comparative Effects on Male Reproductive Parameters

ParameterThis compoundBisphenol A (BPA)Di(2-ethylhexyl) phthalate (DEHP)
Testicular Weight Reduced testicular weight in rats[10]Suggestive evidence for altered reproductive hormone and semen quality[3]Seminiferous tubule atrophy[11]
Spermatogenesis Inhibited spermatogenesis in male rats[10]Suggestive declines in semen quality parameters and increased sperm DNA damage[3]30% reduction in daily sperm production in mice[11]
Sperm Count Reduced epididymal sperm count in mice[11]Suggestive declines in sperm concentration[3]70% reduction in epididymal sperm count in mice[11]
Hormone Levels Altered hormone levels in the blood[9]Altered reproductive hormone levels[3]Decreased intratesticular testosterone[11]

Signaling Pathways and Mechanisms of Action

The reproductive toxicity of these endocrine disruptors stems from their interference with key signaling pathways. This compound's primary mechanism involves its metabolic activation to estrogenic compounds that then interact with estrogen receptors. BPA can bind to both estrogen and androgen receptors, while phthalates can exhibit anti-androgenic activity and interfere with steroidogenesis.

Metabolic Activation and Estrogenic Action of this compound Metabolic Activation and Estrogenic Action of this compound This compound This compound Metabolites HPTE, Mono-OH-MXC This compound->Metabolites Metabolism (Liver) ER Estrogen Receptor (ERα, ERβ) Metabolites->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Altered Gene Transcription ERE->GeneTranscription ReproductiveEffects Adverse Reproductive Effects GeneTranscription->ReproductiveEffects

Metabolic activation of this compound and its estrogenic action.

Interference of EDCs with Steroid Hormone Signaling Interference of EDCs with Steroid Hormone Signaling cluster_EDCs Endocrine Disruptors cluster_Receptors Hormone Receptors cluster_CellularResponse Cellular Response This compound This compound Metabolites ER Estrogen Receptor (ER) This compound->ER Agonist BPA Bisphenol A BPA->ER Agonist AR Androgen Receptor (AR) BPA->AR Antagonist Phthalates Phthalates Phthalates->AR Antagonist GeneExpression Altered Gene Expression ER->GeneExpression AR->GeneExpression ReproductiveToxicity Reproductive Toxicity GeneExpression->ReproductiveToxicity

Comparative interference of EDCs with hormone receptors.

Experimental Protocols

The following are summaries of standardized experimental protocols frequently used to assess the reproductive toxicity of endocrine disruptors.

Two-Generation Reproduction Toxicity Study (OECD Guideline 416)

This in vivo assay is designed to provide comprehensive information on the effects of a test substance on all phases of the reproductive cycle.[12][13]

  • Test System: Typically, Sprague-Dawley rats are used.[12]

  • Administration: The test substance is administered daily to parental (F0) animals, usually in the diet or by gavage, starting before mating and continuing through the weaning of the F1 generation. Selected F1 offspring are then exposed to the substance and mated to produce an F2 generation.[14]

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and parturition. Gross necropsy and histopathology of reproductive organs are also performed.[13]

    • Offspring: Viability, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., age at vaginal opening or preputial separation).[13]

  • Data Analysis: Reproductive indices (e.g., mating, fertility, gestation) and offspring data are statistically analyzed to determine the no-observed-adverse-effect level (NOAEL).[15]

Two_Generation_Reproductive_Toxicity_Study_Workflow Two-Generation Reproductive Toxicity Study Workflow start F0 Generation (Parental) dosing_f0 Dosing (pre-mating, gestation, lactation) start->dosing_f0 mating_f0 Mating dosing_f0->mating_f0 birth_f1 F1 Generation Born mating_f0->birth_f1 weaning_f1 F1 Weaning & Selection birth_f1->weaning_f1 dosing_f1 F1 Dosing weaning_f1->dosing_f1 mating_f1 F1 Mating dosing_f1->mating_f1 birth_f2 F2 Generation Born mating_f1->birth_f2 end Terminal Sacrifice & Analysis birth_f2->end

Workflow for an OECD 416 study.
In Vitro Steroidogenesis Assay (H295R cells; OECD Guideline 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[16]

  • Test System: The human adrenocortical carcinoma cell line H295R is used as it expresses all the key enzymes for steroidogenesis.[17][18]

  • Procedure:

    • H295R cells are cultured in multi-well plates.

    • The cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • The cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods like LC-MS/MS.

    • Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.[17]

  • Data Analysis: The hormone concentrations from treated cells are compared to those of vehicle controls and positive controls (e.g., forskolin as an inducer and prochloraz as an inhibitor) to identify substances that either induce or inhibit steroidogenesis.[17]

Computer-Assisted Sperm Analysis (CASA)

CASA provides objective and quantitative measurements of sperm motility and kinematics.[19]

  • Sample Preparation: Sperm are typically collected from the cauda epididymis and diluted in an appropriate medium that maintains sperm viability and motility.[19]

  • Analysis: The sperm suspension is loaded into a specialized counting chamber of a known depth. A microscope equipped with a camera captures video sequences of the sperm. The CASA software then analyzes these sequences to determine various parameters.[20][21]

  • Key Parameters Measured:

    • Motility: Percentage of motile, progressively motile, and non-motile sperm.[22]

    • Velocity: Curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).[22]

    • Kinematics: Amplitude of lateral head displacement (ALH) and beat cross frequency (BCF).[22]

  • Standardization: It is crucial to standardize factors such as sample collection, dilution medium, chamber depth, and instrument settings to ensure the accuracy and reproducibility of the data.[19]

Conclusion

The available evidence clearly demonstrates that this compound, BPA, and phthalates all pose significant risks to reproductive health, albeit through partially different mechanisms and with varying potencies for specific endpoints. This compound's proestrogenic nature after metabolic activation leads to potent estrogenic effects. BPA exhibits a broader range of receptor interactions, affecting both estrogenic and androgenic pathways. Phthalates are primarily recognized for their anti-androgenic effects and disruption of steroidogenesis. This comparative guide underscores the importance of continued research to understand the complex interactions of these and other endocrine disruptors and to inform regulatory decisions aimed at protecting human reproductive health.

References

Methoxychlor Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is paramount. This guide provides a comparative study of methoxychlor degradation in soil under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, supported by experimental data.

This compound, an organochlorine pesticide, exhibits significantly different degradation patterns depending on the presence of oxygen in the soil environment. Overall, scientific evidence demonstrates that this compound is more rapidly and extensively degraded under anaerobic conditions compared to aerobic conditions.[1][2][3][4] Under aerobic conditions, this compound shows greater persistence in the soil.[5][6]

Quantitative Degradation Data

The following table summarizes the key quantitative data on this compound degradation, highlighting the disparities between aerobic and anaerobic soil environments.

ParameterAerobic ConditionsAnaerobic ConditionsSource(s)
Half-life (t½) >100 days<30 days; approximately 3 months[6]
Degradation after 3 months Negligible~90% primary degradation[1][2]
Primary Degradation Mechanism Slow biodegradationReductive dechlorination[1][2]

Degradation Pathways

The transformation of this compound in soil follows distinct pathways under aerobic and anaerobic conditions. Anaerobic degradation is primarily characterized by reductive dechlorination, a process where chlorine atoms are removed from the this compound molecule.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of this compound is slow. The primary transformation products include mono- and di-hydroxy derivatives resulting from the hydroxylation of the phenyl rings. Dechlorinated products can also be formed by bacteria.[7]

Aerobic_Degradation This compound This compound Mono_Di_Hydroxy Mono- and Di-hydroxy derivatives This compound->Mono_Di_Hydroxy Hydroxylation Dechlorinated_Products Dechlorinated Products This compound->Dechlorinated_Products Bacterial Action Further_Degradation Further Degradation (Slow) Mono_Di_Hydroxy->Further_Degradation Dechlorinated_Products->Further_Degradation

Aerobic degradation pathway of this compound in soil.
Anaerobic Degradation Pathway

In the absence of oxygen, this compound undergoes a more rapid transformation. The initial and critical step is reductive dechlorination, leading to the formation of 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane (DDM). This is followed by further dechlorination and other transformations.

Anaerobic_Degradation This compound This compound DDM 1,1-dichloro-2,2-bis (p-methoxyphenyl)ethane (DDM) This compound->DDM Reductive Dechlorination DDE_analog 1,1-dichloro-2,2-bis (p-methoxyphenyl)ethylene DDM->DDE_analog Dehydrochlorination Further_Products Mono- and Di-hydroxy derivatives DDM->Further_Products Hydroxylation

Anaerobic degradation pathway of this compound in soil.

Experimental Protocols

The following provides a generalized methodology for studying this compound degradation in soil under controlled laboratory settings.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Sample Collection Sieving Sieving & Sieving Soil_Collection->Sieving Microcosm_Prep Microcosm Preparation Sieving->Microcosm_Prep Spiking Spiking with 14C-Methoxychlor Microcosm_Prep->Spiking Aerobic_Inc Aerobic Incubation (e.g., continuous airflow) Spiking->Aerobic_Inc Anaerobic_Inc Anaerobic Incubation (e.g., N2 atmosphere, flooding) Spiking->Anaerobic_Inc Sampling Periodic Sampling Aerobic_Inc->Sampling CO2_Trapping 14CO2 Trapping (Mineralization) Aerobic_Inc->CO2_Trapping Anaerobic_Inc->Sampling Anaerobic_Inc->CO2_Trapping Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis CO2_Trapping->Analysis

References

Validating Biomarkers for Methoxychlor Exposure in Wildlife: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The organochlorine pesticide methoxychlor, a known endocrine disruptor, poses a significant threat to wildlife health. Accurate assessment of exposure is crucial for understanding its ecological impact and for developing effective mitigation strategies. This guide provides a comparative analysis of key biomarkers used to detect this compound exposure in various wildlife species, supported by experimental data and detailed methodologies.

Executive Summary

This guide evaluates three primary categories of biomarkers for this compound exposure:

  • Vitellogenin (VTG) Induction: A well-established and sensitive biomarker, particularly in fish and amphibians.

  • Hormonal Alterations: Changes in circulating levels of reproductive hormones such as testosterone and estradiol.

  • Gene Expression Analysis: Quantification of this compound-responsive gene transcripts, including those for estrogen receptors and vitellogenin.

The selection of an appropriate biomarker depends on the species, the desired sensitivity, and the available resources. While vitellogenin induction is a robust indicator of estrogenic exposure, a multi-biomarker approach, combining protein-level, hormonal, and gene-expression analyses, provides a more comprehensive and validated assessment of this compound's impact on wildlife.

Data Presentation: Comparative Analysis of Biomarkers

The following tables summarize quantitative data on the performance of different biomarkers for this compound exposure in various wildlife species.

Table 1: Vitellogenin (VTG) Induction in Fish Exposed to this compound

SpeciesExposure Concentration (µg/L)DurationVTG Induction (plasma/whole-body)MethodReference(s)
Sheepshead Minnow (Cyprinodon variegatus)2.55 daysSignificantly elevated plasma VTGELISA[1]
Sheepshead Minnow (Cyprinodon variegatus)5.642 daysSustained dose-dependent increase in plasma VTGELISA[1]
Zebrafish (Danio rerio)514 daysInduction of VTG in malesProtein Electrophoresis & Western Blot[2][3]
Zebrafish (Danio rerio)5014 daysSignificant induction of VTG in malesProtein Electrophoresis & Western Blot[2][3]

Table 2: Hormonal Alterations in Wildlife Exposed to this compound and other Endocrine Disruptors

SpeciesCompoundExposure DetailsHormonal ChangeAnalytical MethodReference(s)
Feral Male Carp (Cyprinus carpio)Sewage Treatment EffluentField exposureReduced serum testosteroneRadioimmunoassay (RIA)[4]
Hibernating LizardsS-Metolachlor & Metolachlor Oxanilic Acid45 days soil exposureSignificantly decreased testosterone (males)Not Specified[5][6][7]
Hibernating LizardsS-Metolachlor45 days soil exposureSignificantly increased estradiol (females)Not Specified[5][6][7]

Table 3: Gene Expression Changes in Wildlife Exposed to this compound

SpeciesExposure ConcentrationDurationGeneFold ChangeMethodReference(s)
Sheepshead Minnow (Cyprinodon variegatus)Dose-dependentUp to 42 daysVTG mRNARapid, dose-dependent increaseNot Specified[1]
Male Xenopus laevis2.96 µg/L EE296 hoursVTG mRNASignificantly inducedReal-time PCR[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.

Protocol 1: Quantification of Vitellogenin (VTG) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on established methods for fish plasma.

1. Sample Collection and Preparation:

  • Collect blood from the caudal vein of the fish using a heparinized syringe.

  • Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

2. ELISA Procedure (Competitive ELISA):

  • Coat a 96-well microtiter plate with purified VTG standard overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Prepare a standard curve using serial dilutions of the purified VTG standard.

  • Add plasma samples and standards to the wells, followed by the addition of a primary anti-VTG antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the VTG concentration in the samples by comparing their absorbance to the standard curve.

Protocol 2: Quantification of Steroid Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the analysis of testosterone and estradiol in wildlife plasma or serum.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Add internal standards (deuterated testosterone and estradiol) to the plasma/serum sample.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Separate the hormones using a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect and quantify the hormones using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Develop a calibration curve using standards of known concentrations to quantify the hormone levels in the samples.

Protocol 3: Gene Expression Analysis by Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the expression of estrogen receptor (ER) and vitellogenin (VTG) genes.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the target tissue (e.g., liver) using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

2. Real-Time PCR:

  • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene (ER or VTG) and a reference gene (e.g., β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Mandatory Visualization

Signaling Pathway of this compound's Endocrine Disruption

Methoxychlor_Pathway cluster_Exposure Exposure cluster_Metabolism Metabolism (Liver) cluster_Cellular_Action Cellular Action cluster_Response Biological Response MXC This compound (MXC) HPTE 2,2-bis(p-hydroxyphenyl) -1,1,1-trichloroethane (HPTE) MXC->HPTE CYP450 (Demethylation) ER Estrogen Receptor (ER) HPTE->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression VTG_Gene Vitellogenin (VTG) Gene Gene_Expression->VTG_Gene Upregulation Hormone_Imbalance Hormone Imbalance (↓Testosterone, ↑Estradiol) Gene_Expression->Hormone_Imbalance VTG_Protein Vitellogenin Protein VTG_Gene->VTG_Protein Translation Reproductive_Effects Adverse Reproductive Effects VTG_Protein->Reproductive_Effects Hormone_Imbalance->Reproductive_Effects

Caption: this compound's mechanism of endocrine disruption.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_Exposure Exposure Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase cluster_Validation Validation Phase Wildlife Wildlife Species (Fish, Amphibians, Reptiles, Birds) MXC_Exposure This compound Exposure (Dose-Response) Wildlife->MXC_Exposure Control Control Group (No Exposure) Wildlife->Control Blood_Sampling Blood/Plasma/Serum Collection MXC_Exposure->Blood_Sampling Tissue_Sampling Tissue Collection (Liver, Gonads) MXC_Exposure->Tissue_Sampling Control->Blood_Sampling Control->Tissue_Sampling VTG_Analysis Vitellogenin Analysis (ELISA) Blood_Sampling->VTG_Analysis Hormone_Analysis Hormone Analysis (LC-MS/MS) Blood_Sampling->Hormone_Analysis Gene_Analysis Gene Expression Analysis (qPCR) Tissue_Sampling->Gene_Analysis Data_Comparison Comparative Data Analysis VTG_Analysis->Data_Comparison Hormone_Analysis->Data_Comparison Gene_Analysis->Data_Comparison Biomarker_Validation Biomarker Validation (Sensitivity, Specificity, Dose-Response) Data_Comparison->Biomarker_Validation

Caption: Experimental workflow for validating this compound biomarkers.

References

A Comparative Guide to Sorbents for Methoxychlor Removal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent and toxic nature of the organochlorine pesticide methoxychlor necessitates effective removal strategies from contaminated water sources. Adsorption has emerged as a widely studied and effective method for this purpose, with various sorbent materials demonstrating significant potential. This guide provides a comparative assessment of the efficacy of three common sorbents—activated carbon, biochar, and bentonite clay—for the removal of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate material for research and application purposes.

Comparative Efficacy of Sorbents for this compound Removal

The performance of different sorbents is influenced by a multitude of factors including their specific surface area, pore size distribution, surface chemistry, and the experimental conditions under which they are tested. Below is a summary of quantitative data from various studies, highlighting the adsorption capacities and removal efficiencies of activated carbon, biochar, and bentonite clay for this compound and structurally similar pesticides.

Sorbent MaterialTarget PesticideAdsorption Capacity (mg/g)Removal Efficiency (%)Key Experimental ConditionsReference(s)
Activated Carbon
Carbon SlurryThis compound36.06Not ReportedpH: 6.5, Temp: 25°C, Adsorbent Dose: 0.025 g/L, Time: 90 min[1]
Microporous Activated Carbon (from waste tires)This compoundNot Reported70-90%Fixed-bed adsorption[2]
Biochar
Walnut Shell BiocharMetolachlor96.1587.89%Not specified[3][4]
Cow Dung BiocharMetolachlor37.8852.91%Not specified[3][4]
Corn Cob BiocharMetolachlor11.9810.91%Not specified[3][4]
Bentonite Clay
Natural BentoniteChlorothalonilNot ReportedNot ReportedAcid activation can enhance adsorption[5]
Modified BentoniteVarious PesticidesVaries30-100%Modification with organic cations or Fe³⁺ improves performance[6]

*Note: Data for Metolachlor and Chlorothalonil are used as proxies for this compound due to a lack of directly comparable, published data for this compound on these specific biochar and bentonite types under similar conditions. Metolachlor, a chloroacetanilide herbicide, and Chlorothalonil, a broad-spectrum fungicide, share structural similarities with the organochlorine pesticide this compound, suggesting potentially analogous adsorption behaviors.

Detailed Experimental Protocols

Reproducibility and comparability of results are paramount in scientific research. The following sections detail the typical experimental protocols employed in batch adsorption studies for assessing the efficacy of the discussed sorbents.

Activated Carbon (Carbon Slurry)

A study on the removal of this compound using a chemically treated and activated carbon slurry produced from fuel-oil-based industrial generators provides a clear experimental protocol.[1]

  • Sorbent Preparation: The carbon slurry is chemically treated and activated, though specific details of this process are proprietary to the study.

  • Batch Adsorption Experiments:

    • A standard stock solution of this compound is prepared in a suitable solvent and then diluted to the desired initial concentration in deionized water.

    • A specific dose of the carbon slurry (e.g., 0.025 g/L) is added to a known volume of the this compound solution.[1]

    • The pH of the solution is adjusted to a specific value (e.g., 6.5) using dilute acid or base.[1]

    • The mixture is agitated in a shaker at a constant temperature (e.g., 25°C) for a predetermined contact time (e.g., 90 minutes) to reach equilibrium.[1]

    • After equilibration, the solution is filtered to separate the adsorbent.

    • The concentration of this compound remaining in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • The amount of this compound adsorbed per unit mass of the adsorbent (qe) is calculated using the formula: qe = (C0 - Ce) * V / m where C0 and Ce are the initial and equilibrium concentrations of this compound (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Biochar

While direct experimental data for this compound on various biochars is limited, studies on the adsorption of the herbicide metolachlor provide a generalizable protocol.[3][4][7]

  • Sorbent Preparation: Biochar is produced by pyrolyzing biomass (e.g., walnut shells, cow dung, corn cobs) at a specific temperature in an oxygen-limited environment. The resulting biochar is then ground and sieved to obtain a uniform particle size.

  • Batch Adsorption Experiments:

    • A stock solution of the target pesticide is prepared and diluted to various initial concentrations.

    • A fixed amount of biochar is added to flasks containing the pesticide solutions at a specific solid-to-solution ratio.

    • The flasks are sealed and agitated in a constant temperature shaker for a sufficient time to ensure equilibrium is reached.

    • The suspension is then centrifuged and filtered.

    • The concentration of the pesticide in the supernatant is analyzed.

    • Adsorption isotherms (e.g., Langmuir and Freundlich models) are often used to model the equilibrium data and determine the maximum adsorption capacity.[8][9][10][11][12]

Bentonite Clay

The adsorption of pesticides onto bentonite clay can be assessed using a standard batch equilibrium method.[5][6]

  • Sorbent Preparation: Natural bentonite may be used directly or modified to enhance its adsorption capacity. Modifications can include acid activation or intercalation with polycations.[5]

  • Batch Adsorption Experiments:

    • A known weight of bentonite is mixed with a pesticide solution of a specific concentration in a centrifuge tube or flask.

    • The mixture is shaken for a predetermined period (e.g., 24 hours) at a constant temperature to achieve equilibrium.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of the pesticide in the supernatant is measured.

    • The amount of pesticide adsorbed is calculated as the difference between the initial and final concentrations in the solution.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process for evaluating sorbent efficacy, the following diagram illustrates a typical batch adsorption study workflow.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling Sorbent Sorbent Preparation (Activation/Modification) Mixing Mixing of Sorbent and Solution Sorbent->Mixing Solution This compound Solution Preparation Solution->Mixing Equilibration Equilibration (Shaking at constant T, pH) Mixing->Equilibration Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Concentration Analysis of Residual This compound Concentration Separation->Concentration Calculation Calculation of Adsorption Capacity / Removal Efficiency Concentration->Calculation Isotherm Isotherm Modeling (Langmuir/Freundlich) Calculation->Isotherm

Caption: Experimental workflow for a batch adsorption study.

Logical Relationship in Sorbent Selection

The choice of an optimal sorbent for this compound removal involves a hierarchical decision-making process based on performance, cost, and availability.

SorbentSelection Start Initiate Sorbent Selection for this compound Removal Performance High Adsorption Capacity & Removal Efficiency? Start->Performance AC Activated Carbon Performance->AC Yes Biochar Biochar Performance->Biochar Yes Bentonite Bentonite Clay Performance->Bentonite Yes Reevaluate Re-evaluate Sorbents or Consider Modified Versions Performance->Reevaluate No Cost Cost-Effective? Availability Readily Available? Cost->Availability Yes Cost->Reevaluate No Availability->Reevaluate No Optimal Optimal Sorbent Selected Availability->Optimal Yes AC->Cost Biochar->Cost Bentonite->Cost

Caption: Decision tree for sorbent selection.

References

comparative analysis of methoxychlor's impact on different fish species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of methoxychlor, an organochlorine pesticide, on various fish species. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental toxicology.

Overview of this compound's Toxicological Profile in Fish

This compound, though less persistent than its predecessor DDT, is highly toxic to fish and other aquatic organisms.[1] Its primary mode of action involves neurotoxicity, but it is also recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal hormonal functions in fish, even at sublethal concentrations.[2][3] The toxicity of this compound can vary significantly among different fish species due to factors such as metabolism, life stage, and environmental conditions.

Comparative Acute Toxicity

The 96-hour lethal concentration 50 (LC50) is a standard measure of acute toxicity. The following table summarizes the 96-hour LC50 values for this compound in various freshwater and marine fish species.

Table 1: Comparative 96-hour LC50 Values of this compound for Different Fish Species

SpeciesCommon NameEnvironment96-hr LC50 (µg/L)Reference
Oncorhynchus mykissRainbow TroutFreshwater20 - 65[4]
Salmo salarAtlantic SalmonFreshwater< 20[4]
Salvelinus fontinalisBrook TroutFreshwater< 20[4]
Salvelinus namaycushLake TroutFreshwater< 20[4]
Esox luciusNorthern PikeFreshwater< 20[4]
Micropterus salmoidesLargemouth BassFreshwater< 20[4]
Pimephales promelasFathead MinnowFreshwater7.5 - 65[4][5]
Lepomis macrochirusBluegillFreshwater20 - 65[4]
Perca flavescensYellow PerchFreshwater20 - 65[4][5]
Ictalurus punctatusChannel CatfishFreshwater20 - 65[4]
Carassius auratusGoldfishFreshwater20 - 65[4]
Danio rerioZebrafishFreshwater36 (male), 129 (female)
Various Marine Species-Marine12 - 150

Endocrine Disruption and Reproductive Effects

This compound is a known endocrine disruptor in fish, primarily through its interaction with estrogen and androgen signaling pathways.[2] This disruption can lead to a range of adverse reproductive effects.

Estrogenic Effects and Vitellogenin Induction

One of the most well-documented estrogenic effects of this compound in fish is the induction of vitellogenin (VTG) synthesis in males.[2] Vitellogenin is an egg yolk precursor protein normally produced by females. Its presence in males is a key biomarker for exposure to estrogenic compounds. This compound and its metabolites can bind to estrogen receptors (ERs), mimicking the action of endogenous estrogens and triggering the expression of estrogen-responsive genes like VTG.[2]

Androgenic and Anti-Androgenic Effects

This compound and its metabolites can also interfere with the androgen receptor (AR) signaling pathway.[2] This can manifest as either androgenic (mimicking male hormones) or anti-androgenic (blocking male hormones) effects, leading to disruptions in male reproductive development and function.[3]

Signaling Pathways Affected by this compound

The endocrine-disrupting effects of this compound are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the key pathways involved.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis This compound This compound Methoxychlor_ER This compound-ER Complex This compound->Methoxychlor_ER ER Estrogen Receptor (ER) ER->Methoxychlor_ER HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Methoxychlor_ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription VTG_mRNA Vitellogenin mRNA Transcription->VTG_mRNA Vitellogenin Vitellogenin Protein VTG_mRNA->Vitellogenin

Caption: Estrogen receptor signaling pathway disruption by this compound in fish.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Methoxychlor_AR This compound-AR Complex (Antagonistic) This compound->Methoxychlor_AR Testosterone Testosterone Testosterone_AR Testosterone-AR Complex Testosterone->Testosterone_AR AR Androgen Receptor (AR) AR->Methoxychlor_AR AR->Testosterone_AR HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) Methoxychlor_AR->ARE Binding Inhibition Testosterone_AR->ARE Dimerization & Nuclear Translocation Transcription Gene Transcription ARE->Transcription

Caption: Androgen receptor signaling pathway disruption by this compound in fish.

cFos_Signaling_Pathway This compound This compound ER_AR Estrogen & Androgen Receptor Signaling This compound->ER_AR PKC Protein Kinase C (PKC) ER_AR->PKC MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway cFos c-Fos Proto-Oncogene MAPK_Pathway->cFos Induces Expression AP1 AP-1 Transcription Factor cFos->AP1 Forms Complex Cellular_Response Altered Gene Expression (Proliferation, Apoptosis, etc.) AP1->Cellular_Response Regulates Transcription

Caption: Putative c-Fos signaling pathway activation by this compound in fish.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the analysis of this compound's effects on fish.

Acute Toxicity Testing (96-hour LC50)

Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a specific fish species over a 96-hour period.

Methodology:

  • Test Organisms: A selected fish species is acclimated to laboratory conditions.

  • Test Substance: A stock solution of this compound is prepared, typically in a solvent to aid dissolution in water.

  • Exposure System: A series of test chambers (aquaria) are set up, each containing a different concentration of this compound in water, plus a control group with no this compound.

  • Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained at optimal levels for the test species and are monitored regularly. The test is conducted under a controlled photoperiod.

  • Procedure: Fish are randomly distributed among the test chambers. Observations of mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[6][7]

Vitellogenin (VTG) Induction Assay (ELISA)

Objective: To quantify the concentration of vitellogenin in the plasma or whole-body homogenate of male fish exposed to this compound.

Methodology:

  • Exposure: Male fish are exposed to various concentrations of this compound in a controlled aquatic environment for a specified period.

  • Sample Collection: Blood plasma or whole-body homogenates are collected from the exposed and control fish.

  • ELISA (Enzyme-Linked Immunosorbent Assay) Procedure:

    • Coating: Microtiter plates are coated with a capture antibody specific to the vitellogenin of the target fish species.

    • Blocking: The plates are treated with a blocking buffer to prevent non-specific binding.

    • Sample Incubation: Diluted plasma or homogenate samples and vitellogenin standards are added to the wells and incubated.

    • Detection Antibody: A primary antibody, also specific to vitellogenin, is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using the known concentrations of the vitellogenin standards. The vitellogenin concentration in the fish samples is then determined by interpolating their absorbance values on the standard curve.[4][8][9]

Receptor Binding Assays

Objective: To assess the ability of this compound and its metabolites to bind to estrogen and androgen receptors.

Methodology:

  • Receptor Preparation: Estrogen or androgen receptors are isolated from fish tissues (e.g., liver) or are expressed in a cell culture system.

  • Radioligand Binding Assay (Competitive):

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-testosterone for AR) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled competitor (this compound or its metabolites) are added to the incubation mixture.

    • After incubation, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity of this compound for the receptor.[3][10]

Conclusion

The data presented in this guide demonstrate that this compound is a potent toxicant to a wide range of fish species, with significant variations in sensitivity observed. Beyond acute lethality, its endocrine-disrupting properties, particularly the interference with estrogen and androgen signaling pathways, pose a substantial threat to the reproductive health of fish populations. The induction of vitellogenin in male fish serves as a sensitive and reliable biomarker for assessing exposure to this compound and other estrogenic compounds in the aquatic environment. Further research is warranted to fully elucidate the long-term ecological consequences of sublethal this compound exposure on diverse fish communities.

References

Safety Operating Guide

Proper Disposal of Methoxychlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of methoxychor, ensuring the protection of personnel and the environment.

Methoxychlor, a synthetic organochlorine pesticide, is classified as a hazardous waste by the Environmental Protection Agency (EPA).[1] Adherence to stringent disposal protocols is crucial to mitigate potential environmental contamination and health risks. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all relevant safety precautions are understood and implemented.[2] Always consult the Safety Data Sheet (SDS) for specific handling instructions.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, clothing, eye protection, and face protection.[2][3] In case of potential dust or aerosol formation, use a particulate filter respirator.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Spill Management: In the event of a spill, immediately evacuate non-essential personnel from the area.[5] For small dry spills, use a clean shovel to place the material into a clean, dry, and loosely covered container.[6] For liquid spills, absorb the material with sand, vermiculite, or other non-combustible absorbent material and place it into a sealed container for disposal.[2][6] Do not use high-pressure water streams to clean up spills.[6] Following product recovery, flush the area with water.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound waste is incineration with scrubbing.[1][7] For small quantities, landfilling may be an option, but this must be done in accordance with local regulations.[1][7]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure chemical, contaminated labware, and personal protective equipment.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Place this compound waste into clearly labeled, sealed, and non-reactive containers.[2][8]

    • Ensure containers are suitable for holding hazardous waste and are in good condition to prevent leaks or spills.

  • Regulatory Compliance:

    • All disposal activities must comply with local, regional, national, and international regulations.[2]

    • It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure adherence to all legal requirements.[5] The waste code for this compound is U247.[2]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[2][4][9]

    • Coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste.

  • Disposal of Empty Containers:

    • Empty containers may be returned to the manufacturer for reuse or disposed of in a designated landfill away from water supplies.[1]

    • Alternatively, empty containers should be taken to an approved waste handling site for recycling or disposal.[2] Ensure they are managed in a safe manner.[2]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by regulations, the following table provides context on the hazard profile of this compound.

ParameterValueAgency
EPA Drinking Water Standard 0.04 ppmEPA
OSHA Permissible Exposure Limit (PEL) 15 mg/m³ (total dust, 8-hour TWA)OSHA
NIOSH Recommended Exposure Limit (REL) Potential occupational carcinogenNIOSH
ACGIH Threshold Limit Value (TLV) 10 mg/m³ (8-hour TWA)ACGIH

This table summarizes key regulatory and guideline values for this compound exposure.[10][11]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Methoxychlor_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_disposal Disposal Process start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Check for Spills ppe->spill_check segregate Segregate Waste spill_check->segregate handle_spill Follow Spill Cleanup Protocol spill_check->handle_spill Spill Detected containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize contact_ehs Contact EHS or Licensed Waste Contractor containerize->contact_ehs transport Arrange for Professional Transportation contact_ehs->transport incinerate Incineration with Scrubbing (Primary Method) transport->incinerate landfill Landfilling (Small Quantities, if permitted) transport->landfill end End: Disposal Complete incinerate->end landfill->end handle_spill->segregate

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methoxychlor
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methoxychlor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.